Ethyl 6-Chloroindole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMZLIBWSAMADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426709 | |
| Record name | Ethyl 6-Chloroindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27034-51-1 | |
| Record name | Ethyl 6-Chloroindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-chloroindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Ethyl 6-chloroindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Significance of a Versatile Heterocycle
In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of intensive research. Within this important class of compounds, Ethyl 6-chloroindole-2-carboxylate emerges as a pivotal building block. The strategic placement of a chlorine atom on the benzene ring and an ethyl ester group at the 2-position of the indole nucleus provides medicinal chemists with a versatile template for molecular exploration. This guide offers a comprehensive examination of the physical and chemical properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.
Chemical Identity and Molecular Structure
At its core, this compound is a heterocyclic compound featuring a bicyclic structure where a benzene ring is fused to a pyrrole ring. The chlorine substituent at the 6-position and the ethyl carboxylate group at the 2-position are key features that influence its reactivity and potential for derivatization.
Systematic Identification:
| Identifier | Value |
| IUPAC Name | ethyl 6-chloro-1H-indole-2-carboxylate[1][2][3] |
| CAS Number | 27034-51-1[2][3][4] |
| Molecular Formula | C₁₁H₁₀ClNO₂[2][3][4][5] |
| Molecular Weight | 223.66 g/mol [2] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Cl[1] |
| InChI Key | FSMZLIBWSAMADK-UHFFFAOYSA-N[1][2][3] |
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties govern its solubility, absorption, distribution, and overall suitability as a drug candidate or synthetic intermediate.
| Property | Value | Source(s) |
| Appearance | Brown, fused solid | [2][3][6] |
| Melting Point | 168.0 - 173.0 °C | [2][3][6] |
| Boiling Point | 375 °C (predicted) | [7] |
| Solubility | Data not available in quantitative form. The computed XLogP3 value of 3.8 suggests low solubility in water and good solubility in many organic solvents.[5] Dimethyl Sulfoxide (DMSO) is a strong organic solvent capable of dissolving a wide array of organic materials and is miscible with most organic liquids.[8] | [5][8] |
| XLogP3 | 3.8 | [5] |
Note on Boiling Point: The provided boiling point is a computed value and should be used with caution. Experimental determination, particularly under reduced pressure to prevent decomposition, is recommended for precise applications.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the N-H proton of the indole ring.
-
Indole N-H: A broad singlet, typically downfield (δ > 10 ppm), due to the acidic nature of the proton.
-
Aromatic Protons: Signals for the protons on the benzene and pyrrole rings will appear in the aromatic region (δ 7.0-8.0 ppm). The specific splitting patterns will be influenced by the chlorine substituent.
-
Ethyl Group: A quartet for the -CH₂- protons (δ ~4.4 ppm) coupled to the methyl protons, and a triplet for the -CH₃ protons (δ ~1.4 ppm) coupled to the methylene protons.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (δ ~160-170 ppm).
-
Aromatic and Heterocyclic Carbons: The carbons of the indole ring will resonate in the region of δ 100-140 ppm.
-
Ethyl Group Carbons: The -CH₂- carbon will be around δ 60 ppm, and the -CH₃- carbon will be further upfield at approximately δ 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the indole N-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch: A strong band in the fingerprint region, typically between 1200-1300 cm⁻¹, corresponding to the C-O single bond of the ester.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.66). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethene (-CH₂=CH₂, 28 Da) via a McLafferty rearrangement.
Handling, Storage, and Safety
As a laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Safety Precautions: this compound is classified as a skin, eye, and respiratory irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex, biologically active molecules. The indole-2-carboxylate scaffold is a common feature in a variety of therapeutic agents.
A Key Precursor for Bioactive Molecules
The indole nucleus is a cornerstone in the design of drugs targeting a wide range of diseases. The presence of the chloro and ethyl ester functionalities in this compound allows for a variety of chemical transformations, making it a valuable starting material. For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[9] The general strategy involves the synthesis of various substituted indole-2-carboxamides, a transformation readily achievable from the corresponding ethyl ester.[10]
Illustrative Synthetic Pathways
While specific syntheses starting directly from this compound are not extensively detailed in readily available literature, the synthetic routes for structurally related drugs highlight the importance of the indole-2-carboxylate core.
-
Delavirdine Synthesis: The anti-HIV drug Delavirdine, a non-nucleoside reverse transcriptase inhibitor, features a complex indole-based structure. Synthetic routes to Delavirdine often involve the use of substituted ethyl indole-2-carboxylates as key intermediates.[1][11] For example, a common approach involves the coupling of a substituted indole-2-carboxylic acid (derived from the corresponding ethyl ester) with a substituted pyridine derivative.[12]
-
Zafirlukast Synthesis: Zafirlukast, a leukotriene receptor antagonist used in the treatment of asthma, also contains a substituted indole core.[2][13][14] Although published syntheses may not start directly with the 6-chloro derivative, the methodologies employed for the construction and modification of the indole ring are highly relevant to the potential applications of this compound.[2][7][15]
The reactivity of the indole nitrogen, the ester functionality, and the potential for nucleophilic aromatic substitution on the chlorinated ring provide a rich platform for the generation of diverse chemical libraries for drug screening and lead optimization.
Experimental Protocols: A Guide to Characterization
To ensure the identity and purity of this compound, a series of standard analytical procedures should be performed.
Determination of Melting Point
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) as the melting point is approached.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.
Spectroscopic Analysis
Objective: To obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectra to confirm the chemical structure.
Methodology:
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectra on a high-resolution NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum over a suitable m/z range.
-
Conclusion: A Building Block of High Potential
This compound represents more than just a chemical compound; it is a key that unlocks the door to a vast chemical space of potentially life-saving therapeutics. Its well-defined physical properties, combined with its synthetic versatility, make it an invaluable tool for researchers in the pharmaceutical sciences. This guide has provided a detailed overview of its fundamental characteristics, from its molecular identity to its spectroscopic signature and its role in the synthesis of complex bioactive molecules. A thorough understanding of these properties is the first and most critical step in harnessing the full potential of this important heterocyclic building block.
References
- Supporting Information - The Royal Society of Chemistry. (URL not provided)
- CN102675284A - Synthesis method of delavirdine - Google Patents.
- Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1–16.
- Thermo Fisher Scientific.
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PubChem. This compound | C11H10ClNO2 | CID 7015027. Available at: [Link]
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- CN105367478A - Preparation process of zafirlukast - Google Patents.
- SpectraBase. Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. (URL not provided)
-
ResearchGate. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Available at: [Link]
- VSNCHEM. VI30023 6-Chloroindole-2-carboxylic acid ethyl ester. (URL not provided)
- Fisher Scientific.
- Thermo Scientific Chemicals. This compound, 97% 1 g | Buy Online. (URL not provided)
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PubChem. This compound | C11H10ClNO2 | CID 7015027 - NIH. Available at: [Link]
- Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate)
-
PubMed. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C-H Bond Activation. Available at: [Link]
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ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]
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ResearchGate. Synthesis of zafirlukast: (i) SOCl2, methanol; (ii)... Available at: [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL not provided)
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Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PubMed Central. (2023). Available at: [Link]
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RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
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Zhao Group @ UIUC - University of Illinois. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Available at: [Link]
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Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available at: [Link]
- Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication: Generation of a Three-Dimensional Pharmacophore. (URL not provided)
- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
-
PubChem. ethyl 6,7-dimethyl-1H-indole-2-carboxylate | C13H15NO2 | CID 17390004. Available at: [Link]
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YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). Available at: [Link]
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An In-depth Technical Guide to Ethyl 6-chloroindole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1] Its presence in numerous natural products and pharmaceuticals underscores its significance in the development of novel therapeutic agents. Among the vast family of indole derivatives, Ethyl 6-chloroindole-2-carboxylate stands out as a versatile and highly valuable building block for the synthesis of complex molecules with significant pharmacological potential. The strategic placement of the chloro substituent at the 6-position and the carboxylate at the 2-position provides a unique combination of electronic properties and reactive handles, making it a sought-after intermediate for researchers and drug development professionals.
This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis via the Fischer indole synthesis, detailed spectroscopic characterization, key chemical transformations, and its applications as a precursor in the development of antiviral and anticancer agents.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.
Chemical Structure:
Figure 2: Workflow of the Fischer indole synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Fischer indole synthesis of similar indole-2-carboxylates.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Concentrated sulfuric acid or polyphosphoric acid
-
Sodium acetate (for neutralization if starting with the hydrochloride salt)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a minimal amount of warm water.
-
Neutralize the solution by the portion-wise addition of sodium acetate until the pH is approximately 6-7.
-
To this solution, add a solution of ethyl pyruvate in ethanol.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone is typically observed as a precipitate.
-
Collect the crude phenylhydrazone by filtration, wash with cold water, and dry under vacuum.
-
-
Indolization (Cyclization):
-
Method A (Sulfuric Acid in Ethanol): To a flask containing absolute ethanol, cautiously add concentrated sulfuric acid while cooling in an ice bath.
-
Add the dried phenylhydrazone to the acidic ethanol solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Method B (Polyphosphoric Acid): Add the dried phenylhydrazone to polyphosphoric acid at room temperature.
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If using Method A, pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
If using Method B, pour the hot mixture carefully onto crushed ice.
-
The crude product will precipitate out of the aqueous solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. While a publicly available, fully assigned spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on data from closely related analogs and general principles of NMR spectroscopy.
Expected ¹H NMR (Proton NMR) Data (in CDCl₃ or DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| NH | ~8.5-9.5 | br s | 1H | Indole N-H |
| H-7 | ~7.6-7.8 | d | 1H | Aromatic proton |
| H-4 | ~7.5-7.7 | d | 1H | Aromatic proton |
| H-5 | ~7.1-7.3 | dd | 1H | Aromatic proton |
| H-3 | ~7.0-7.2 | s | 1H | Aromatic proton |
| OCH₂CH₃ | ~4.3-4.5 | q | 2H | Ethyl ester methylene |
| OCH₂CH₃ | ~1.3-1.5 | t | 3H | Ethyl ester methyl |
Expected ¹³C NMR (Carbon NMR) Data (in CDCl₃ or DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| C=O | ~160-165 |
| C-7a | ~135-140 |
| C-3a | ~128-132 |
| C-6 | ~125-130 |
| C-2 | ~125-130 |
| C-4 | ~120-125 |
| C-5 | ~120-125 |
| C-7 | ~110-115 |
| C-3 | ~105-110 |
| OCH₂CH₃ | ~60-65 |
| OCH₂CH₃ | ~14-16 |
Chemical Reactivity and Key Transformations
This compound is a versatile intermediate that can undergo a variety of chemical transformations, providing access to a wide range of more complex indole derivatives.
N-Alkylation
The nitrogen atom of the indole ring can be readily alkylated to introduce various substituents. This is a crucial step in modifying the pharmacological properties of indole-based compounds. [2] General Protocol for N-Alkylation:
-
Deprotonation: The indole is treated with a suitable base to generate the corresponding anion. Common bases include sodium hydride (NaH) in an aprotic solvent like DMF or THF.
-
Alkylation: The resulting anion is then reacted with an alkylating agent, such as an alkyl halide or tosylate, to yield the N-alkylated product.
Figure 3: N-Alkylation of the indole ring.
Hydrolysis of the Ester
The ethyl ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for amide bond formation and other transformations.
General Protocol for Hydrolysis:
-
The ester is treated with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or THF.
-
The reaction mixture is typically heated to facilitate the hydrolysis.
-
Acidification of the reaction mixture after completion of the reaction yields the carboxylic acid.
Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise as antiviral and anticancer agents.
Antiviral Agents
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The indole scaffold can chelate the magnesium ions in the active site of the enzyme, leading to inhibition. The 6-chloro substituent can enhance the binding affinity and metabolic stability of these inhibitors.
Anticancer Agents
The indole nucleus is a common feature in many anticancer drugs. The ability to functionalize both the nitrogen and the C-2 position of this compound allows for the synthesis of diverse libraries of compounds that can be screened for activity against various cancer cell lines. For instance, indole-2-carboxamides have been investigated as potential apoptotic antiproliferative agents.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction, coupled with its versatile reactivity, makes it an invaluable tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers and drug development professionals in their pursuit of new and effective medicines. The continued exploration of the chemistry of this and related indole derivatives will undoubtedly lead to the discovery of new drugs with improved efficacy and safety profiles.
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- Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9029-9039.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3547-3561.
- Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275.
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A Comprehensive Technical Guide to the Synthesis of Ethyl 6-chloroindole-2-carboxylate via the Reissert Method
Executive Summary
This technical guide provides an in-depth, research-grade overview of a robust and efficient synthetic pathway to Ethyl 6-chloroindole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences from the readily accessible starting material, 4-chloro-2-nitrotoluene, and employs the classical Reissert indole synthesis. This two-step sequence involves an initial base-catalyzed condensation with diethyl oxalate, followed by a reductive cyclization to construct the indole core. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and explains the causality behind critical process choices to ensure reproducibility and high yield. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and scientifically grounded methodology for the preparation of functionalized indoles.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a quintessential pharmacophore, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the amino acid tryptophan to the neurotransmitter serotonin and complex alkaloids like strychnine, underscores its significance.[3][4] Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is a central focus of modern organic chemistry.
This compound is a particularly useful intermediate. The electron-withdrawing ester at the C2-position modulates the reactivity of the indole ring, while the chlorine atom at the C6-position provides a handle for further functionalization through cross-coupling reactions. This guide focuses on the Reissert indole synthesis, a powerful method for converting o-nitrotoluene derivatives directly into indole-2-carboxylic acids or their esters.[5][6] This approach is strategically advantageous for our target molecule as it directly installs the required carboxylate group at the 2-position.
While the topic specifies a synthesis from o-nitrotoluene, a direct and selective chlorination of o-nitrotoluene to achieve the required 4-chloro-2-nitrotoluene precursor is synthetically challenging and results in isomeric mixtures. A more practical and industrially relevant approach, which will be detailed herein, involves the nitration of the commercially available 4-chlorotoluene. This provides the necessary 4-chloro-2-nitrotoluene intermediate in good yield and purity after separation.[7][8]
Strategic Overview of the Synthetic Pathway
The synthesis is executed in two primary stages, beginning with the preparation of the key substituted nitrotoluene precursor, followed by the two-step Reissert reaction sequence.
-
Preparation of Starting Material : Synthesis of 4-chloro-2-nitrotoluene via electrophilic nitration of 4-chlorotoluene.
-
Reissert Indole Synthesis :
-
Condensation : A base-catalyzed Claisen-type condensation between 4-chloro-2-nitrotoluene and diethyl oxalate to yield ethyl 4-chloro-2-nitrophenylpyruvate.
-
Reductive Cyclization : Reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization and dehydration to form the final product, this compound.
-
Visual Workflow of the Synthesis
Caption: Overall synthetic workflow from 4-chlorotoluene to this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Chloro-2-nitrotoluene
This procedure outlines the nitration of 4-chlorotoluene. The ortho-para directing methyl group and the ortho-para directing chloro group combine to favor nitration at the positions ortho to the methyl group. The position between the two groups is sterically hindered, leading to 4-chloro-2-nitrotoluene as the major product.
Reaction Scheme:
(Self-generated image of the chemical reaction)Protocol:
-
To a stirred mixture of 4-chlorotoluene (39.5 mmol, 1.0 eq) and water (3.3 mL), a pre-cooled mixture of 65% nitric acid (3.0 mL) and 96% sulfuric acid (13.2 mL) is added dropwise.
-
Causality : The use of a mixed acid (nitric and sulfuric acid) is standard for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
The temperature of the reaction mixture is carefully maintained between 50-55°C during the addition.
-
After the addition is complete, the mixture is stirred at 55°C for an additional 2 hours to ensure the reaction goes to completion.[7]
-
The reaction is quenched by pouring the mixture into 50 mL of cold water.
-
The product is extracted with chloroform or dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Validation : The resulting crude product is a mixture of 4-chloro-2-nitrotoluene (~65%) and 4-chloro-3-nitrotoluene (~35%).[7] The isomers are separated by vacuum distillation, with the desired 4-chloro-2-nitrotoluene being the lower boiling fraction.[7] The pure product is a yellow-white solid.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Chlorotoluene | 126.58 | 5.0 g | 39.5 | 1.0 |
| 65% Nitric Acid | 63.01 | 3.0 mL | - | - |
| 96% Sulfuric Acid | 98.08 | 13.2 mL | - | - |
| Product | M.W. ( g/mol ) | Theoretical Yield | Purity | M.P. |
| 4-Chloro-2-nitrotoluene | 171.58 | ~4.4 g (65%) | >98% | 37-38 °C[7] |
Part 2: Reissert Synthesis of this compound
The first step of the Reissert synthesis is the condensation of the substituted o-nitrotoluene with diethyl oxalate.[5][9] The reaction relies on the deprotonation of the benzylic methyl group, whose acidity is enhanced by the electron-withdrawing nitro group in the ortho position. A strong base is required; potassium ethoxide (KOEt) in ethanol is highly effective and has been shown to give better results than sodium ethoxide.[5][9]
Protocol:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, freshly cut potassium metal (1.0 g-atom, 1.0 eq) is added to absolute ethanol (250 mL) under a nitrogen atmosphere. The mixture is stirred until all the potassium has dissolved to form potassium ethoxide.
-
The solution is cooled to room temperature, and anhydrous diethyl ether (2.5 L) is added.
-
Diethyl oxalate (1.0 mol, 1.0 eq) is added with stirring, followed 10 minutes later by 4-chloro-2-nitrotoluene (1.0 mol, 1.0 eq).[10]
-
Causality : The ethoxide base abstracts a proton from the methyl group of 4-chloro-2-nitrotoluene, generating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation mechanism.
-
The mixture is stirred for 10-15 minutes and then allowed to stand for at least 24 hours.
-
Validation : The product precipitates as a deep-purple potassium salt of ethyl 4-chloro-2-nitrophenylpyruvate. The salt is collected by filtration, washed with anhydrous ether until the filtrate is colorless, and air-dried. The yield of this salt is typically high (75-80%).[10]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Equiv. |
| Potassium | 39.10 | 39.1 g | 1.0 | 1.0 |
| Absolute Ethanol | 46.07 | 250 mL | - | - |
| Diethyl Oxalate | 146.14 | 146.1 g | 1.0 | 1.0 |
| 4-Chloro-2-nitrotoluene | 171.58 | 171.6 g | 1.0 | 1.0 |
| Product | M.W. ( g/mol ) | Theoretical Yield | Form | |
| K⁺ Salt of Pyruvate | 311.72 | 311.7 g | Deep purple solid |
The isolated potassium salt is directly used in the next step. The nitro group is reduced to an amino group, which rapidly undergoes an intramolecular cyclization with the adjacent ketone, followed by dehydration to form the aromatic indole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.[10]
Protocol:
-
The potassium salt of ethyl 4-chloro-2-nitrophenylpyruvate (0.1 mol) is dissolved in glacial acetic acid (200 mL) in a hydrogenation vessel.[10]
-
A catalyst, such as 10% Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂), is added (typically 1-2 mol%).
-
Causality : The palladium or platinum surface catalyzes the addition of hydrogen across the nitro group, reducing it to a hydroxylamine and then to the aniline (amino) derivative. Acetic acid serves as both the solvent and a proton source for the subsequent intramolecular condensation and dehydration steps.
-
The vessel is placed on a hydrogenation apparatus (e.g., Parr shaker) and subjected to hydrogen gas (30-50 psi).
-
The reaction is monitored by the uptake of hydrogen. The reduction is typically complete within 4-6 hours.[10]
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is poured into a large volume of cold water (approx. 3 L per 0.1 mol scale) with stirring.
-
Validation : The product, this compound, precipitates as a solid. It is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol or a mixture of methylene chloride and petroleum ether to yield white needles.[10]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) |
| K⁺ Salt of Pyruvate | 311.72 | 31.2 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
| 10% Pd/C | - | ~0.5 g | - |
| Product | M.W. ( g/mol ) | Expected Yield | M.P. |
| This compound | 223.65 | 40-50% (from nitrotoluene) | 148-150 °C |
Mechanistic Visualization
The core of the Reissert synthesis is the transformation of the pyruvate intermediate into the indole ring. The following diagram illustrates the key steps of the reductive cyclization.
Caption: Mechanism of the reductive cyclization step in the Reissert indole synthesis.
Conclusion
This guide details a reliable and scalable synthesis of this compound from a practical and accessible starting material, 4-chloro-2-nitrotoluene. The Reissert indole synthesis proves to be a highly effective strategy, directly affording the desired C2-esterified indole scaffold. By providing a thorough explanation of the procedural steps, the underlying chemical principles, and the methods for validation and purification, this document serves as a comprehensive resource for chemists in research and development. The successful execution of this synthesis provides access to a versatile building block, paving the way for the discovery and development of novel, biologically active compounds.
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Leimgruber–Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Reissert indole synthesis. (n.d.). chemeurope.com. Retrieved January 10, 2026, from [Link]
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Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
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Gribble, G. (2019). Reissert Indole Synthesis. ResearchGate. [Link]
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The Japp‐Klingemann Reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Chandra, A. et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
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Reissert Indole Synthesis. (2020). YouTube. [Link]
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Pál, B. et al. (1999). Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC. [Link]
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How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? (2020). Quora. [Link]
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Chen, Y. et al. (2007). Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Springer Nature Experiments. [Link]
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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Fischer indole synthesis. (n.d.). Grokipedia. Retrieved January 10, 2026, from [Link]
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What are some reliable methods of reducing 4-chloro-3-nitrotoluene? (2022). ResearchGate. [Link]
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Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]
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2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI. [Link]
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Fischer Indole Synthesis. (2021). YouTube. [Link]
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Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 10, 2026, from [Link]
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Clark, R. D., & Repke, D. B. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 64, 101. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2018). PMC. [Link]
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Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. (2021). The Journal of Organic Chemistry. [Link]
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Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (2015). Journal of Basic and Applied Research in Biomedicine. [Link]
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Synthesis of Indoles from o-Haloanilines. (2023). The Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 6-chloroindole-2-carboxylate in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 6-chloroindole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, chemists, and formulation scientists in the drug development sector. It moves beyond empirical data to offer a predictive solubility framework based on Hansen Solubility Parameters (HSP), enabling a rational approach to solvent selection for synthesis, purification, and formulation. The guide includes estimated HSP values for the target compound, a comparative analysis of its predicted solubility in a wide range of organic solvents, and detailed experimental protocols for solubility determination.
Introduction: The Significance of this compound and its Solubility
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its indole scaffold is a common motif in a variety of biologically active compounds. The chloro-substitution at the 6-position and the ethyl carboxylate at the 2-position provide avenues for diverse chemical modifications, making it a valuable precursor in the synthesis of novel therapeutic agents.
Understanding the solubility of this compound is paramount for its practical application. Efficient synthesis, successful purification through crystallization, and the development of stable formulations are all critically dependent on the choice of appropriate solvents. A thorough knowledge of its solubility behavior in different organic solvents allows for the optimization of reaction conditions, improved yields, and the development of robust and scalable processes. This guide provides a theoretical framework for predicting solubility, alongside practical methodologies for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO₂ | |
| Molecular Weight | 223.65 g/mol | |
| IUPAC Name | ethyl 6-chloro-1H-indole-2-carboxylate | |
| CAS Number | 27034-51-1 | |
| Appearance | Reported as a brown fused solid | Thermo Scientific Chemicals |
| Melting Point | 168.0-173.0 °C | Thermo Scientific Chemicals |
Note: The appearance and melting point may vary depending on the purity of the compound.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) provide a quantitative method to describe this principle.[1] The total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical compound, including solutes and solvents, can be characterized by a unique set of these three parameters. The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, better solubility.
Estimated Hansen Solubility Parameters for this compound
The molecule can be deconstructed into three primary fragments: the indole ring, the chlorobenzene moiety (representing the chloro-substitution on the benzene ring of indole), and the ethyl carboxylate group.
-
Indole: Known HSP values are approximately δD = 20.5, δP = 7.5, δH = 6.5 MPa⁰.⁵.[3]
-
Chlorobenzene: Known HSP values are approximately δD = 19.0, δP = 4.3, δH = 2.0 MPa⁰.⁵.[3]
-
Ethyl Carboxylate Group: The contribution of the ester group is estimated based on established group contribution methods.
By combining these contributions and considering the overall molecular structure, the estimated HSP for this compound are:
-
δD ≈ 19.8 MPa⁰.⁵
-
δP ≈ 6.5 MPa⁰.⁵
-
δH ≈ 5.0 MPa⁰.⁵
These estimated values suggest a molecule with significant dispersion forces, moderate polarity, and a moderate capacity for hydrogen bonding, primarily through the N-H group of the indole ring and the carbonyl oxygen of the ester.
Predicted Solubility of this compound in Common Organic Solvents
Based on the estimated HSP of this compound, we can predict its relative solubility in a range of common organic solvents. The following table presents the HSP for various solvents and the calculated Hansen distance (Ra) to our target molecule. A lower Ra value suggests better solubility.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Predicted Solubility) | Solvent Class |
| This compound (Estimated) | 19.8 | 6.5 | 5.0 | - | Solute |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.0 | Polar Aprotic |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 7.1 | Halogenated |
| Acetone | 15.5 | 10.4 | 7.0 | 9.7 | Polar Aprotic |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.4 | Ester |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 11.2 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 12.3 | Polar Aprotic |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.6 | Polar Aprotic |
| Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Polar Protic |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.9 | Polar Protic |
| Isopropanol | 15.8 | 6.1 | 16.4 | 12.9 | Polar Protic |
| Toluene | 18.0 | 1.4 | 2.0 | 7.6 | Aromatic |
| Chloroform | 17.8 | 3.1 | 5.7 | 5.0 | Halogenated |
| Hexane | 14.9 | 0.0 | 0.0 | 12.8 | Nonpolar |
| Heptane | 15.3 | 0.0 | 0.0 | 12.4 | Nonpolar |
Analysis of Predicted Solubility
Based on the calculated Hansen distances, we can infer the following solubility trends:
-
High Predicted Solubility: Solvents with Ra values below 8, such as Chloroform , Tetrahydrofuran (THF) , Dichloromethane , and Toluene , are predicted to be good solvents for this compound. The close proximity of their HSP values to those of the solute suggests strong intermolecular interactions.
-
Moderate Predicted Solubility: Solvents like Ethyl Acetate and Acetone are expected to be moderately good solvents.
-
Lower Predicted Solubility: Polar aprotic solvents with high polarity, such as DMF , DMSO , and Acetonitrile , are predicted to be less effective, likely due to a mismatch in the polar and hydrogen bonding parameters.
-
Poor Predicted Solubility: Protic solvents like Methanol and Ethanol are predicted to be poor solvents due to their very high hydrogen bonding character, which does not align well with the moderate hydrogen bonding capacity of the solute. Nonpolar aliphatic solvents like Hexane and Heptane are also predicted to be poor solvents due to the significant mismatch in all three HSP components.
Experimental Determination of Solubility
While theoretical predictions are a powerful tool for initial solvent screening, experimental verification is crucial. The following section outlines standard methodologies for determining the solubility of a solid organic compound.
Qualitative Solubility Assessment
A rapid qualitative assessment can be performed to quickly categorize solvents.
Protocol:
-
Place approximately 10-20 mg of this compound into a small test tube or vial.
-
Add 1 mL of the chosen solvent in 0.2 mL increments.
-
After each addition, cap the vial and vortex or shake vigorously for 30 seconds.
-
Observe the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound dissolves, further additions of the solute can be made to assess the approximate saturation point.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining quantitative solubility.
Protocol:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Add a precise volume of the solvent to each vial.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter (to remove any undissolved solid).
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
-
Quantify the concentration of this compound in the diluted sample against a pre-prepared calibration curve.
-
Calculate the original solubility in units such as mg/mL or mol/L.
Workflow for Experimental Solubility Determination
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Safety and Handling
This compound is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[5]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make more informed decisions regarding solvent selection, leading to the optimization of synthetic and purification processes. The estimated HSP values and the predicted solubility trends presented herein serve as a valuable starting point for experimental work. The detailed protocols for solubility determination offer a practical framework for validating these predictions and obtaining precise quantitative data. A rational, theory-driven approach to solubility, as outlined in this guide, is an indispensable tool in modern drug discovery and development.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
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Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
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Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
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Wikipedia. (2023, November 28). Hansen solubility parameter. Retrieved from [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen solubility parameters with a new group-contribution method. International Journal of Thermophysics, 29(2), 568-585.
- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
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ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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Hansen Solubility Parameter System. (n.d.). Invista. Retrieved from [Link]
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Stenutz, R. (n.d.). chlorobenzene. Retrieved from [Link]
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Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
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Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 6-chloroindole-2-carboxylate: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloroindole-2-carboxylate is a halogenated derivative of the indole scaffold, a core heterocyclic motif in a vast array of biologically active compounds and pharmaceuticals. The presence of the chlorine atom at the 6-position and the ethyl ester at the 2-position significantly influences its physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the key physical properties, experimental determination, synthesis, and analytical characterization of this compound, offering field-proven insights for its effective use in a research and development setting.
Part 1: Physicochemical Properties
The physical properties of a compound are fundamental to its handling, purification, and application in synthetic protocols. For this compound, the melting point is a key characteristic for identification and purity assessment.
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow temperature range. The reported melting point for this compound is:
| Property | Value | Source(s) |
| Melting Point | 168.0 - 173.0 °C | [1][2][3] |
This relatively high melting point is indicative of a stable crystal lattice structure, likely influenced by intermolecular interactions such as hydrogen bonding from the indole N-H group and dipole-dipole interactions arising from the polar ester and chloro substituents.
Boiling Point
Factors Influencing Melting and Boiling Points
The melting and boiling points of organic molecules are dictated by the strength of their intermolecular forces. For indole derivatives like this compound, these include:
-
Hydrogen Bonding: The N-H bond of the indole ring can act as a hydrogen bond donor, leading to strong intermolecular associations and contributing to the high melting point.
-
Dipole-Dipole Interactions: The polar C-Cl bond and the ester group create permanent dipoles in the molecule, resulting in electrostatic attractions between molecules.
-
Van der Waals Forces: These dispersion forces are present in all molecules and increase with molecular size and surface area.
Part 2: Experimental Determination of Physical Properties
Accurate determination of physical properties is crucial for compound verification and purity assessment.
Melting Point Determination
A standard and reliable method for determining the melting point of a solid organic compound is the capillary method.
Protocol for Capillary Melting Point Determination:
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Record Melting Range: Carefully observe the sample and record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Caption: Proposed Fischer indole synthesis of this compound.
Part 4: Analytical Characterization
The identity and purity of synthesized this compound must be confirmed through various analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the ethyl group (a quartet and a triplet), and the N-H proton (typically a broad singlet). The substitution pattern on the benzene ring will influence the splitting patterns of the aromatic protons. While specific data is not published, supplier data confirms that the proton NMR conforms to the expected structure. [1][2][3] * ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. A ¹³C NMR spectrum is available for the isomeric Ethyl 5-chloroindole-2-carboxylate, which can serve as a useful reference.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the indole N-H stretching vibration.
-
C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 223.66. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak.
Part 5: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to the Safety Data Sheet (SDS), this compound is classified as hazardous: [5]
-
Skin Irritation: Causes skin irritation. [6]* Eye Irritation: Causes serious eye irritation. [6]* Respiratory Irritation: May cause respiratory irritation. [6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention. [5] * Skin: In case of contact, wash off immediately with plenty of soap and water. If irritation persists, seek medical advice. [5] * Inhalation: If inhaled, move to fresh air. If breathing is difficult, give oxygen and seek medical attention. [5] * Ingestion: If swallowed, rinse mouth with water and seek medical attention. [5]
-
Conclusion
This compound is a key synthetic intermediate with well-defined physical properties that are critical to its application in research and drug development. Its high melting point underscores the importance of proper characterization for purity assessment. While a specific boiling point is not experimentally determined, its synthesis can be reliably achieved through established methods like the Fischer indole synthesis. A thorough understanding of its analytical characteristics and adherence to safety protocols are paramount for its successful and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers to confidently work with this valuable chemical building block.
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An In-depth Technical Guide to Ethyl 6-chloroindole-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery
Abstract
Ethyl 6-chloroindole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, recognized for its role in the synthesis of complex molecules targeting critical disease pathways. This guide provides a comprehensive technical overview of its commercial availability, quality benchmarks, primary synthesis routes, and significant applications, with a particular focus on its utility in the development of novel therapeutics. Drawing from peer-reviewed literature and supplier technical data, this document serves as a practical resource for researchers engaged in the procurement and application of this versatile intermediate.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. Within this vast chemical space, functionalized indoles such as this compound serve as critical starting materials. The strategic placement of the chloro-substituent at the 6-position and the ethyl carboxylate at the 2-position provides synthetic handles for diversification, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This guide will delve into the practical considerations for sourcing and utilizing this key intermediate.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers catering to research and development needs. Sourcing is typically straightforward for laboratory-scale quantities (1g to 100g). For bulk quantities, direct inquiries with manufacturers are recommended.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity Specification | Available Quantities | CAS Number |
| Thermo Scientific Chemicals | 97% | 1g, 5g | 27034-51-1[2][3][4] |
| Fisher Scientific | 97% | 1g, 5g | 27034-51-1[5][6] |
| Sigma-Aldrich (Merck) | Not specified | Inquire | 27034-51-1 |
| AK Scientific, Inc. | 98% (HPLC) | 1g, 5g, 25g, 100g | 27034-51-1[7][8] |
| Synthonix | 97% | Inquire | 27034-51-1[5] |
Note: Availability and specifications are subject to change. Researchers should always request the latest certificate of analysis from the supplier.
Quality Control and Specifications for Researchers
When procuring this compound, it is imperative to assess its quality beyond the stated purity percentage. The impurity profile can significantly impact the outcome of subsequent synthetic steps, particularly in sensitive catalytic reactions.
Key Quality Parameters:
-
Purity: A minimum purity of 97% is standard for most research applications. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9]
-
Identity Confirmation: The structure should be unequivocally confirmed by ¹H NMR. Suppliers like Thermo Scientific Chemicals provide conformity statements for their proton NMR analysis.[4][10]
-
Physical Appearance: The compound is typically a brown or fused solid.[4][9] Significant deviation from this may indicate impurities or degradation.
-
Melting Point: The reported melting point range is approximately 168-179°C.[4][7][9] A broad melting range can be indicative of impurities.
Table 2: Typical Specifications of Research-Grade this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥97% (Typical) | HPLC, ¹H NMR |
| Appearance | Brown Solid | Visual Inspection |
| Melting Point | 168-179 °C | Capillary Melting Point |
| Proton NMR | Conforms to structure | ¹H NMR Spectroscopy |
| Molecular Formula | C₁₁H₁₀ClNO₂ | - |
| Molecular Weight | 223.66 g/mol | - |
Synthesis Methodology: The Fischer Indole Synthesis
The most established method for constructing the indole core of this molecule is the Fischer indole synthesis, a venerable yet powerful reaction in organic chemistry.[11][12] Interestingly, research has shown that this compound can be formed as the major product in an "abnormal" Fischer indole synthesis from ethyl pyruvate 2-methoxyphenylhydrazone when using HCl in ethanol.[3][11][12] This occurs due to cyclization on the substituted side of the benzene ring, a deviation from the expected pathway.[3][12]
Below is a representative protocol based on the principles of the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis
Objective: To synthesize this compound from a suitable phenylhydrazone precursor.
Materials:
-
Ethyl pyruvate 4-chlorophenylhydrazone
-
Anhydrous Ethanol (or other suitable solvent like acetic acid)
-
Acid catalyst (e.g., concentrated Sulfuric Acid, Zinc Chloride, or Polyphosphoric Acid)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl pyruvate 4-chlorophenylhydrazone in anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add the acid catalyst to the solution while stirring. The reaction is often exothermic.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Applications in Medicinal Chemistry
This compound is not merely a catalog chemical; it is an active participant in the discovery of new medicines. Its structure is particularly suited for creating libraries of compounds for high-throughput screening.
Key Application: Synthesis of p53-MDM2 Interaction Inhibitors
A prominent application is in the synthesis of small-molecule inhibitors of the p53-MDM2 protein-protein interaction, a critical target in oncology.[13][14] The 6-chloroindole moiety has been shown to effectively mimic the tryptophan residue (Trp23) of the p53 peptide, fitting into a key hydrophobic pocket of the MDM2 protein.[13]
This compound is frequently used in multi-component reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), to rapidly generate molecular diversity.[13][14] The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide in a single pot. In this context, this compound can be modified to serve as one of these components, for instance, by first being converted into an aldehyde.
Ugi Reaction Application Workflow
Caption: Application of this compound in Ugi reactions for drug discovery.
Safety and Handling
As with all laboratory chemicals, this compound must be handled with appropriate care. The information below is a summary and should be supplemented by consulting the full Safety Data Sheet (SDS) from the supplier.[5][6][7][15]
-
Hazard Classification: This chemical is considered hazardous. It is known to cause skin and eye irritation and may cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[6]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Fire Hazards: In case of fire, hazardous decomposition products can be released, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[6]
Conclusion
This compound is a commercially accessible and highly valuable building block for drug discovery and organic synthesis. Its utility, particularly demonstrated in the synthesis of p53-MDM2 inhibitors via multi-component reactions, underscores its importance to medicinal chemists. Researchers procuring this compound should prioritize verification of purity and identity through certificates of analysis and be well-versed in its primary synthetic routes, such as the Fischer indole synthesis. Adherence to strict safety protocols is mandatory for its handling and storage. This guide serves as a foundational resource to empower researchers in making informed decisions regarding the acquisition and application of this key chemical intermediate.
References
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This compound - [E54326] - Synthonix. (n.d.). Synthonix. [Link]
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Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-17. [Link]
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Murakami, Y., et al. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 60(1), 1-14. [Link]
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Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. J-Stage. [Link]
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A new synthesis of 4-oxygenated β-carboline derivatives by fischer... (n.d.). Semantic Scholar. [Link]
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indole alkaloids synthesis: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Pazgier, M., et al. (2012). p53 Mdm2 Inhibitors. Protein and peptide letters, 19(5), 545-557. [Link]
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indole aryne cycloaddition: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Proceedings of the Japan Academy, Series B - J-Stage. (n.d.). J-Stage. [Link]
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Bîcu, E., & Sestras, A. F. (2020). Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction. Molecules, 25(5), 1211. [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 27034-51-1 Name - XiXisys. (n.d.). XiXisys. [Link]
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A Senior Application Scientist's Guide to Ethyl 6-chloroindole-2-carboxylate: A Versatile Building Block in Modern Synthesis
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2][3] Among the vast library of functionalized indoles, Ethyl 6-chloroindole-2-carboxylate emerges as a particularly strategic starting material. Its pre-installed functionalities—the nucleophilic N-H group, the versatile C2-ester, and the C6-chloro handle ripe for cross-coupling—offer a trifecta of reaction sites for building molecular complexity. This guide provides an in-depth technical overview of its synthesis, reactivity, and application, grounded in mechanistic principles and field-proven protocols for researchers engaged in drug discovery and materials science.
Core Compound Analysis: Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a building block is the first step toward its effective utilization. This compound is a stable, solid material under standard laboratory conditions.
Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 6-chloro-1H-indole-2-carboxylate | [4][5] |
| CAS Number | 27034-51-1 | [4] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [4][5] |
| Molecular Weight | 223.65 g/mol | [4] |
| Appearance | Brown to off-white solid | [5] |
| Melting Point | 168.0 - 173.0 °C | [5] |
| Boiling Point | ~375 °C (Predicted) | [6] |
Spectroscopic Signature
While specific spectra should always be acquired for each batch, the expected spectroscopic characteristics are as follows:
-
¹H NMR: Key diagnostic signals include the indole N-H proton (a broad singlet typically > 11 ppm in DMSO-d₆), aromatic protons on the benzene ring (showing splitting patterns consistent with a 1,2,4-trisubstituted system), a singlet for the C3-H, and the characteristic quartet and triplet of the ethyl ester group.
-
¹³C NMR: Expect signals for the ester carbonyl carbon (~160-165 ppm), aromatic carbons (including the C-Cl bearing carbon), and the ethyl group carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the [M]+ and [M+H]+ ions due to the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Synthesis and Purification
The construction of the indole core is a well-trodden path in organic chemistry, with numerous named reactions available.[1][2][7] The Fischer indole synthesis remains one of the most robust and common methods for preparing 2-carboxyindoles like our target molecule.
Recommended Synthetic Pathway: Fischer Indolization
The Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone. For this compound, the logical precursors are (4-chlorophenyl)hydrazine and ethyl pyruvate. The reaction proceeds via a[3][3]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.
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The Fischer Indole Synthesis: A Technical Guide to the Synthesis of Substituted Indoles
Introduction: The Enduring Legacy of the Indole Scaffold and the Fischer Synthesis
The indole nucleus is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry.[1] Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological significance.[1][2] From the essential amino acid tryptophan to the neurotransmitter serotonin and potent anti-migraine drugs of the triptan class, the indole motif is intricately woven into the fabric of biochemistry and drug design.[3][4]
Discovered in 1883 by Emil Fischer and Friedrich Jourdan, the Fischer indole synthesis remains one of the most versatile and widely employed methods for constructing this vital heterocyclic system.[5] The reaction facilitates the formation of a substituted indole through the acid-catalyzed cyclization of an arylhydrazone, which is itself derived from an arylhydrazine and a suitable aldehyde or ketone.[3] Its enduring utility lies in its reliability, broad substrate scope, and the relative accessibility of its starting materials.
This guide provides an in-depth technical exploration of the Fischer indole synthesis, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to delve into the mechanistic underpinnings, the critical role of substituent effects and catalyst selection, modern advancements that have expanded its scope, and practical, field-proven strategies for optimization and troubleshooting.
The Core Reaction Mechanism: A Stepwise Journey to Aromaticity
The Fischer indole synthesis is a sophisticated cascade of reactions, each step critical to the formation of the final indole product. A thorough understanding of this mechanism is paramount for rational experimental design and for troubleshooting unforeseen outcomes. The widely accepted mechanism proceeds as follows:
-
Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine with an aldehyde or ketone, typically under mild acidic conditions, to form the corresponding arylhydrazone. This is a reversible reaction, and in many modern protocols, the hydrazone is generated in situ and carried directly into the cyclization step without isolation.[5][6]
-
Tautomerization to the Ene-hydrazine: The arylhydrazone then tautomerizes to the more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.[5]
-
The[7][7]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine by the acid catalyst, the molecule undergoes a concerted, thermally or acid-catalyzed[7][7]-sigmatropic rearrangement (akin to a Cope rearrangement).[4] This is the defining step of the Fischer indole synthesis, where the crucial C-C bond is formed between the ortho-position of the aryl ring and the vinylic carbon of the ene-hydrazine moiety, breaking the weak N-N bond in the process.[4][8]
-
Rearomatization: The[7][7]-sigmatropic rearrangement transiently disrupts the aromaticity of the benzene ring. A rapid proton transfer restores this favorable aromatic system, yielding a di-imine intermediate.[4]
-
Cyclization and Ammonia Elimination: The intermediate then undergoes an intramolecular cyclization, where one of the imine nitrogens attacks the other, forming a five-membered ring. The final step is the elimination of a molecule of ammonia, driven by the formation of the thermodynamically stable aromatic indole ring.[5]
Caption: Figure 1: The Core Mechanism of the Fischer Indole Synthesis.
Strategic Selection of Starting Materials: Substituent Effects and Regioselectivity
The true synthetic power of the Fischer indole synthesis lies in its ability to generate a vast array of substituted indoles. However, the nature and position of substituents on both the arylhydrazine and the carbonyl partner have a profound influence on the reaction's efficiency, and in the case of unsymmetrical ketones, its regioselectivity.
Substituents on the Arylhydrazine
The electronic nature of substituents on the arylhydrazine ring significantly impacts the rate of the reaction.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring. This accelerates the key[7][7]-sigmatropic rearrangement, as the electron-rich aniline moiety more readily attacks the electron-poor alkene.[4]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups, decrease the nucleophilicity of the aryl ring, thereby slowing down the rearrangement. In extreme cases, strongly deactivating groups can prevent the reaction from occurring altogether.[4]
For meta-substituted arylhydrazines, a mixture of 4- and 6-substituted indoles is possible. The regiochemical outcome is a delicate balance of electronic and steric factors, with the 6-substituted isomer often favored with EDGs and the 4-substituted with EWGs.[4]
Substituents on the Carbonyl Component
The structure of the aldehyde or ketone determines the substitution pattern at the 2- and 3-positions of the resulting indole.
-
Unsymmetrical Ketones: When an unsymmetrical ketone (R¹-CO-CH₂-R²) is used, two different ene-hydrazine tautomers can form, potentially leading to a mixture of two regioisomeric indoles. The regioselectivity is governed by a combination of factors:
-
Acid Strength and Temperature: Higher acidity and elevated temperatures tend to favor the formation of the more thermodynamically stable, less-substituted ene-hydrazine, leading to cyclization at the less-substituted α-carbon.
-
Steric Hindrance: Bulky groups on the ketone can sterically hinder the formation of one of the ene-hydrazine isomers, thus directing the cyclization. Enolization at a methyl group is generally favored over a more substituted alkyl group.
-
-
Electron-Donating Groups on the Carbonyl: Strong electron-donating groups, particularly those that would be at the C3 position of the indole (e.g., an amino group), can pose a significant challenge. These groups can overly stabilize the intermediate iminium ion, promoting a competing side reaction involving heterolytic cleavage of the N-N bond, which ultimately leads to reaction failure.[9] This is a well-documented reason why the synthesis of 3-aminoindoles via the classical Fischer method is often unsuccessful.[9]
The Art of Catalyst Selection: A Comparative Guide
The choice of acid catalyst is arguably the most critical experimental parameter in the Fischer indole synthesis. The optimal catalyst depends heavily on the reactivity of the specific substrates. A catalyst that is too harsh can lead to decomposition and tar formation, while one that is too mild may result in an incomplete or sluggish reaction.[10]
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Moderate to high temperatures | Readily available, inexpensive | Can be corrosive, may require high temperatures |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Often milder than Brønsted acids | High efficiency, can be used for sensitive substrates | Moisture-sensitive, can be difficult to remove from product |
| Polyphosphoric Acid (PPA) | PPA | High temperatures (often >100°C) | Excellent for unreactive/deactivated substrates, acts as both catalyst and solvent | Viscous and difficult to handle, workup can be challenging |
| Eaton's Reagent | P₂O₅ in MeSO₃H | Moderate temperatures | Highly effective for regiocontrol with methyl ketones | Harsh, can cause decomposition of sensitive substrates |
| Ionic Liquids | e.g., choline chloride·2ZnCl₂ | Moderate to high temperatures | Can offer high yields and regioselectivity, potentially recyclable | Can be expensive, product isolation may require specific techniques |
Rationale for Catalyst Choice:
-
For robust, unactivated substrates, polyphosphoric acid (PPA) is often the catalyst of choice due to its strong dehydrating and acidic properties.[11]
-
Zinc chloride (ZnCl₂) is a versatile and commonly used Lewis acid that often provides good yields under less harsh conditions than PPA.[5]
-
Boron trifluoride etherate (BF₃·OEt₂) is another effective Lewis acid, particularly useful for substrates that are sensitive to strong protic acids.
-
p-Toluenesulfonic acid (p-TsOH) is a good choice for a solid, easily handled Brønsted acid, often used in solvents like toluene or acetic acid.[12]
-
For reactions involving methyl ketones where regioselectivity is a concern, Eaton's reagent can provide excellent control, favoring the formation of the 3-unsubstituted indole.[13]
Caption: Figure 2: Decision Workflow for Catalyst Selection.
Modern Variants and Scope Expansion
While the classical Fischer synthesis is powerful, modern organic chemistry has introduced several variations to overcome its limitations, such as the availability of certain hydrazine precursors or the harshness of reaction conditions.
Hydrazine/Hydrazone Precursor Synthesis
The stability and availability of the starting arylhydrazine can be a bottleneck. Modern cross-coupling reactions have provided elegant solutions:
-
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond formation can be used to synthesize N-aryl benzophenone hydrazones from aryl halides and benzophenone hydrazone. These stable precursors can then be used in a subsequent step, or in a one-pot fashion, where the benzophenone imine is exchanged for a different enolizable ketone before the acid-catalyzed cyclization. This dramatically expands the range of accessible substituted hydrazines.[3][14]
-
Japp-Klingemann Reaction: This reaction provides a route to arylhydrazones from aryl diazonium salts and β-keto-esters or β-keto-acids. It is particularly useful for preparing hydrazones that are then cyclized to form indole-2-carboxylic acid derivatives.[1][15]
Microwave-Assisted Fischer Indole Synthesis (MAOS)
The application of microwave irradiation has revolutionized the Fischer indole synthesis. Microwave heating can dramatically reduce reaction times from many hours to mere minutes, often leading to cleaner reactions and higher yields.[16] This high-speed, efficient heating is particularly advantageous for high-throughput synthesis and library generation in drug discovery.[7]
Experimental Design, Optimization, and Troubleshooting
Even for a classic reaction, achieving optimal results requires careful planning and an awareness of potential pitfalls.
Common Side Reactions and How to Mitigate Them
-
Tar Formation: Overheating or using an excessively strong acid catalyst can lead to decomposition and the formation of polymeric tars, which complicates purification and lowers yields. Mitigation: Start with milder conditions and gradually increase the temperature. Perform small-scale test reactions to find the optimal catalyst and temperature.
-
Incomplete Conversion: Insufficient heating or a catalyst that is too weak can result in the reaction not going to completion. Mitigation: Monitor the reaction by TLC. If the reaction stalls, consider increasing the temperature or adding more catalyst.
-
Regioisomeric Mixtures: As discussed, unsymmetrical ketones can lead to mixtures of indoles. Mitigation: Carefully choose the acid catalyst and reaction conditions. For methyl ketones, using Eaton's reagent can enforce high regioselectivity.[13]
Troubleshooting Common Issues
Caption: Figure 3: Troubleshooting Common Issues in Fischer Indole Synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of substituted indoles using classical, one-pot, and microwave-assisted techniques.
Protocol 1: Classical Synthesis of 2-Phenylindole
This two-step protocol involves the initial formation and isolation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone, Phenylhydrazine, 95% Ethanol.
-
Procedure:
-
In a flask, warm an equimolar mixture of acetophenone and phenylhydrazine on a steam bath for 1 hour.
-
Dissolve the hot mixture in a minimal amount of hot 95% ethanol.
-
Induce crystallization by scratching the inside of the flask with a glass rod and then cool the mixture in an ice bath.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Step 2: Cyclization to 2-Phenylindole using Zinc Chloride
-
Materials: Acetophenone phenylhydrazone, Anhydrous Zinc Chloride.
-
Procedure:
-
In a large beaker, thoroughly mix the acetophenone phenylhydrazone with 5-10 equivalents of powdered anhydrous zinc chloride.
-
Immerse the beaker in a preheated oil bath at 170°C and stir the mixture vigorously.
-
The mixture will liquefy, and after 3-5 minutes, the evolution of fumes will indicate the reaction is proceeding.
-
Remove the beaker from the heat and continue stirring for another 5 minutes.
-
Carefully pour the hot reaction mixture into a beaker containing water and a small amount of acetic and hydrochloric acid to dissolve the zinc salts.
-
Collect the crude 2-phenylindole by filtration, wash thoroughly with water.
-
Purify the crude product by recrystallization from hot ethanol.
-
Protocol 2: One-Pot, Three-Component Synthesis of 1,2,3-Trisubstituted Indoles[18]
This rapid, microwave-assisted protocol combines Fischer indolization with subsequent N-alkylation in a single pot.
-
Materials: Arylhydrazine hydrochloride (1.0 eq.), Ketone (1.1 eq.), Alkyl halide (1.1 eq.), Sodium hydride (1.2 eq.), Tetrahydrofuran (THF), Dimethylformamide (DMF).
-
Procedure:
-
Fischer Indolization: To a microwave vial, add the arylhydrazine hydrochloride and the ketone in THF. Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.[17]
-
N-Alkylation: Cool the reaction mixture to room temperature. In a separate flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. Add the crude indole solution from the first step to the NaH suspension and stir for 15 minutes at room temperature. Add the alkyl halide and stir at 80°C for 15 minutes.[17]
-
Work-up and Purification: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.[17]
-
Protocol 3: Microwave-Assisted Synthesis of 5-Cyanoindole[7]
This protocol demonstrates a rapid, one-pot synthesis using microwave irradiation.
-
Materials: 4-Cyanophenylhydrazine hydrochloride (1.0 eq.), Carbonyl compound (e.g., 1,1-dimethoxy-6-chlorohexane, 1.1 eq.), Acetic acid, Microwave vial.
-
Procedure:
-
In a microwave vial, combine 4-cyanophenylhydrazine hydrochloride, the carbonyl compound, and a suitable solvent such as acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short duration (e.g., 5-30 minutes).
-
Work-up and Purification: After cooling, dissolve the reaction mixture in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
-
Conclusion
The Fischer indole synthesis, a reaction with a rich history spanning over a century, remains a vital tool in the arsenal of the modern organic chemist. Its capacity to generate structurally diverse indole scaffolds from readily available precursors is unparalleled. By understanding the intricacies of its mechanism, the profound influence of substituents, and the rationale behind catalyst selection, researchers can harness the full potential of this remarkable transformation. The advent of modern techniques, such as microwave-assisted synthesis and advanced methods for precursor preparation, has further solidified the Fischer indole synthesis as a dynamic and indispensable strategy for innovation in drug discovery, materials science, and the synthesis of complex natural products.
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The Privileged Scaffold: A Technical Guide to Ethyl 6-Chloroindole-2-carboxylate Derivatives and Analogs for Drug Discovery
Introduction: The Enduring Appeal of the Indole Nucleus in Medicinal Chemistry
The indole scaffold stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a multitude of biological targets.[1] Its inherent structural features, including a planar aromatic system, a hydrogen bond donor, and multiple sites for functionalization, provide a versatile template for the design of novel therapeutic agents. Within this esteemed class of heterocycles, the targeted introduction of a chlorine atom at the 6-position of the indole ring, coupled with an ethyl carboxylate at the 2-position, gives rise to Ethyl 6-chloroindole-2-carboxylate – a core of significant interest in contemporary drug discovery. The presence of the chloro substituent profoundly influences the electronic properties and metabolic stability of the resulting molecules, often enhancing their therapeutic potential.[2]
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It navigates the synthetic intricacies, explores the diverse therapeutic applications, and elucidates the mechanistic underpinnings of this compound derivatives and their analogs. By integrating field-proven insights with rigorous scientific data, this guide aims to empower the reader to harness the full potential of this versatile scaffold in the quest for novel medicines.
Core Synthesis: Establishing the 6-Chloroindole-2-carboxylate Framework
The construction of the central this compound scaffold is most reliably achieved through the venerable Fischer indole synthesis. This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[3] The choice of starting materials and reaction conditions is paramount to achieving high yields and purity.
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol outlines a robust, two-step procedure for the synthesis of the title compound, commencing with the formation of the key phenylhydrazone intermediate.
Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)hydrazono)propanoate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) in ethanol.
-
Addition of Pyruvate: To the stirred solution, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature.
-
Reaction Initiation: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ethyl 2-((4-chlorophenyl)hydrazono)propanoate, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Reaction Setup: In a separate round-bottom flask, place the crude ethyl 2-((4-chlorophenyl)hydrazono)propanoate (1.0 equivalent).
-
Acid Catalyst: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, to the flask.[3] The choice of acid can significantly impact the reaction efficiency and should be optimized.
-
Thermal Cyclization: Heat the reaction mixture to a temperature between 80-100°C. The reaction is typically vigorous and should be carefully controlled.
-
Reaction Monitoring: Monitor the formation of the indole product by TLC.
-
Work-up and Purification: Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water, and then dried. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Strategic Derivatization: Unlocking Therapeutic Potential
The true power of the this compound scaffold lies in its amenability to further functionalization. The indole nitrogen (N-1) and the C-3 position are the primary sites for modification, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.
N-Alkylation and N-Arylation: Modulating Pharmacokinetic and Pharmacodynamic Properties
Functionalization of the indole nitrogen is a key strategy to modulate the physicochemical properties of the molecule, influencing its solubility, membrane permeability, and metabolic stability.[2]
This protocol provides a general procedure for the N-alkylation of the indole core using benzyl bromide as an exemplar alkylating agent.
-
Reactant Preparation: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base. Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[4]
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the indolide anion. Subsequently, add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-6-chloroindole-2-carboxylate.
C-3 Functionalization: Expanding the Pharmacophore
The C-3 position of the indole nucleus is highly nucleophilic and serves as a prime site for electrophilic substitution, enabling the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).
This protocol describes a two-step, one-pot procedure for the introduction of an amide functionality at the C-3 position, a common motif in bioactive indole derivatives.
-
Formation of the Acyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 1-benzyl-6-chloroindole-2-carboxylate (1.0 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM). Cool the solution in an ice bath.
-
Electrophile Addition: Add oxalyl chloride (1.3-2.0 equivalents) dropwise to the cooled solution, followed by a catalytic amount of DMF.[5]
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the formation of the intermediate acyl chloride by TLC.
-
Amine Coupling: Once the formation of the acyl chloride is complete, cool the reaction mixture back to 0°C. In a separate flask, prepare a solution of the desired secondary amine (e.g., morpholine, piperidine; 1.5-2.0 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in DCM.
-
Product Formation: Add the amine solution dropwise to the acyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the C-3 acylated indole-2-carboxylate derivative.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas. The strategic placement of substituents allows for the optimization of potency and selectivity against various biological targets.
Anticancer Activity: Targeting Key Oncogenic Pathways
The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[6][7] Derivatives of 6-chloroindole-2-carboxylate have shown promise as inhibitors of critical cellular processes involved in cancer progression.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a validated strategy in cancer therapy.[6] Certain 6-chloroindole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The 6-chloro substituent is often crucial for enhancing the antiproliferative activity.
Mutations in protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF are common drivers of cancer.[6][8] Novel 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR and BRAF pathways, demonstrating significant antiproliferative activity in various cancer cell lines.[6][8] Structure-activity relationship studies have indicated that the nature of the substituent at the C-3 position and the presence of the ethyl ester at C-2 are critical for potent inhibitory action.[6]
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole-2-carboxamide derivatives have been investigated for their anti-inflammatory properties.[9][10]
Several novel indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[9][10] SAR studies have revealed that hydrophobic groups at the 5-position of the indole ring are often preferred for enhanced anti-inflammatory activity.[9]
Metabolic Disorders: AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor, and its activation holds therapeutic potential for metabolic diseases like diabetic nephropathy.[11] A notable derivative, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been identified as a potent and selective direct activator of AMPK.[11] This compound has demonstrated efficacy in preclinical models, improving kidney function and reducing proteinuria.[11]
Mechanisms of Action: A Deeper Dive into Signaling Pathways
Understanding the molecular mechanisms by which these derivatives exert their therapeutic effects is crucial for rational drug design and development.
AMPK Signaling Pathway
AMPK activation triggers a cascade of downstream events aimed at restoring cellular energy homeostasis. Activated AMPK phosphorylates a multitude of substrates, leading to the stimulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and the inhibition of anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis).[7][11]
Caption: Simplified AMPK signaling pathway activated by a 6-chloroindole derivative.
Tubulin Polymerization Inhibition Pathway
Tubulin inhibitors interfere with the dynamic equilibrium between soluble tubulin dimers and assembled microtubules. This disruption of microtubule dynamics leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by a 6-chloroindole derivative.
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives and analogs.
Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives [6][8]
| Compound ID | R Group (C-3) | Target Cancer Cell Line | GI₅₀ (nM) |
| 3e | m-piperidin-1-yl | Panc-1 | 29 |
| 3b | p-pyrrolidin-1-yl | Panc-1 | 31 |
| Erlotinib | (Reference) | Panc-1 | 33 |
Table 2: Anti-inflammatory Activity of Indole-2-carboxamide Derivatives [9][10]
| Compound ID | R Group (C-5) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |
| 14f | -Cl | High | High |
| 14g | -F | High | High |
| Indomethacin | (Reference) | Moderate | Moderate |
Conclusion and Future Perspectives
This compound and its derivatives represent a highly versatile and privileged scaffold in the landscape of modern drug discovery. The synthetic tractability of the indole core, combined with the beneficial electronic and metabolic properties imparted by the 6-chloro substituent, provides a fertile ground for the development of novel therapeutic agents. The demonstrated efficacy of these compounds as anticancer, anti-inflammatory, and metabolic-modulating agents underscores their broad therapeutic potential.
Future research in this area should focus on the continued exploration of novel derivatization strategies, particularly at the C-3 and N-1 positions, to further refine the structure-activity relationships for specific biological targets. The application of advanced computational modeling and structure-based drug design will be instrumental in guiding these efforts. Furthermore, a deeper understanding of the downstream signaling pathways and potential off-target effects will be critical for the translation of these promising compounds from the laboratory to the clinic. The continued investigation of the this compound core is poised to yield the next generation of innovative medicines to address unmet medical needs.
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The Indole-2-Carboxylate Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, celebrated for its prevalence in nature and its remarkable versatility as a pharmacophore.[1] This bicyclic aromatic heterocycle is the structural heart of neurotransmitters like serotonin, the hormone melatonin, and the essential amino acid tryptophan. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it an adept participant in biological interactions.[2] Within this distinguished family, the indole-2-carboxylate scaffold has emerged as a particularly "privileged" structure—a molecular framework that can be decorated with various functional groups to interact with a wide array of biological targets, leading to profound therapeutic effects.[3]
This guide provides a comprehensive exploration of the indole-2-carboxylate core, moving beyond a simple catalog of its activities. We will dissect the mechanistic underpinnings of its function in different therapeutic areas, detail the strategic synthetic approaches used to create derivative libraries, and provide actionable protocols for its biological evaluation. The narrative is structured to deliver not just information, but also insight into the causality behind experimental design and the rationale driving structure-activity relationship (SAR) studies.
Section 1: The Spectrum of Biological Activity
The true potential of the indole-2-carboxylate scaffold lies in its chameleonic ability to conform to the active sites of diverse enzymes and receptors. By modifying substituents at the indole nitrogen (N1), the C3 position, and on the phenyl ring (C4-C7), chemists can fine-tune the molecule's properties to achieve desired potency and selectivity.
Antiviral Powerhouse: Targeting HIV-1 Integrase
One of the most significant applications of the indole-2-carboxylate scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[4] Integrase is a critical viral enzyme that inserts the viral DNA into the host cell's genome, a pivotal step for viral replication.[5] The mechanism of action for these inhibitors is elegant and precise.
Mechanism of Action: The core of the integrase active site contains two essential magnesium ions (Mg²⁺).[6] The indole-2-carboxylic acid moiety acts as a highly effective metal-chelating pharmacophore. The carboxyl group at C2 and the indole nitrogen atom coordinate with the two Mg²⁺ ions, effectively locking the inhibitor in the active site and preventing the binding of the viral DNA.[5][6] Further modifications are designed to establish additional interactions, such as π-π stacking with viral DNA bases, to enhance binding affinity.[6][7]
Several potent derivatives have been developed through structural optimization. For instance, introducing a long branch at the C3 position can improve interactions with a nearby hydrophobic cavity in the enzyme.[4][5] Halogenated phenyl groups at the C6 position have also been shown to increase inhibitory activity by interacting with the viral DNA.[5]
Table 1: Antiviral Activity of Representative Indole-2-Carboxylate Derivatives
| Compound ID | Target | Activity (IC₅₀) | Key Structural Features | Reference |
| 20a | HIV-1 Integrase | 0.13 µM | C3 long branch, C6 functionalization | [4][5] |
| 17a | HIV-1 Integrase | 3.11 µM | C6 halogenated benzene ring | [7][8] |
| 8f | Coxsackie B3 Virus | SI Value: 17.1 | Broad-spectrum activity noted | [9] |
| 14f | Influenza A Virus | IC₅₀ = 7.53 µmol/L | Broad-spectrum activity noted | [9] |
IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index.
Anticancer Applications: A Multi-Pronged Attack
The indole-2-carboxylate scaffold has yielded numerous compounds with potent antiproliferative activity against a range of cancer cell lines.[10] Its derivatives function not as blunt cytotoxic instruments, but often as targeted inhibitors of key signaling pathways that drive tumor growth and survival.
Targeted Mechanisms:
-
Kinase Inhibition: Many indole-2-carboxamides have been developed as inhibitors of critical kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[11] Overexpression of EGFR is common in non-small-cell lung cancer, while CDK2 is a key regulator of the cell cycle.[12] Dual inhibition of these targets can lead to synergistic anticancer effects.
-
Apoptosis Induction: Certain derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptotic markers like caspases, Bax, and Bcl-2.[11]
-
IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy.[13] The indole-2-carboxylate structure serves as an excellent starting point for designing dual inhibitors of these enzymes.[13]
The diagram below illustrates the central role of the EGFR pathway in cell proliferation and how an indole-2-carboxylate-based inhibitor can block this cascade.
Caption: EGFR signaling pathway blocked by an indole-2-carboxylate inhibitor.
Table 2: Anticancer Activity of Representative Indole-2-Carboxamide Derivatives
| Compound ID | Target(s) | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| 5d | EGFR | MCF-7 | IC₅₀ = 89 nM (EGFR) | [11] |
| 5e | EGFR / CDK2 | MCF-7 | IC₅₀ = 93 nM (EGFR), 13 nM (CDK2) | [11] |
| Va | EGFR / BRAFV600E | - | IC₅₀ = 71 nM (EGFR) | [12] |
| 9a | (Antiproliferative) | BT12 (Pediatric Brain Tumor) | IC₅₀ = 0.89 µM | [14] |
| I(12) | (Antiproliferative) | MCF-7, HeLa | Potent activity reported | [15] |
GI₅₀: Half-maximal growth inhibition.
Anti-inflammatory and Neuromodulatory Roles
The scaffold's versatility extends to inflammation and central nervous system (CNS) disorders.
-
Anti-inflammatory Agents: Indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[16][17] This makes them promising candidates for treating systemic inflammatory conditions like sepsis.[17]
-
Cannabinoid Receptor (CB1) Modulators: The indole-2-carboxamide structure is central to a class of allosteric modulators for the cannabinoid CB1 receptor.[18] These compounds don't activate or block the receptor directly but bind to a separate site to modulate the effects of the primary (orthosteric) ligands, offering a more nuanced approach to therapeutic intervention.[18][19]
-
NMDA Receptor Antagonists: The simple indole-2-carboxylic acid molecule itself is a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[20] This receptor is crucial for synaptic plasticity but is also implicated in excitotoxic neuronal death.[20] Derivatives have been developed to enhance potency at this site, presenting opportunities for neuroprotective agents.[21][22]
Section 2: Synthesis and Experimental Protocols
The successful exploration of the indole-2-carboxylate scaffold hinges on robust synthetic chemistry and reliable biological assays. This section provides field-proven, step-by-step methodologies.
General Synthetic Workflow
The synthesis of diverse indole-2-carboxylate derivatives typically follows a modular workflow. This allows for the rapid generation of analogs for SAR studies. The core strategy often involves preparing a key intermediate, the indole-2-carboxylic acid, which is then coupled with various amines to produce the final carboxamide products.
Caption: General workflow for synthesis and evaluation of indole-2-carboxamides.
Protocol 1: Synthesis of a Representative Indole-2-Carboxamide
This protocol describes a two-step synthesis starting from a commercially available ethyl indole-2-carboxylate, a common and cost-effective starting material.
Step 1: Hydrolysis to Indole-2-carboxylic Acid
-
Rationale: The ester must be converted to a carboxylic acid to activate it for amide bond formation. Alkaline hydrolysis using sodium hydroxide is a standard and high-yielding method.
-
Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous ethanol (10 mL/mmol).[18]
-
Add a 3N aqueous solution of sodium hydroxide (NaOH) (6.0 eq). The excess base ensures complete reaction.[18]
-
Stir the reaction mixture and reflux for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and acidify to pH 2 using 1N HCl. This protonates the carboxylate salt, causing the product to precipitate.
-
Filter the resulting white solid, wash with a small amount of cold water and hexane to remove impurities, and dry under vacuum. This yields the key intermediate, 5-chloro-1H-indole-2-carboxylic acid.[18]
Step 2: Amide Coupling to Form the Final Carboxamide
-
Rationale: A coupling reagent is required to form the amide bond, which is thermodynamically unfavorable. BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) is an efficient coupling reagent that minimizes side reactions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.[11][23]
-
In a flask, suspend the synthesized indole-2-carboxylic acid (1.0 eq) in dry Dichloromethane (DCM).
-
Add BOP reagent (1.5 eq) and DIPEA (2.0 eq). Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.[23]
-
Add the desired amine (e.g., 4-aminophenethyl alcohol) (1.2 eq) to the reaction mixture.
-
Stir the reaction overnight at room temperature. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) to obtain the pure indole-2-carboxamide.
Protocol 2: MTT Antiproliferative Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for anticancer compounds.
-
Rationale: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indole-2-carboxylate compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug like doxorubicin (positive control).[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration that causes 50% growth inhibition).
Section 3: Structure-Activity Relationships and Future Outlook
Systematic analysis of how structural changes affect biological activity is the engine of drug discovery. For the indole-2-carboxylate scaffold, several key SAR trends have been established.
Caption: Key Structure-Activity Relationships for the Indole-2-Carboxylate Scaffold.
Future Directions: The indole-2-carboxylate scaffold is far from being fully exploited. Future research will likely focus on:
-
Novel Targets: Exploring the activity of derivative libraries against emerging therapeutic targets, such as those in metabolic diseases and neurodegeneration.
-
Conjugate Chemistry: Using the carboxamide linker to attach the indole core to other pharmacophores, creating hybrid molecules with dual or synergistic activities.[24]
-
Targeted Delivery: Incorporating the scaffold into drug delivery systems, such as antibody-drug conjugates, to enhance efficacy and reduce off-target toxicity.
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Ethyl 6-Chloroindole-2-Carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Systems in Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of functionalized indoles, ethyl 6-chloroindole-2-carboxylate has emerged as a particularly valuable and versatile building block for the construction of complex heterocyclic systems. Its strategic pattern of substitution offers multiple reactive handles for molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. The presence of a chlorine atom at the 6-position provides a key site for modern cross-coupling reactions and can significantly enhance the biological activity and metabolic stability of the resulting molecules. This in-depth technical guide, intended for researchers, chemists, and drug development professionals, explores the reactivity profile of this compound and provides a detailed overview of its application in the synthesis of novel heterocycles, supported by field-proven insights and detailed experimental protocols.
Introduction: The Privileged Status of the Indole Nucleus in Medicinal Chemistry
The indole scaffold is often described as a "privileged structure" in drug discovery, a term that reflects its recurring presence in both natural products and synthetic molecules with significant biological activity.[1] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, possesses a unique combination of electronic and steric properties that allows it to engage in a wide range of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
1.1. The Significance of Indole-Based Heterocycles
From the essential amino acid tryptophan to complex alkaloids and modern synthetic drugs, indoles are ubiquitous.[2] They are found in anticancer agents (e.g., Vinca alkaloids), anti-inflammatory drugs (e.g., Indomethacin), and compounds targeting the central nervous system.[2][3] The ability of the indole ring to serve as a bioisostere for other aromatic systems and its inherent reactivity make it an ideal starting point for chemical exploration.
1.2. The Role of Substitution Patterns
The biological activity of an indole-containing molecule is exquisitely dependent on its substitution pattern. Functional groups at different positions on the indole ring dictate the molecule's shape, polarity, and ability to interact with specific amino acid residues within a protein's binding site. The strategic placement of substituents can fine-tune a compound's potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
1.3. Introduction to this compound: A Key Intermediate
This compound is a trifunctional scaffold that offers chemists a powerful platform for diversification. The key features that make it a valuable precursor are:
-
The Indole N-H: The acidic proton on the pyrrole nitrogen can be readily removed to allow for N-alkylation, N-arylation, or N-acylation.[1]
-
The C3 Position: As in most indoles, the C3 position is the most nucleophilic carbon, making it the primary site for electrophilic substitution.[4][5]
-
The C2-Ester: The ethyl carboxylate group is an electron-withdrawing group that can be hydrolyzed, reduced, or converted into amides or hydrazides, providing a gateway to a host of other functional groups and heterocyclic rings.[6][7]
-
The C6-Chloro Group: The chlorine atom is a versatile handle for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, amino, and alkynyl groups.[8][9] The presence of this halogen can also improve metabolic stability and binding affinity.[8]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is essential for its effective use in synthesis.
2.1. Structural Features and Electronic Properties
The molecule consists of a planar indole ring system. The ethyl ester at C2 and the chlorine at C6 are both electron-withdrawing groups, which influences the electron density distribution around the ring. This deactivation can affect the rate of certain reactions, particularly electrophilic aromatic substitution, compared to unsubstituted indole.
2.2. Key Reactive Sites
The primary sites for chemical modification are the N1, C3, C2-ester, and C6-chloro positions. The interplay between the electronic effects of the substituents governs the reactivity at each site.
2.3. Influence of the C6-Chloro Substituent
The chlorine atom at the C6 position exerts a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect. Its primary synthetic utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[10][11]
Table 1: Physicochemical Properties of this compound [12][13][14][15]
| Property | Value | Source |
| CAS Number | 27034-51-1 | [12][15] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [12][13] |
| Molecular Weight | 223.66 g/mol | [12][16] |
| IUPAC Name | ethyl 6-chloro-1H-indole-2-carboxylate | [12] |
| Appearance | Light orange to brown crystalline powder/solid | [14] |
| Melting Point | 168.0-173.0 °C | [14] |
| Boiling Point | ~375 °C | [16] |
| XLogP3 | 3.8 | [12] |
Synthetic Strategies Utilizing this compound
The multifunctionality of this compound allows for a variety of synthetic transformations. The following sections detail key reactions at each of its reactive sites.
N-Functionalization Reactions
Alkylation, arylation, or acylation of the indole nitrogen is often a primary step in building molecular complexity and modulating pharmacological properties.[1]
N-alkylation typically proceeds by deprotonating the indole nitrogen with a suitable base (e.g., NaH, K₂CO₃, KOH) to form a nucleophilic indolide anion, which then displaces a halide from an alkylating agent (e.g., alkyl halide, benzyl halide).[1][17]
Experimental Protocol: General Procedure for N-Alkylation [1][15]
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetone) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a base (e.g., K₂CO₃, 2.0 eq. or NaH, 1.2 eq.).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. If using DMF, pour the mixture into water and extract with an organic solvent like ethyl acetate. If using acetone, filter the solid inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Electrophilic Substitution at the C3-Position
The C3 position of the indole ring is highly susceptible to electrophilic attack due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion).[18] Even with the electron-withdrawing group at C2, reactions like formylation are highly efficient.
The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[4][19] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[5][20] This reaction provides a crucial intermediate, as the C3-aldehyde can be further transformed into a wide variety of functional groups and heterocyclic systems.
Diagram: Reactivity Sites of this compound
Caption: Key reactive sites for synthetic modification on the this compound scaffold.
Experimental Protocol: Vilsmeier-Haack Formylation [5]
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 5.0 eq.) to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Addition of Indole: Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure ethyl 3-formyl-6-chloroindole-2-carboxylate.
Modification of the C2-Ester Group
The ethyl ester at the C2 position is a versatile handle for introducing new functionality.
The ester can be converted to a carbohydrazide by reaction with hydrazine hydrate.[21][22] This hydrazide is a key intermediate for synthesizing various five-membered heterocycles like pyrazoles, oxadiazoles, and thiadiazoles, as well as hydrazones which themselves can possess biological activity.[3][16]
Experimental Workflow: From Ester to Heterocycle
Caption: Synthetic pathway from the C2-ester to novel heterocyclic systems via a hydrazide intermediate.
Experimental Protocol: Synthesis of 6-Chloroindole-2-carbohydrazide [23]
-
Reaction Setup: A mixture of this compound (1.0 eq.) and hydrazine hydrate (80-99%, 10.0 eq.) in absolute ethanol is placed in a round-bottom flask.
-
Reaction: The mixture is heated at reflux for 6-12 hours, with the progress monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.
-
Purification: The solid is washed with cold ethanol and then diethyl ether and dried under vacuum to yield the 6-chloroindole-2-carbohydrazide, which is often pure enough for subsequent steps.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the C6-chloro position of the title compound is an ideal handle for these transformations.[24][25] These reactions allow for the formation of C-C, C-N, and C-O bonds under relatively mild conditions.[17]
The Suzuki reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][13][26] This is one of the most widely used methods for constructing biaryl linkages, which are common motifs in pharmaceuticals.[27]
This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine.[10][28][29] It is an exceptionally powerful method for synthesizing substituted anilines and is invaluable in medicinal chemistry for introducing groups that can form key hydrogen bonds with biological targets.[2][11]
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | Na₂CO₃, K₃PO₄ | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu, K₂CO₃ | C(sp²)-N |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | C(sp²)-C(sp) |
| Stille | Organostannane | Pd(PPh₃)₄ | (Not required) | C(sp²)-C(sp²) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [12]
-
Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (argon). Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Reaction: Heat the reaction mixture (e.g., 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the C6-arylated indole.
Case Studies: Synthesis of Biologically Active Heterocycles
The true utility of a building block is demonstrated by its application in the synthesis of complex, functional molecules. This compound is an excellent starting material for fused heterocyclic systems like carbazoles and β-carbolines, scaffolds known for their diverse biological activities.[7][30][31][32]
Synthetic Approach to Fused Indole Systems: Carbazoles
Carbazoles are a class of nitrogen-containing heterocycles with significant photophysical and biological properties, including anticancer activity.[8][33][34] A plausible route to a substituted carbazole from this compound involves an initial Suzuki coupling followed by an intramolecular cyclization.
For example, a Suzuki coupling with 2-formylphenylboronic acid would yield a biaryl intermediate. This intermediate could then undergo a reductive cyclization or other intramolecular C-N bond-forming reaction to construct the third ring, yielding the carbazole core.
Construction of β-Carboline Scaffolds
β-Carbolines are indole alkaloids that exhibit a wide range of pharmacological effects, including antimicrobial and antitumor activities.[30][35] A common route to the β-carboline skeleton is the Pictet-Spengler reaction.[31] Starting from this compound, a multi-step sequence could be envisioned:
-
Reduction of the C2-ester to the corresponding alcohol.
-
Conversion of the alcohol to a C2-aminomethyl or related group, effectively generating a tryptamine-like precursor.
-
Pictet-Spengler condensation with an appropriate aldehyde or ketone, followed by oxidation, would furnish the aromatic β-carboline ring system.
Conclusion and Future Perspectives
This compound is a robust and highly adaptable starting material for the synthesis of novel heterocyclic compounds. Its four distinct points of reactivity can be addressed with a high degree of chemoselectivity using a combination of classic and modern synthetic methodologies. The ability to perform late-stage functionalization via palladium-catalyzed cross-coupling at the C6-position makes it particularly attractive for generating libraries of analogues in drug discovery campaigns. As the demand for new therapeutic agents with novel mechanisms of action continues to grow, versatile and strategically functionalized building blocks like this compound will remain indispensable tools for medicinal chemists, enabling the exploration of new chemical space and the development of the next generation of pharmaceuticals.
References
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Ackermann, L., Althammer, A., & Mayer, P. (2009). A Palladium-Catalyzed Reaction Sequence for the Regioselective Synthesis of Carbazoles. Synthesis, 2009(20), 3493-3503. Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
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Ma, C., et al. (2018). Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications. Bioorganic & Medicinal Chemistry Letters, 28(15), 2545-2549. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. Retrieved from [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
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Van der Heijden, J., et al. (2022). Methodologies for the synthesis of β-carbolines. Tetrahedron, 110, 132644. Available at: [Link]
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B’Béri, E., et al. (2022). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 27(15), 4988. Available at: [Link]
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Patil, S. P., & Bari, S. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 77-85. Available at: [Link]
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Organic Chemistry Portal. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carbazoles. Retrieved from [Link]
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Tasnim, N., et al. (2022). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences, 26(1), 1-10. Available at: [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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Raju, B., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 437-441. Available at: [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. International Journal of Drug Delivery Technology, 6(1), 1-7. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Kumar, A., et al. (2012). Synthesis and Biological Evaluation of Amide Derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid as Potential Anti-Inflammatory Agents With Lower Gastrointestinal Toxicity. Bioorganic & Medicinal Chemistry, 20(12), 3826-3835. Available at: [Link]
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Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2004). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Molecules, 9(12), 1104-1113. Available at: [Link]
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CP Lab Safety. (n.d.). This compound, 97% Purity, C11H10ClNO2, 25 grams. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Strategic N-Alkylation of Ethyl 6-chloroindole-2-carboxylate for Drug Discovery Scaffolds
Executive Summary & Strategic Overview
N-alkylated indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The indole nucleus is recognized as a "privileged scaffold" for its ability to engage with a diverse range of biological targets.[1] The strategic functionalization of the indole nitrogen via N-alkylation is a critical tool for modulating the pharmacological profile of these molecules, impacting their potency, selectivity, and pharmacokinetic properties.[1]
This guide provides a detailed, field-proven protocol for the N-alkylation of Ethyl 6-chloroindole-2-carboxylate, a valuable starting material. The presence of a chloro-substituent at the 6-position offers a metabolic block and a potential vector for further functionalization, while the C-2 ester provides a handle for amide coupling or other modifications. Understanding and mastering the N-alkylation of this substrate is therefore a key enabling step in many drug discovery programs.
The Chemistry: Mechanism and Regioselectivity
The N-alkylation of an indole is fundamentally a two-step process involving nucleophilic substitution.
-
Deprotonation: The N-H proton of the indole ring is acidic (pKa ≈ 16-17) and can be removed by a suitable base.[2] This generates a highly nucleophilic indolide anion. The electron-withdrawing ethyl carboxylate group at the C-2 position increases the acidity of the N-H proton, facilitating this step.
-
Nucleophilic Attack (Sₙ2): The resulting anion attacks an electrophilic alkylating agent, such as an alkyl halide, to form the new N-C bond.[2]
A primary challenge in indole alkylation is controlling regioselectivity. Alkylation can potentially occur at the N-1 position or the electron-rich C-3 position. However, for this compound, N-1 alkylation is strongly favored. The powerful electron-withdrawing nature of the C-2 ester deactivates the pyrrole ring, particularly the C-3 position, towards electrophilic attack and simultaneously enhances the nucleophilicity of the nitrogen anion post-deprotonation.[2][3]
Caption: General mechanism for the N-alkylation of indole.
Validated Experimental Protocol
This protocol describes the N-benzylation of this compound using sodium hydride (NaH) as the base and benzyl bromide as the alkylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| This compound | >98% | Sigma-Aldrich | 31102-38-6 |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | 7646-69-7 |
| Benzyl Bromide (BnBr) | >98% | Sigma-Aldrich | 100-39-0 |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | 12125-02-9 |
| Brine (Saturated aq. NaCl) | - | - | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Sigma-Aldrich | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
| Round-bottom flask, stir bars, septa, needles, argon/nitrogen supply | - | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for N-alkylation protocol.
-
Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: this compound (e.g., 1.0 g, 4.43 mmol) is added to the flask, followed by 20 mL of anhydrous DMF. The solution is stirred until the solid dissolves.
-
Deprotonation: The flask is cooled to 0 °C in an ice-water bath. Sodium hydride (60% dispersion in mineral oil, e.g., 0.213 g, 5.32 mmol, 1.2 equivalents) is added carefully in small portions over 10 minutes. CAUTION: Hydrogen gas evolves violently. Ensure proper ventilation. The mixture is stirred at 0 °C for 30 minutes, during which it may become a thicker suspension.
-
Alkylation: Benzyl bromide (e.g., 0.63 mL, 5.32 mmol, 1.2 equivalents) is added dropwise to the stirred suspension at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 2-4 hours or until Thin Layer Chromatography (TLC) analysis (e.g., using 20% Ethyl Acetate/Hexanes as eluent) indicates complete consumption of the starting material.
-
Workup & Quenching: The reaction is cooled back to 0 °C and quenched by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl). The mixture is then transferred to a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Extraction: The layers are separated, and the aqueous layer is extracted twice more with 25 mL portions of ethyl acetate.
-
Isolation: The combined organic layers are washed with water (2 x 30 mL) and then with brine (1 x 30 mL). The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure N-alkylated product.
-
Characterization: The structure and purity of the final compound, Ethyl 1-benzyl-6-chloro-1H-indole-2-carboxylate, are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the indole N-H proton signal in the ¹H-NMR spectrum is a key indicator of successful N-alkylation.[4]
Process Optimization & Alternative Conditions
The choice of base and solvent can be tailored depending on the reactivity of the alkylating agent and the presence of other functional groups.
| Parameter | Condition 1 (Standard) | Condition 2 (Mild) | Condition 3 (Strong) | Rationale & Causality |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | n-Butyllithium (n-BuLi) | NaH is a strong, non-nucleophilic base suitable for most applications. K₂CO₃ is milder and useful for sensitive substrates or highly reactive alkylating agents. n-BuLi is extremely strong and used for less acidic substrates but risks side reactions. |
| Solvent | DMF | Acetone / Acetonitrile | THF | DMF and THF are excellent polar aprotic solvents that solvate the cation, leaving a reactive "naked" anion. Acetone is a less expensive, milder alternative often used with carbonate bases.[4] |
| Alkylating Agent | Alkyl Bromide/Iodide | Alkyl Chloride | Alkyl Tosylate | Reactivity follows the order I > Br > OTs > Cl. Iodides are most reactive but more expensive. Chlorides are least reactive and may require harsher conditions or a catalyst (e.g., NaI). |
| Temperature | 0 °C to RT | RT to 60 °C | -78 °C to RT | Lower temperatures are used for highly reactive systems to control exotherms and improve selectivity. Higher temperatures are needed for less reactive alkylating agents like alkyl chlorides. |
For instance, a milder protocol using aqueous potassium hydroxide in acetone has been reported to be effective for the N-alkylation of ethyl indole-2-carboxylate, offering an alternative with easier solvent removal.[4]
Safety & Handling
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent. Quench excess NaH carefully with a proton source like isopropanol or methanol at low temperatures.
-
Alkyl Halides (e.g., Benzyl Bromide): Many alkylating agents are lachrymators, toxic, and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Solvents: DMF is a combustible liquid and a suspected teratogen. Avoid contact with skin and inhalation. Ensure all glassware is properly dried to prevent unwanted side reactions with water.
References
-
Cee, V.; Erlanson, D. (2019). ACS Medicinal Chemistry Letters, 10, 1302-1308. [Link]
-
Hassan, A. A., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2936. [Link]
-
Valenti, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2829-2841. [Link]
-
ChemHelpASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]
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Application Notes & Protocols: Strategic Amide Coupling of 6-Chloroindole-2-Carboxylic Acid Derivatives
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of amide derivatives from Ethyl 6-chloroindole-2-carboxylate. This indole scaffold is a privileged structure in medicinal chemistry, and its derivatization via amide bond formation is a critical transformation for generating novel molecular entities with potential therapeutic applications.[1][2] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling users to troubleshoot and adapt these protocols effectively.
The core challenge in amide synthesis is the kinetically slow and thermodynamically unfavorable direct reaction between a carboxylic acid and an amine.[3][4] Activation of the carboxylic acid is therefore essential. This document details the prerequisite hydrolysis of the starting ester and provides robust protocols for two of the most reliable and widely used coupling methodologies: HATU-mediated and EDC/HOBt-mediated reactions.
Part 1: Prerequisite - Saponification of the Starting Ester
The starting material, this compound, must first be converted to its corresponding carboxylic acid to participate in amide coupling reactions. This is typically achieved through a base-mediated hydrolysis, or saponification. Lithium hydroxide (LiOH) is often preferred due to the high solubility of lithium carboxylate salts in common organic solvents, facilitating reaction homogeneity and completion.
Workflow: From Ester to Final Amide Product
The overall synthetic strategy is a two-step process. First, the ethyl ester is hydrolyzed to the carboxylic acid. This intermediate is then coupled with a desired amine using an activating agent to form the final amide product.
Caption: Overall workflow from the starting ester to the final amide product.
Protocol 1: Saponification of this compound
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Addition of Base: Add LiOH·H₂O (2.0-3.0 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed (typically 2-6 hours).
-
Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool it in an ice bath (0 °C). Carefully acidify the solution to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the acidic aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-chloro-1H-indole-2-carboxylic acid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Part 2: Amide Coupling Methodologies
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the amine, the electronic properties of the substrates, the risk of epimerization (if chiral centers are present), and cost.[5][6]
Method A: HATU-Mediated Coupling
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its high reactivity and low rates of racemization.[5][7] It is particularly effective for coupling sterically hindered or electronically deactivated amines.
Mechanism of Action: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[8] The resulting carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate.[9] This active ester is then susceptible to nucleophilic attack by the amine to form the desired amide bond, regenerating HOAt (1-Hydroxy-7-azabenzotriazole) and producing tetramethylurea as a byproduct.[7]
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Method B: EDC/HOBt-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removing its urea byproduct via aqueous workup.[5] It is almost always used with an additive, such as N-hydroxybenzotriazole (HOBt), to improve efficiency and suppress side reactions.
Mechanism of Action: The carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is unstable and prone to racemization. HOBt intercepts this intermediate to form a more stable HOBt-ester.[12] This activated ester is then attacked by the amine to furnish the final amide product, regenerating HOBt in the process.[5]
Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.
Comparative Overview of Coupling Reagents
| Reagent System | Byproducts | Advantages | Disadvantages |
| HATU / DIPEA | Tetramethylurea, HOAt | High reactivity, fast reactions, low racemization, good for hindered substrates.[5] | Higher cost, byproduct can sometimes be difficult to remove.[7] |
| EDC / HOBt | EDC-urea, HOBt | Cost-effective, water-soluble byproduct is easily removed by aqueous workup.[5] | Slower than HATU, higher risk of racemization without HOBt, less effective for very difficult couplings.[13] |
| SOCl₂ or (COCl)₂ | SO₂, HCl or CO, CO₂, HCl | Very inexpensive, highly reactive acyl chloride intermediate.[14][15] | Harsh conditions, not suitable for sensitive substrates, requires a separate step to form the acyl chloride. |
Part 3: Experimental Protocols for Amide Coupling
General Laboratory Practice: All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 2: HATU-Mediated Amide Coupling
Materials:
-
6-Chloro-1H-indole-2-carboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (2.5 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup reagents (e.g., EtOAc, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add 6-chloro-1H-indole-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Dissolve the solids in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the mixture. Stir for 5-10 minutes to allow for pre-activation (formation of the active ester).
-
Amine Addition: Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the starting material is consumed as monitored by TLC or LC-MS (typically 1-4 hours).
-
Aqueous Workup: Quench the reaction by adding water. Dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This washing sequence removes excess base, unreacted acid, and water-soluble byproducts.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5]
Protocol 3: EDC/HOBt-Mediated Amide Coupling
Materials:
-
6-Chloro-1H-indole-2-carboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
Reagent Preparation: To a round-bottom flask, add the 6-chloro-1H-indole-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Maintaining the temperature at 0 °C is crucial to minimize side reactions.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours), monitoring by TLC or LC-MS.
-
Aqueous Workup: Perform the same aqueous workup as described in the HATU protocol (Step 7). The EDC-urea byproduct is water-soluble and will be removed during the aqueous washes.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.[5][13]
References
- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
- Subba Reddy, B. V., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Scientific Diagram].
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from Luxembourg Bio Technologies website.
- Kim Reactor. (2024, April 14).
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79(3), 943–954.
- PubChem. (n.d.). This compound.
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- Organic Syntheses Procedure. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with.
- Fisher Scientific. (n.d.). This compound, 97%.
- Dabhi, R. C., et al. (2022).
- Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
- Li, Y., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Wang, Z., et al. (2020). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
- CP Lab Safety. (n.d.). This compound, 97% Purity, C11H10ClNO2, 25 grams.
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Application Notes & Protocols: Synthesis of 6-Chloroindole-2-carbohydrazide via Hydrazinolysis of Ethyl 6-chloroindole-2-carboxylate
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 6-chloroindole-2-carbohydrazide, a valuable heterocyclic intermediate, through the hydrazinolysis of its corresponding ethyl ester, Ethyl 6-chloroindole-2-carboxylate. Indole carbohydrazides are pivotal synthons in medicinal chemistry, serving as precursors for a multitude of pharmacologically active agents, including those with anticancer and anti-inflammatory properties.[1][2][3] This document details the underlying chemical principles, a robust, step-by-step experimental protocol, critical safety procedures for handling hydrazine, methods for product characterization, and a discussion of the compound's significance in drug discovery. The protocols are designed for researchers, chemists, and professionals in pharmaceutical development, emphasizing reproducibility, safety, and a deep understanding of the reaction causality.
Introduction: The Significance of Indole Hydrazides
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous marketed drugs and clinical candidates.[3] Functionalization at the 2-position, particularly with a carbohydrazide group (-CONHNH₂), provides a versatile chemical handle for constructing more complex molecules. The resulting indole-2-carbohydrazide can be readily converted into hydrazones, triazoles, oxadiazoles, and other heterocyclic systems, enabling the exploration of diverse chemical space.[4] Specifically, 6-chloroindole-2-carbohydrazide serves as a key building block for compounds investigated for their potent biological activities, including antiproliferative and anti-angiogenic effects relevant to oncology.[1][2]
The conversion of a stable ethyl ester to a reactive hydrazide via hydrazinolysis is a fundamental and efficient transformation.[5][6] This guide provides the necessary framework to perform this synthesis reliably and safely.
Reaction Principle and Mechanism
The hydrazinolysis of an ester is a classic example of nucleophilic acyl substitution. The reaction proceeds by the attack of the highly nucleophilic hydrazine molecule on the electrophilic carbonyl carbon of the ester.
Mechanism:
-
Nucleophilic Attack: The terminal nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as a nucleophile, attacking the carbonyl carbon of the this compound.
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) group, which is a competent leaving group.
-
Proton Transfer: The liberated ethoxide anion is a strong base and readily deprotonates the newly formed hydrazide or another hydrazine molecule, ultimately forming ethanol as a byproduct. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the mixture.[6][7]
Caption: Mechanism of Ester Hydrazinolysis.
Safety Protocol: Handling Hydrazine Hydrate
WARNING: Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and highly reactive.[8][9] All handling must be performed with strict adherence to safety protocols.
-
Engineering Controls: All operations involving hydrazine hydrate, including weighing, transferring, and the reaction itself, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[8][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is any risk of splashing.[8][9]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves provide minimum protection; chloroprene or butyl rubber gloves are recommended for extended handling or splash hazards.[8][9]
-
Body Protection: A flame-resistant lab coat must be worn. Ensure it is fully buttoned.[9]
-
-
Storage: Store hydrazine hydrate in a cool, well-ventilated area, away from heat, ignition sources, and incompatible materials such as oxidizing agents, acids, and metal oxides.[10] Store in a designated area for Particularly Hazardous Substances (PHS) in secondary containment.[9]
-
Spill & Exposure Procedures:
-
Spill: Do not attempt to clean up a hydrazine spill yourself. Evacuate the area, notify others, and call emergency personnel.[9]
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.
-
-
Waste Disposal: Hydrazine-containing waste is considered extremely hazardous.[9] Collect all waste in a properly labeled, sealed container and dispose of it through your institution's environmental health and safety (EHS) office.[8]
Experimental Application & Protocols
This protocol outlines the synthesis of 6-chloroindole-2-carbohydrazide.
Materials and Equipment
| Material | Grade | CAS No. | Supplier | Notes |
| This compound | ≥97% | 33575-31-0 | e.g., Sigma-Aldrich | Starting material. |
| Hydrazine Hydrate (55-64%) | Reagent | 7803-57-8 | e.g., Sigma-Aldrich | TOXIC/CORROSIVE . Handle with extreme care. |
| Ethanol (96% or Absolute) | Reagent | 64-17-5 | Standard Lab Supplier | Reaction solvent.[6] |
| Deionized Water | N/A | 7732-18-5 | N/A | For workup. |
| Round-bottom flask | N/A | N/A | Standard Lab Supplier | Reaction vessel. |
| Reflux condenser | N/A | N/A | Standard Lab Supplier | To prevent solvent loss. |
| Magnetic stirrer and hotplate | N/A | N/A | Standard Lab Supplier | For heating and mixing. |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | N/A | Standard Lab Supplier | For reaction monitoring. |
| Buchner funnel and filter paper | N/A | N/A | Standard Lab Supplier | For product isolation. |
Detailed Step-by-Step Protocol
Caption: Experimental Workflow.
-
Reaction Setup: In a chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge Reactants: To the flask, add this compound (e.g., 2.23 g, 10 mmol) and ethanol (30 mL). Stir the mixture until the ester is fully dissolved.
-
Hydrazine Addition: While stirring, carefully add hydrazine hydrate (e.g., 2.0 mL, ~40 mmol, 4 equivalents) to the solution dropwise. Causality: A significant excess of hydrazine is used to ensure the reaction goes to completion and to minimize potential side reactions.
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).[6]
-
Eluent: A mixture like 50:50 Ethyl Acetate:Hexane is a good starting point.
-
Visualization: UV light (254 nm). The starting ester will have a higher Rf value than the more polar hydrazide product. The reaction is typically complete within 2-4 hours.[11]
-
-
Workup - Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A white precipitate of the product should form. To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold ethanol, followed by cold deionized water to remove excess hydrazine and other impurities. Dry the product under vacuum to obtain 6-chloroindole-2-carbohydrazide as a white or off-white solid.
Product Characterization
Confirm the identity and purity of the synthesized 6-chloroindole-2-carbohydrazide using standard analytical techniques.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Melting Point (°C) | Specific to the compound; literature search required for exact value. |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretching, indole & hydrazide), ~1650 (C=O stretching, amide I).[5] |
| ¹H NMR | Signals corresponding to indole ring protons and -NH, -NH₂ protons. The indole N-H is typically a broad singlet at high ppm (>11 ppm). The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The C3-H of the indole will be a singlet around 7 ppm. |
| Mass Spec (MS) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₈H₈ClN₃O, MW ≈ 197.62 g/mol ). |
Applications in Drug Discovery & Development
6-Chloroindole-2-carbohydrazide is not merely a laboratory curiosity; it is a valuable intermediate for creating libraries of potential therapeutic agents. The hydrazide functional group is a key pharmacophore and a versatile synthetic handle.
-
Anticancer Agents: Derivatives of indole-2-carbohydrazide have been synthesized and evaluated as potent anticancer agents, demonstrating antiproliferative activity against various cancer cell lines and inhibiting angiogenesis, a critical process in tumor growth.[1][2][12]
-
Anticoagulants: While not a direct precursor, the indole scaffold is central to modern anticoagulants like Apixaban.[13][14] The synthesis of analogs using intermediates like 6-chloroindole-2-carbohydrazide allows for structure-activity relationship (SAR) studies to develop new and improved factor Xa inhibitors.[14]
-
Broad Biological Activity: The indole ring system is associated with a wide range of biological activities, and carbohydrazide derivatives have been explored for antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Not enough hydrazine. | Continue refluxing and monitor by TLC. If stalled, consider adding another equivalent of hydrazine hydrate. |
| Low Yield | Product is partially soluble in the reaction/wash solvent. Premature workup. | Ensure the reaction mixture is thoroughly cooled before filtration. Use minimal amounts of cold solvent for washing. |
| Oily or Gummy Product | Presence of unreacted starting material or other impurities. | Attempt to triturate the crude product with a non-polar solvent like diethyl ether or hexane to induce crystallization. If that fails, purification by column chromatography may be necessary. |
| Product Discoloration | Air oxidation or other side reactions. | Ensure the reaction is not heated for an excessively long time after completion. Recrystallization from a suitable solvent (e.g., ethanol) can improve purity and color. |
Conclusion
The hydrazinolysis of this compound is an efficient and reliable method for producing 6-chloroindole-2-carbohydrazide. This protocol provides a detailed, safety-conscious guide for its synthesis and characterization. The resulting product is a highly valuable intermediate, enabling the synthesis of diverse heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer and anticoagulant therapies. Adherence to the outlined safety procedures is paramount due to the hazardous nature of hydrazine.
References
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Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
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Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]
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UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine. [Link]
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Berillo, D., Abylkalykova, R., & Tleukulova, Z. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. [Link]
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ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). (2024). [Link]
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Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]
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Ley, S. V., et al. (2020). Safe generation and in situ reaction of acyl azides in continuous flow for the synthesis of peptides. Reaction Chemistry & Engineering. [Link]
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Begum, S., et al. (2021). An alternative synthetic strategy to construct apixaban analogues. Arkat USA. [Link]
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ResearchGate. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. (2018). [Link]
-
ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. (2015). [Link]
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Zhang, H., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed. [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - EP 3212620 B1. (2020). [Link]
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Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. ResearchGate. [Link]
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Quick Company. An Improved Process For Preparing Intermediate Of Apixaban. [Link]
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Brizzi, A., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. PubMed. [Link]
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ResearchGate. Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. (2025). [Link]
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Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]
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Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
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National Institute of Standards and Technology. 6-Chloroindole - NIST WebBook. [Link]
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ResearchGate. On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. (2025). [Link]
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Ghorab, M. M., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]
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Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
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ResearchGate. ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). [Link]
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Application Notes & Protocols: Ethyl 6-chloroindole-2-carboxylate as a Privileged Scaffold for the Synthesis of Novel HIV-1 Integrase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, virology, and pharmaceutical sciences.
Abstract: Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a validated and critical enzyme for viral replication, making it a prime target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) have become a cornerstone of modern treatment regimens. This document provides a detailed technical guide on the strategic use of Ethyl 6-chloroindole-2-carboxylate as a versatile starting material for the synthesis of novel indole-2-carboxylic acid-based HIV-1 integrase inhibitors. We will explore the underlying mechanism of action, provide a strategic synthetic blueprint, and detail robust, field-proven protocols for key chemical transformations.
The Scientific Imperative: Targeting HIV-1 Integrase
HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA genome into the host cell's chromosome, a process known as strand transfer.[1] Blocking this step effectively halts the viral life cycle. The active site of the integrase contains two critical magnesium ions (Mg²⁺) that are essential for its catalytic activity.[2][3]
The indole-2-carboxylic acid scaffold has emerged as a highly promising pharmacophore for the development of new INSTIs.[4][5] Its unique structure allows it to act as a powerful chelating agent for the two Mg²⁺ ions within the integrase's active site, effectively disabling the enzyme.[6][7] this compound is a particularly valuable starting building block. The C6-chloro substituent provides a vector for additional, potency-enhancing interactions, such as π-π stacking with the viral DNA, while the C2-ethyl carboxylate is a latent form of the key carboxylic acid required for metal chelation.[2][8]
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | ethyl 6-chloro-1H-indole-2-carboxylate | [9] |
| CAS Number | 27034-51-1 | [9] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [9][10] |
| Molecular Weight | 223.65 g/mol | [9] |
| Physical State | Solid | [11] |
| InChIKey | FSMZLIBWSAMADK-UHFFFAOYSA-N | [9][10] |
Mechanism of Action: A Two-Pronged Attack
The inhibitory power of indole-2-carboxylic acid derivatives stems from their ability to precisely occupy the integrase active site and disrupt its catalytic machinery. The mechanism involves two key interactions:
-
Divalent Metal Ion Chelation: The indole nitrogen and the C2-carboxylate group form a pincer-like structure that chelates the two Mg²⁺ ions in the enzyme's active site.[2][4] This interaction is critical for high-affinity binding and potent inhibition.
-
π-π Stacking Interaction: The C6-halogenated benzene ring of the indole core can engage in favorable π-π stacking interactions with the nucleobases of the viral DNA, specifically dC20, further anchoring the inhibitor in the active site.[2][6][8]
This dual-interaction model provides a clear rationale for the structural design of potent inhibitors based on this scaffold.
Caption: Inhibitor binding mode in the HIV-1 integrase active site.
Synthetic Strategy: A Modular Approach to Analogue Synthesis
A key advantage of using this compound is the ability to employ a modular synthetic approach. This allows for the systematic introduction of chemical diversity at key positions to optimize potency, selectivity, and pharmacokinetic properties. The general workflow involves three primary stages: N-alkylation, ester hydrolysis, and amide coupling.
Caption: General synthetic workflow for creating diverse inhibitor libraries.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and fume hoods, must be strictly followed.
Protocol 1: N-Alkylation of this compound
This protocol describes the introduction of an alkyl group (R¹) onto the indole nitrogen. This position is crucial for modulating the compound's physical properties and can be used to introduce additional binding motifs. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is standard for this transformation.[12][13]
Materials & Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to a concentration of ~0.2-0.5 M) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise.
-
Causality Note: This step is highly exothermic and produces flammable hydrogen gas. Slow, portion-wise addition under an inert atmosphere is critical for safety and control. The reaction is complete when gas evolution ceases (~30-60 min).
-
-
Alkylation: Slowly add the alkyl halide (1.1 eq) via syringe while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.
-
Trustworthiness Note: Quenching destroys any unreacted NaH. Performing this at 0 °C is a critical safety measure to control the exothermic reaction.
-
-
Extraction & Wash: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with EtOAc. Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: Saponification to Indole-2-carboxylic Acid
This crucial step unmasks the carboxylic acid, the key functional group for Mg²⁺ chelation. The protocol uses lithium hydroxide (LiOH) for a clean and efficient hydrolysis of the ethyl ester.[14][15]
Materials & Reagents:
-
N-Alkylated this compound (from Protocol 1)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).
-
Hydrolysis: Add an aqueous solution of LiOH·H₂O (2.0-3.0 eq) to the ester solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Causality Note: Using a mixture of solvents (THF/MeOH/H₂O) ensures all components remain in solution for an efficient reaction.
-
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure.
-
Acidification & Precipitation: Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath. Acidify the solution by slowly adding 1 M HCl with vigorous stirring until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Trustworthiness Note: The carboxylic acid product is typically insoluble in acidic aqueous media. This precipitation provides a simple and effective initial purification step.
-
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the solid under high vacuum to a constant weight. The product is often pure enough for the next step, but can be recrystallized if necessary.
Protocol 3: Amide Coupling for Final Inhibitor Synthesis
This final step attaches a second point of diversity (R²) and is a cornerstone of medicinal chemistry for library generation. HATU is a highly efficient and reliable coupling reagent for forming the amide bond between the carboxylic acid and a primary or secondary amine.[16]
Materials & Reagents:
-
N-Alkylated 6-chloroindole-2-carboxylic acid (from Protocol 2)
-
Amine (R²-NH₂, e.g., 2,4-difluorobenzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Preparation: To a dry round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes.
-
Causality Note: HATU, in the presence of the non-nucleophilic base DIPEA, activates the carboxylic acid by forming a highly reactive acyl-intermediate, which is readily attacked by the amine.
-
-
Coupling: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-8 hours, monitoring completion by TLC.
-
Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure indole-2-carboxamide inhibitor.
Data Summary and Characterization
The described synthetic route allows for the creation of a library of compounds for structure-activity relationship (SAR) studies. The inhibitory potency is typically evaluated in an in-vitro HIV-1 integrase strand transfer assay.
Table 1: Example Data for a Synthesized Analogue Series (Note: IC₅₀ values are illustrative, based on published data for similar scaffolds)[3][4]
| Compound ID | R¹ Substituent | R² Substituent | Overall Yield | IC₅₀ (µM) |
| INH-01 | Benzyl | 2,4-Difluorobenzyl | 55% | 3.5 |
| INH-02 | Ethyl | 2,4-Difluorobenzyl | 62% | 8.1 |
| INH-03 | Benzyl | 4-Fluorophenyl | 58% | 12.4 |
| INH-04 | Propyl | Cyclopropylmethyl | 60% | 25.7 |
Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.[6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological testing.[6]
Conclusion and Future Directions
This compound serves as an exceptional and versatile platform for the rational design and synthesis of novel HIV-1 integrase inhibitors. The modular protocols provided herein allow for the systematic exploration of chemical space at both the N1 and C2 positions of the indole core. Future work should focus on introducing a wider variety of substituents to probe interactions with specific pockets of the enzyme active site, with the goal of improving potency against wild-type and resistant strains of HIV-1, while simultaneously optimizing for favorable ADME (absorption, distribution, metabolism, and excretion) properties.
References
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- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Europe PMC.
- Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. Benchchem.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Indole-based Allosteric Inhibitors of HIV-1 Integrase. PMC - PubMed Central.
- (A) Design strategy of indole-2-carboxylic acid (1) as a potential...
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
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- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
- 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid. Vulcanchem.
- Ethyl 6-chloroindole-2-carboxyl
- Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temper
- Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC - NIH.
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Application Note: Synthesis of Potent Antitubercular Agents via Ethyl 6-chloroindole-2-carboxylate
Introduction: The Enduring Challenge of Tuberculosis and the Promise of the Indole Scaffold
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This escalating resistance necessitates the urgent discovery and development of novel antitubercular agents with alternative mechanisms of action. The indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Notably, indole-2-carboxamides have been identified as a highly promising class of antituberculosis agents, often targeting the essential mycobacterial membrane protein large 3 (MmpL3), which is crucial for mycolic acid transport and cell wall biosynthesis.[3][4]
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of potent antitubercular indole-2-carboxamides, utilizing ethyl 6-chloroindole-2-carboxylate as a versatile starting material. The presence of the chloro-substituent at the 6-position of the indole ring has been shown in several studies to contribute favorably to the antitubercular activity of the final compounds.[5] We will detail the core synthetic strategies, provide step-by-step protocols, and discuss the rationale behind the experimental choices, thereby offering a robust framework for the generation of novel antitubercular drug candidates.
Core Synthetic Strategy: A Two-Step Approach to Bioactive Amides
The primary synthetic pathway to generate a library of antitubercular indole-2-carboxamides from this compound is a straightforward and efficient two-step process:
-
Saponification: The initial step involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This transformation is fundamental as it activates the C2 position for subsequent amide bond formation.
-
Amide Coupling: The resulting 6-chloroindole-2-carboxylic acid is then coupled with a diverse range of primary or secondary amines. This step is critical for introducing molecular diversity, which is key to modulating the potency, selectivity, and pharmacokinetic properties of the final compounds.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the amine coupling partner.
Visualization of the General Synthetic Workflow
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The Strategic Role of Ethyl 6-chloroindole-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, is prevalent in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] Among the myriad of functionalized indoles, Ethyl 6-chloroindole-2-carboxylate has emerged as a particularly valuable precursor in drug discovery and development. The presence of a chlorine atom at the 6-position can enhance metabolic stability and modulate the electronic properties of the indole ring, while the ethyl ester at the 2-position provides a versatile handle for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed experimental protocols for its utilization in the synthesis of medicinally relevant compounds.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a precursor is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.65 g/mol [3] |
| Appearance | Brown fused solid[4] |
| Melting Point | 168.0-173.0 °C[4] |
| CAS Number | 27034-51-1[3] |
| IUPAC Name | ethyl 6-chloro-1H-indole-2-carboxylate[3] |
Safety and Handling: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Precursor: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely employed method for the construction of the indole ring system.[2][5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.[5]
Sources
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 6-Chloroindole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 6-Substituted Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Functionalization of the indole scaffold, particularly at the 6-position, is a critical strategy in the development of novel therapeutics, including kinase inhibitors, antiviral agents, and central nervous system modulators. Ethyl 6-chloroindole-2-carboxylate serves as a highly versatile and strategic building block for this purpose. The electron-withdrawing nature of the C2-ester group can influence the reactivity of the indole ring, while the chlorine atom at the C6-position provides a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides an in-depth overview and field-proven protocols for the most pivotal palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations to rationalize experimental choices and offer detailed, step-by-step procedures to ensure reproducible success in your laboratory.
Overview of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions generally follow a common catalytic cycle, providing a predictable framework for reaction design.[2]
The fundamental steps of the catalytic cycle are:
-
Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (for Suzuki, Sonogashira, etc.): The coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[3]
The choice of ligand, base, and solvent is paramount, as these components critically influence the catalyst's stability, activity, and selectivity.
Core Application: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[4][5] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.
Mechanistic Insight: Why This Works
The success of the Suzuki reaction lies in its operational simplicity and the stability and low toxicity of the boronic acid reagents.[2] A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6] For heteroaromatic chlorides like our substrate, which are less reactive than bromides or iodides, the selection of a highly active catalyst system is essential. This typically involves a bulky, electron-rich phosphine ligand that promotes the challenging oxidative addition step and accelerates the final reductive elimination.[7]
Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol: Synthesis of Ethyl 6-(4-methoxyphenyl)indole-2-carboxylate
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure: [4]
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-18 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | ~85-95 |
| 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | ~80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME | 90 | 24 | ~75-85 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[8][9] This reaction is distinguished by its use of a copper(I) co-catalyst, typically copper(I) iodide (CuI), which facilitates the formation of a key copper-acetylide intermediate.
Mechanistic Insight: The Dual Catalytic Cycle
The Sonogashira reaction operates via two interconnected catalytic cycles.[8][10] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the base deprotonates the terminal alkyne, which then reacts with CuI to form a copper(I) acetylide. This species undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium. Subsequent reductive elimination furnishes the final product and regenerates the Pd(0) catalyst. The use of an amine base (e.g., triethylamine or diisopropylamine) is critical, as it serves both as a base and as a solvent.[4]
Protocol: Synthesis of Ethyl 6-(phenylethynyl)indole-2-carboxylate
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure: [4]
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[3][11] The reaction directly couples an amine with an aryl halide, offering a powerful alternative to classical methods that often require harsh conditions.[12]
Mechanistic Insight: The Critical Role of Ligand and Base
The catalytic cycle mirrors other cross-couplings but with distinct challenges.[13] After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[13] Reductive elimination from this complex yields the C-N bond. A key side reaction is β-hydride elimination, which can be suppressed by using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[14] These ligands promote the desired reductive elimination over competing pathways.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of Ethyl 6-(piperidin-1-yl)indole-2-carboxylate
Materials:
-
This compound
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure: [4]
-
Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.) to a screw-cap vial.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (2 mL).
-
Add piperidine (1.2 mmol, 1.2 equiv.) and seal the vial tightly.
-
Remove the vial from the glovebox and place it in a pre-heated oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-arylated product.
Heck Reaction: A Pathway to 6-Vinylindoles
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to forge a new C-C bond, resulting in a substituted alkene.[15][16] This provides a direct route to vinyl-substituted indoles, which are valuable precursors for further synthetic manipulations.
Mechanistic Insight: Carbopalladation and Elimination
The Heck reaction mechanism begins with the standard oxidative addition of the aryl chloride to Pd(0).[15] The resulting Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion (carbopalladation) step where the aryl group adds across the double bond. The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species, completing the cycle. The regioselectivity of the insertion and the stereoselectivity of the elimination (typically syn-insertion followed by syn-elimination) lead predominantly to the trans-alkene product.[17]
Protocol: Synthesis of Ethyl 6-((E)-styryl)indole-2-carboxylate
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure: (Based on general Heck reaction principles[18])
-
To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (4 mL), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).
-
Seal the tube and heat the mixture to 100-120 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the vinylated product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a pre-catalyst or activate the catalyst in situ. Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. Use freshly distilled/anhydrous solvents. |
| Formation of Byproducts | Suzuki: Protodeboronation of boronic acid. Buchwald: β-Hydride elimination. General: Ligand degradation. | Use a stronger base or different solvent system (e.g., KF in Suzuki).[19] Switch to a bulkier ligand (e.g., Josiphos, XPhos) for Buchwald-Hartwig.[14] Screen different ligands; ensure temperature is not excessively high. |
| Poor Reproducibility | Inconsistent inert atmosphere; Variable reagent purity; Inefficient stirring. | Standardize inerting procedure. Use reagents from reliable sources. Ensure vigorous stirring, especially for heterogeneous mixtures (e.g., with K₃PO₄). |
Conclusion
This compound is an exceptionally valuable starting material for creating diverse libraries of 6-substituted indoles. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, provide a robust and versatile platform for its functionalization. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters—particularly the choice of catalyst, ligand, base, and solvent—are key to achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful chemistry in their synthetic endeavors.
References
-
Forgione, P., et al. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link]
-
Denmark, S. E., & Smith, R. C. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PubMed Central. Available from: [Link]
-
The Nobel Prize Committee. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Official Website. Available from: [Link]
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Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
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Wikipedia. Heck reaction. Wikipedia. Available from: [Link]
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Wikipedia. Sonogashira coupling. Wikipedia. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Request PDF. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available from: [Link]
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Indian Academy of Sciences. Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences. Available from: [Link]
-
Dicks, A. P., & Gunawardena, S. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
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Epistemeo. The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]
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Cacchi, S., & Fabrizi, G. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI. Available from: [Link]
-
Fleckenstein, C. A., & Plenio, H. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. Available from: [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition. Available from: [Link]
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Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
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Science.gov. palladium-catalyzed cross-coupling reaction: Topics by Science.gov. Science.gov. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
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Karuvalam, R. P., et al. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. Available from: [Link]
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Borges, F., & Queiroz, M. J. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available from: [Link]
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The Synthesis of Bioactive Carboxamides from Ethyl 6-Chloroindole-2-carboxylate: A Detailed Guide for Drug Discovery Professionals
The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of substituents onto the indole ring can significantly modulate the pharmacological properties of these molecules. This guide provides a comprehensive overview of the synthesis of bioactive carboxamides derived from a key starting material: Ethyl 6-chloroindole-2-carboxylate. This versatile building block offers a gateway to a diverse range of therapeutic agents, with a particular emphasis on the development of novel antitubercular and anticancer drugs.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a thorough analysis of the structure-activity relationships (SAR) that govern the biological effects of these compounds.
The Strategic Importance of the 6-Chloroindole-2-carboxamide Scaffold
The 6-chloroindole-2-carboxamide core is of significant interest in medicinal chemistry for several key reasons:
-
Modulation of Physicochemical Properties: The chlorine atom at the 6-position of the indole ring can enhance the lipophilicity and metabolic stability of the resulting compounds, which can lead to improved pharmacokinetic profiles.
-
Enhanced Biological Activity: The electronic properties of the chlorine substituent can influence the binding affinity of the molecule to its biological target, often leading to increased potency.
-
Synthetic Tractability: The ethyl ester at the 2-position provides a convenient handle for the introduction of a diverse range of substituents via amide bond formation, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.
Synthetic Pathways to Bioactive 6-Chloroindole-2-carboxamides
The primary route to a variety of bioactive 6-chloroindole-2-carboxamides from this compound involves two key synthetic transformations: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines. A more direct, albeit sometimes lower-yielding, approach is the direct amidation of the ester.
Caption: General synthetic workflow for the preparation of bioactive 6-chloroindole-2-carboxamides.
Protocol 1: Hydrolysis of this compound
Rationale: The saponification of the ethyl ester to the corresponding carboxylic acid is a crucial first step for subsequent amide coupling reactions. This protocol utilizes a standard base-catalyzed hydrolysis.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl. A precipitate of 6-chloroindole-2-carboxylic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Amide Coupling of 6-Chloroindole-2-carboxylic Acid
Rationale: The formation of the amide bond is a critical step in the synthesis of the target bioactive compounds. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient method for this transformation.[1]
Materials:
-
6-Chloroindole-2-carboxylic acid
-
Desired amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloroindole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted-6-chloroindole-2-carboxamide.
Bioactive Carboxamides Derived from this compound
The 6-chloroindole-2-carboxamide scaffold has proven to be a fruitful starting point for the development of potent inhibitors of various biological targets. Two prominent areas of research are antitubercular and anticancer agents.
Antitubercular Agents: MmpL3 Inhibitors
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs with novel mechanisms of action.[2][3] The mycobacterial membrane protein Large 3 (MmpL3) has emerged as a promising target, as it is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall.[4] Several indole-2-carboxamides have been identified as potent MmpL3 inhibitors.[5]
Caption: Proposed mechanism of action for 6-chloroindole-2-carboxamide-based MmpL3 inhibitors.
Structure-Activity Relationship (SAR) of Antitubercular 6-Chloroindole-2-carboxamides:
| Position | Substitution | Effect on Activity | Reference |
| Indole N1 | Unsubstituted (N-H) | Generally preferred for potent activity. | [5] |
| Indole C4 | Halogen (F, Cl) | Increases potency. | [5] |
| Indole C6 | Halogen (Cl) | Essential for high activity in many analogs. | [5] |
| Amide N | Bulky, lipophilic groups (e.g., adamantyl, cyclohexyl with alkyl substitutions) | Significantly enhances antimycobacterial activity. | [5][6] |
Table 1: Summary of Structure-Activity Relationships for Antitubercular 6-Chloroindole-2-carboxamides.
Anticancer Agents
Derivatives of 6-chloroindole have also shown promise as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[7][8]
Structure-Activity Relationship (SAR) of Anticancer 6-Chloroindole-2-carboxamides:
The SAR for anticancer activity is more diverse and target-dependent. However, some general trends have been observed:
| Position | Substitution | Effect on Activity | Reference |
| Indole N1 | Substituted (e.g., benzyl) | Can modulate activity depending on the target. | [9] |
| Amide N | Aryl or heteroaryl groups | Often crucial for potent antiproliferative activity. | [10][11] |
| Substituents on N-aryl ring | Electron-donating or -withdrawing groups | Can significantly impact potency and selectivity. | [10] |
Table 2: General Structure-Activity Relationships for Anticancer 6-Chloroindole-2-carboxamides.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive carboxamides. The straightforward synthetic routes, coupled with the significant biological activities of the resulting compounds, make this scaffold an attractive area for further exploration in drug discovery. The insights into the structure-activity relationships of antitubercular and anticancer agents derived from this core structure provide a solid foundation for the rational design of new and improved therapeutic candidates.
References
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Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. J Med Chem. 2016 Jul 14;59(13):6232-47. [Link]
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Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]
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SAR analyses of indole-2-carboxamide inhibitors, as well as chemical structures of NITD-304, NITD-349, compounds 3 and 4. ResearchGate. [Link]
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Amidation reactions from the direct coupling of metal carboxylate salts with amines. PubMed. [Link]
- Design, Synthesis and Evaluation of Novel Indole-2- Carboxamides for Growth Inhibition of Mycobacterium tuberculosis and Paedi
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC. [Link]
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Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. [Link]
-
SAR of indole-2-carboxamides and key interactions with the MmpL3... ResearchGate. [Link]
-
Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. ASM Journals. [Link]
-
Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC. [Link]
-
Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents. PMC. [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications. [Link]
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Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH. [Link]
-
Synthesis of Ethyl N-substituted haloindole-2-carboxylate. ResearchGate. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. MDPI. [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC. [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. Semantic Scholar. [Link]
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. [Link]
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Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]
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Application Notes & Protocols: The Strategic Use of Ethyl 6-chloroindole-2-carboxylate in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Utility of a Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] The core principle of FBDD is to screen small, low molecular weight compounds, or "fragments," that typically bind with low affinity to a biological target.[3][4] These initial weak interactions are then optimized through structure-guided design to generate highly potent and efficient lead molecules.[5] This approach offers a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[4]
Within the vast landscape of chemical fragments, the indole scaffold holds a privileged position. Indole derivatives are ubiquitous in nature and form the core of numerous approved drugs, exhibiting a wide array of biological activities.[6][7][8] This makes them an excellent starting point for drug discovery campaigns. This guide focuses on a particularly valuable indole fragment: Ethyl 6-chloroindole-2-carboxylate . Its unique combination of an indole core, a reactive ester handle, and a strategically placed chlorine atom makes it a versatile tool for FBDD. The indole provides a well-recognized pharmacophore, the ethyl ester at the 2-position offers a prime vector for synthetic elaboration, and the chlorine atom at the 6-position can serve as a synthetic handle or provide key interactions within a protein binding pocket.
This document serves as a comprehensive guide for researchers, providing both the theoretical underpinning and practical, step-by-step protocols for effectively utilizing this compound in an FBDD workflow.
Fragment Quality Assessment: Meeting the "Rule of Three"
A critical first step in FBDD is the selection of high-quality fragments. The "Rule of Three" (Ro3) provides a useful set of guidelines for what constitutes a good fragment: Molecular Weight (MW) < 300 Da, cLogP < 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[4][9][10][11] These parameters help ensure that fragments have good solubility and that there is ample room for optimization without creating compounds with poor pharmacokinetic properties.
This compound aligns well with these principles, making it an ideal candidate for inclusion in a fragment library.
| Property | Value | Source | Conformance to Ro3 |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [12][13] | N/A |
| Molecular Weight | 223.65 g/mol | [12] | Yes (< 300) |
| cLogP | 3.8 | [12] | No (> 3) |
| Hydrogen Bond Donors | 1 (indole N-H) | Calculated | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 2 (carbonyl O, ester O) | Calculated | Yes (≤ 3) |
| Rotatable Bonds | 2 | Calculated | Yes (≤ 3) |
| Polar Surface Area | 42.1 Ų | [12] | Favorable for cell permeability |
Note on cLogP: While the calculated LogP is slightly above 3, its other favorable properties and the proven utility of the indole scaffold often justify its inclusion in fragment libraries. Solubility should be experimentally verified.
Core FBDD Workflow & Applications
This compound can be integrated into multiple stages of a typical FBDD campaign. The general workflow involves identifying a fragment hit, validating its binding, and then chemically elaborating it into a more potent lead compound.
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Preparation and Quality Control of a Fragment Stock Solution
Rationale: Accurate and reproducible screening results depend on high-quality, soluble fragment stocks. Dimethyl sulfoxide (DMSO) is the most common solvent, but solubility must be confirmed to avoid false negatives or positives due to compound precipitation.
Materials:
-
High-purity, anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
LC-MS and/or ¹H-NMR for quality control
Procedure:
-
Weighing: Accurately weigh 2-5 mg of this compound into a clean, tared vial.
-
Solubilization: Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Use a vortex mixer to aid dissolution. Gentle warming (<40°C) can be applied if necessary, but visual inspection for complete dissolution is critical.
-
Centrifugation: Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved particulates.
-
Transfer: Carefully transfer the supernatant to a fresh, clearly labeled storage vial. This is now your primary stock.
-
Quality Control (QC):
-
Purity Check: Dilute a small aliquot of the stock solution and analyze by LC-MS to confirm the identity (correct mass) and purity of the compound.
-
Structure Verification: For initial library validation, ¹H-NMR can be used to confirm the chemical structure.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in a desiccated environment to minimize water absorption.
Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[16][17][18][19] It provides real-time data on association and dissociation, allowing for the rapid screening of a fragment library.[20]
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, CAP)
-
Target protein of interest (high purity, >95%)
-
Immobilization buffers (e.g., acetate pH 4.5) and running buffer (e.g., HBS-EP+)
-
Fragment stock solution (from Protocol 1)
Procedure:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions (e.g., via amine coupling). Aim for a low to moderate immobilization density to minimize mass transport limitations. A reference flow cell should be prepared in parallel (e.g., activated and deactivated) to subtract bulk refractive index changes.
-
Assay Development:
-
Prepare a dilution series of the fragment in running buffer, typically from 10 µM to 500 µM. The final DMSO concentration should be kept constant and low (ideally ≤1%) across all samples.
-
Inject the dilutions over the target and reference surfaces.
-
Monitor the sensorgrams for concentration-dependent binding responses. The response should be higher on the target surface than the reference surface.
-
-
Single-Concentration Screen: For a primary screen, inject each fragment from the library (including this compound) at a single high concentration (e.g., 200 µM).
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Plot the steady-state response levels for each fragment.
-
Identify "hits" as fragments that produce a response significantly above the baseline noise. The threshold for a hit should be determined based on the assay's performance.
-
-
Hit Confirmation: Re-test initial hits, ideally from a freshly prepared sample, to confirm the binding activity. A dose-response experiment should be performed to estimate the binding affinity (K_D).
Protocol 3: Hit Validation and Elaboration using X-ray Crystallography
Rationale: X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution, three-dimensional view of the fragment bound to the target protein.[21][22][23] This structural information is invaluable for guiding the subsequent hit-to-lead optimization process.[24][25]
Procedure (Conceptual Workflow):
-
Crystal Production: Obtain high-quality, well-diffracting crystals of the target protein. This is often the most challenging step.
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer protein crystals into a solution containing a high concentration of this compound (typically 1-20 mM). The fragment diffuses into the crystal lattice and binds to the protein.
-
Co-crystallization: Set up crystallization trials with the protein already in a complex with the fragment.
-
-
X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).[21] The crystal diffracts the X-rays, producing a pattern of spots.
-
Data Processing & Structure Solution: Process the diffraction data to calculate an electron density map.
-
Model Building and Refinement: Fit the protein and fragment structures into the electron density map. Unambiguous, continuous electron density for the fragment confirms its binding and reveals its specific orientation and interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding site.
Protocol 4: Synthetic Elaboration of the this compound Scaffold
Rationale: Once a binding mode is confirmed, the fragment must be "grown" or elaborated into a more potent molecule. The functional handles on this compound provide multiple avenues for synthetic chemistry.
Example Strategy: Elaboration via Suzuki Coupling and Amide Bond Formation
This strategy uses the chlorine atom as a handle for a palladium-catalyzed Suzuki coupling reaction to introduce new aryl groups, and the ethyl ester for amide bond formation to explore another vector.
Caption: Synthetic elaboration pathways for the fragment.
A. Suzuki-Miyaura Cross-Coupling at the C6-Position:
-
Principle: The C-Cl bond on the indole ring can participate in palladium-catalyzed cross-coupling reactions with various boronic acids or esters.[26][27] This allows for the introduction of a wide range of substituents to probe for additional interactions in the binding pocket.
-
Generic Protocol:
-
To a solution of this compound and an appropriate arylboronic acid (1.2 equivalents) in a solvent mixture (e.g., dioxane/water), add a base (e.g., K₂CO₃ or K₃PO₄) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
B. Amide Bond Formation at the C2-Position:
-
Principle: The ethyl ester is readily hydrolyzed to a carboxylic acid, which is a versatile precursor for forming amide bonds with a library of amines.[28][29] This extends the molecule from the 2-position, exploring a different region of the target's binding site.
-
Generic Protocol:
-
Hydrolysis: Treat this compound with a base such as lithium hydroxide (LiOH) in a solvent mixture like THF/water to hydrolyze the ester to the corresponding carboxylic acid.
-
Amide Coupling: To the resulting carboxylic acid, add an amine of choice, a coupling reagent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., DMF or CH₂Cl₂).
-
Stir the reaction at room temperature until completion.
-
Purify the resulting amide product via standard workup and chromatography.
-
Conclusion
This compound represents a high-value, strategically designed fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the privileged indole scaffold and versatile synthetic handles, provides a robust starting point for the discovery of novel therapeutics. The protocols and workflows detailed in this guide offer a clear path from initial screening and hit validation to structure-guided lead optimization, empowering researchers to leverage this powerful fragment to its full potential.
References
-
An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (URL: [Link])
-
Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (URL: [Link])
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Introduction: The Strategic Importance of Indole-2-Carboxylate Functionalization
An Application Guide to the Suzuki-Miyaura Coupling of Halogenated Indole-2-Carboxylates
Abstract: The indole-2-carboxylate framework is a privileged scaffold in medicinal chemistry and materials science. Its functionalization is critical for developing novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to halogenated indole-2-carboxylate substrates. It covers mechanistic principles, critical parameter selection, detailed experimental protocols, and troubleshooting, grounded in established scientific literature.
Indole-2-carboxylates are key structural motifs found in numerous biologically active molecules.[1][2][3] The strategic modification of the indole core allows for the fine-tuning of a compound's pharmacological profile. The palladium-catalyzed Suzuki-Miyaura coupling is a premier tool for this purpose, offering high functional group tolerance, mild reaction conditions, and the use of stable, non-toxic organoboron reagents.[4][5][6] This guide focuses specifically on coupling reactions at halogenated positions of the indole-2-carboxylate scaffold, a common and powerful strategy for building molecular complexity.[1][7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5][8][9] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated indole-2-carboxylate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4][10]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][5]
Core Principles for Protocol Design: A Scientist's Perspective
A successful coupling reaction is not merely about mixing reagents; it is about making informed choices based on the interplay between the substrate, catalyst, and conditions.
The Electrophile: Halogenated Indole-2-Carboxylates
The reactivity of the C-X bond is the primary determinant of the reaction's difficulty and follows the order: I > Br >> Cl .[8]
-
Iodo- and Bromo-indoles: These are generally reactive substrates. Oxidative addition to Pd(0) is relatively fast, allowing for a wider range of catalysts and ligands. Standard, commercially available systems like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ often suffice.[12]
-
Chloro-indoles: These are significantly less reactive due to the strong C-Cl bond. Their coupling requires more sophisticated catalytic systems. The key is to use highly electron-rich and sterically bulky phosphine ligands (e.g., dialkylbiarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][13] These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step.[13][14]
The Nucleophile: Boronic Acids vs. Boronate Esters
The choice of the boron reagent involves a trade-off between reactivity and stability.[15]
-
Boronic Acids (RB(OH)₂): These are the most common coupling partners due to their commercial availability and high reactivity.[16][17] However, they can be prone to decomposition, especially protodeboronation (hydrolysis of the C-B bond), which forms an unwanted arene byproduct and reduces yield.[8][15]
-
Boronate Esters (e.g., Pinacol Esters, R-Bpin): These esters offer superior stability, are often crystalline solids, and are easier to handle and purify.[15][17] They are less susceptible to protodeboronation, leading to more reproducible results, especially in complex syntheses.[15] While sometimes slightly less reactive than the corresponding acids, modern catalyst systems often bridge this gap effectively.[18]
The Catalyst System: Palladium Source and Ligand
The "catalyst" is a combination of a palladium precursor and a ligand.
-
Palladium Precursor: Common sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or PdCl₂(dppf).[8] Pd(II) precursors like Pd(OAc)₂ must first be reduced in situ to the active Pd(0) state.[8]
-
Ligands: The ligand's role is critical. It stabilizes the palladium center, influences its reactivity, and controls the reaction's efficiency.[19]
-
For Iodo/Bromo-indoles: Triphenylphosphine (PPh₃) or bidentate phosphines like dppf are often effective.
-
For Chloro-indoles: As mentioned, bulky, electron-rich monophosphine ligands are the state-of-the-art. Ligands like SPhos and XPhos (Buchwald ligands) have proven exceptionally effective for challenging couplings of heteroaryl chlorides.[6][14][20]
-
The Base and Solvent System
The base activates the organoboron reagent for transmetalation.[10][11] The indole-2-carboxylate moiety contains a base-sensitive ester group, which must be considered.
-
Bases: Inorganic bases are most common.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and effective. Cs₂CO₃ is more soluble in organic solvents and often gives superior results in difficult couplings.[11][21]
-
Phosphates (K₃PO₄): A strong but generally non-nucleophilic base, K₃PO₄ is an excellent choice to minimize hydrolysis of the ester group.[11][12]
-
Hydroxides (NaOH, KOH): These are very strong bases and should be used with caution as they can readily saponify the ester functionality.[12]
-
-
Solvents: Aprotic solvents are typical. A mixture containing water is often necessary to dissolve the inorganic base.
-
Toluene, 1,4-Dioxane, DMF: Common choices.[8]
-
Solvent Mixtures: A combination like Dioxane/H₂O or Toluene/H₂O is frequently used to bring both the organic substrates and the inorganic base into a reactive state.[5][11] Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[12]
-
Experimental Protocols
Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
General Experimental Workflow
The following diagram outlines the typical workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Suzuki Coupling of Ethyl 5-Bromoindole-2-carboxylate
This protocol is representative for more reactive iodo- and bromo-heteroaryl substrates.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium phosphate [K₃PO₄] (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate, brine, anhydrous sodium sulfate (for workup)
-
Silica gel (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add ethyl 5-bromoindole-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Suzuki Coupling of Ethyl 6-Chloroindole-2-carboxylate
This protocol utilizes a more active catalyst system necessary for less reactive chloro-substrates.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (e.g., 4-tolylboronic acid pinacol ester, 1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.036 mmol, 3.6 mol%)
-
Potassium phosphate [K₃PO₄] (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
-
Water (0.5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1.5 mol% Pd) and SPhos (3.6 mol%) to a flame-dried reaction vial with a stir bar.
-
Remove the vial from the glovebox. Add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill with Argon (3 cycles).
-
Add degassed toluene (10 mL) and degassed water (0.5 mL) via syringe.
-
Place the vial in a preheated aluminum block at 110 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the coupled product.
Data Summary and Troubleshooting
The choice of reaction components significantly impacts the outcome. The following table provides an illustrative summary based on literature precedents.
| Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range | Key Consideration |
| Iodo (I) | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80-100 | 75-95% | Generally high reactivity; standard conditions are effective. |
| Bromo (Br) | PdCl₂(dppf) or Pd(OAc)₂/PPh₃ | Cs₂CO₃ / K₃PO₄ | Toluene/H₂O | 90-110 | 70-90% | Highly reliable; good balance of reactivity and cost. |
| Chloro (Cl) | Pd₂(dba)₃/SPhos or PEPPSI-IPr | K₃PO₄ | Toluene or Dioxane | 100-120 | 50-85% | Requires specialized, bulky, electron-rich ligands for C-Cl activation.[1][13] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active catalyst for the substrate (esp. for chlorides).3. Poorly soluble base. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Switch to a more active ligand (e.g., from PPh₃ to a Buchwald ligand like SPhos).3. Use a more soluble base (Cs₂CO₃) or a different solvent system. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Unstable boronic acid.3. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and a carefully controlled amount of water.2. Switch to a more stable boronate ester (e.g., pinacol ester).3. Monitor the reaction and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative homocoupling. | Rigorously deoxygenate the reaction mixture and maintain a strict inert atmosphere. |
| Ester Hydrolysis | Base is too strong or nucleophilic (e.g., NaOH, KOH). | Use a non-nucleophilic base like K₃PO₄ or a milder base like K₂CO₃. Avoid hydroxide bases. |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
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Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
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SCON. (2025). Use of Base Metals in Suzuki Coupling. Wordpress. [Link]
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Neufeldt, S. R., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. National Institutes of Health. [Link]
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ResearchGate. (2023). Screening of different bases for Suzuki coupling. [Link]
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Al-Tel, T. H. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
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Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Guo, X., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][11]-Fused Indole Heterocycles. (2014). ACS Publications. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
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ResearchGate. (2025). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
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ResearchGate. (2025). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. [Link]
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Fuwa, H. & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]
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Acha, C. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]
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Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
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ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
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Billingsley, K. L. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2007). MDPI. [Link]
-
Wang, Y., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. [Link]
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REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.). [Link]
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Al-Hayali, A., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. National Institutes of Health. [Link]
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Acha, C. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
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Indian Academy of Sciences. (2013). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
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Application Notes & Protocols: Mastering the Heck Reaction for the Strategic Functionalization of Indole Derivatives
Foreword: The Enduring Relevance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Its prevalence in biologically active natural products has cemented its status as a "privileged scaffold." Consequently, the development of robust and versatile methods for the selective functionalization of the indole ring is of paramount importance. Among the arsenal of transition-metal-catalyzed cross-coupling reactions, the Mizoroki-Heck reaction stands out as a powerful tool for the formation of carbon-carbon bonds, specifically for the alkenylation of aryl halides.[1][2] This guide provides an in-depth exploration of the Heck reaction as applied to indole derivatives, offering both foundational knowledge and practical protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: Navigating the Regioselectivity Challenge in Indole Alkenylation
The classical Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism comprises three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the newly formed Aryl-Pd bond, and subsequent β-hydride elimination to afford the alkenylated product and regenerate the Pd(0) catalyst.[1][3]
However, the application of the Heck reaction to indole substrates introduces a layer of complexity, primarily concerning the regioselectivity of the alkenylation. The indole ring possesses two primary sites for C-H functionalization: the electron-rich C3 position and the C2 position.[4] Controlling the regioselectivity of the Heck reaction to favor one position over the other is a significant challenge and an area of active research.
Several factors influence the C2 versus C3 selectivity in the Heck reaction of indoles:
-
Directing Groups: The presence of a directing group on the indole nitrogen can steer the palladium catalyst to a specific position, often favoring C2-functionalization.
-
Ligand Effects: The choice of ligand coordinated to the palladium center plays a crucial role in modulating the steric and electronic environment of the catalyst, thereby influencing the regioselectivity. For instance, the development of sulfoxide-2-hydroxypyridine (SOHP) ligands has enabled a switch in regioselectivity in the oxidative Heck reaction of indoles.[5][6][7][8]
-
Reaction Conditions: The solvent, base, and temperature can all impact the reaction pathway and, consequently, the regiochemical outcome.[9][10]
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Critical Reaction Parameters: A Tabulated Guide
The success of a Heck reaction on an indole substrate hinges on the judicious selection of several key parameters. The following table summarizes the common choices for catalysts, ligands, bases, and solvents, along with their general impact on the reaction.
| Parameter | Examples | Role and Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, PdCl₂(CH₃CN)₂ | Pre-catalyst that is reduced in situ to the active Pd(0) species. The choice can influence reaction kinetics and catalyst stability.[3][11] |
| Ligands | Phosphines: PPh₃, P(o-tol)₃, BINAP, DPPP, XPhos, SPhos | Stabilize the Pd(0) catalyst, influence the rate of oxidative addition, and play a critical role in determining regioselectivity.[12][13] Bulky, electron-rich phosphines are often effective for less reactive aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs): IPr, SIMes | Offer high thermal stability and can be superior to phosphines for certain challenging substrates.[11] | |
| Specialized Ligands: SOHP | Designed to control regioselectivity in specific Heck reaction variants, such as the oxidative Heck reaction of indoles.[5][6][7][8] | |
| Base | Inorganic: K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Neutralizes the hydrogen halide (HX) generated during the catalytic cycle. The choice of base can affect the reaction rate and yield.[9] |
| Organic: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Soluble in organic solvents and can also act as a reductant in some Heck reaction variants.[14] | |
| Solvent | Polar Aprotic: DMF, DMAc, NMP, Acetonitrile (MeCN) | High boiling points allow for elevated reaction temperatures, which are often necessary. The polarity can influence the solubility of reagents and the stability of intermediates.[9][10][15] |
| Aqueous Systems: CH₃CN/H₂O | Can be used with water-soluble ligands for more environmentally friendly protocols.[12] | |
| Indole Substrate | Haloindoles (e.g., 5-bromoindole, 7-iodoindole), Indole triflates | The nature and position of the leaving group (halide or triflate) on the indole ring are critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[16][17][18] |
| Alkene Partner | Acrylates, Styrenes, Unactivated Alkenes | Electron-deficient alkenes are typically more reactive. The structure of the alkene partner can influence the regioselectivity of the migratory insertion step.[19] |
Detailed Experimental Protocol: C3-Alkenylation of N-Methyl-5-bromoindole
This protocol provides a representative procedure for the Heck reaction between an N-protected bromoindole and an acrylate.
Materials:
-
N-Methyl-5-bromoindole
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add N-methyl-5-bromoindole (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) followed by ethyl acrylate (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-alkenylated indole.
Caption: Experimental workflow for a typical Heck reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Ensure anhydrous and deoxygenated conditions. Increase reaction temperature. Screen different palladium sources and ligands. Use fresh, high-purity reagents and solvents. |
| Poor Regioselectivity | Inappropriate ligand or reaction conditions. | Screen a variety of ligands (e.g., bulky vs. less hindered phosphines, NHCs). Modify the N-protecting group on the indole. Adjust the solvent and base. |
| Formation of Reductive Heck Product | Presence of a hydride source; Inefficient β-hydride elimination. | Ensure the absence of adventitious water or other proton sources. Use a non-coordinating base. The choice of ligand can also influence this side reaction.[14] |
| Catalyst Decomposition (Palladium Black) | High temperature; Ligand dissociation. | Use a more stable ligand (e.g., an NHC). Lower the reaction temperature if possible. Ensure a sufficient ligand-to-palladium ratio. |
| Alkene Isomerization | Reversible β-hydride elimination and re-insertion. | This is an inherent challenge. Sometimes, a change in ligand or the addition of certain additives can minimize isomerization. |
Applications in Complex Molecule Synthesis
The Heck reaction of indole derivatives is not merely an academic curiosity; it is a cornerstone in the synthesis of numerous complex natural products and pharmaceuticals. Its ability to forge key C-C bonds with high efficiency and selectivity has been demonstrated in the total synthesis of various alkaloids and other biologically active compounds.[20][21] For instance, intramolecular Heck reactions are frequently employed to construct polycyclic indole frameworks, which are common motifs in natural products.[22][23][24][25] The reaction's tolerance for a wide range of functional groups makes it a valuable tool in late-stage functionalization strategies in drug discovery programs.[12]
Conclusion
The Heck reaction is an indispensable method for the alkenylation of indole derivatives, providing access to a diverse range of functionalized scaffolds. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and a systematic approach to optimization are crucial for achieving high yields and selectivities. As research continues to unveil more sophisticated catalysts and reaction conditions, the utility of the Heck reaction in indole chemistry is poised to expand even further, empowering chemists to construct increasingly complex and valuable molecules.
References
- Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds.
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing).
- Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. Jiao Research Group.
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
- Site Specific C3‐Alkenylation of Indoles Mediated by In Situ C−H Iodination.
- Enantioselective C2-Alkylation of Indoles through a Redox-Relay Heck Reaction of 2-Indole Trifl
- Enantioselective C2-Alkylation of Indoles through a Redox-Relay Heck Reaction of 2-Indole Trifl
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.
- Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Deriv
- Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates.
- Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. SciSpace.
- Heck reaction. Wikipedia.
- Recent advances in applications of Heck reaction in the total synthesis of alkaloids. Unknown Source.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Intramolecular Cycliz
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Heck Reaction. Organic Chemistry Portal.
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- recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Serve Content.
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Unknown Source.
- (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- Effects of (a) solvent and (b) bases on Heck reaction. a Reaction conditions.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
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Scale-Up Synthesis of Ethyl 6-chloroindole-2-carboxylate and Its Derivatives
An Application Guide for Researchers and Process Chemists
Authored by: Senior Application Scientist, Chemical Process R&D
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including anti-inflammatory agents, anticancer treatments, and serotonin receptor agonists.[1][2] Ethyl 6-chloroindole-2-carboxylate, in particular, serves as a critical intermediate for synthesizing a wide range of biologically active compounds.[3][4] Scaling the synthesis of this key building block from the laboratory bench to pilot or industrial scale presents significant challenges related to yield, purity, safety, and cost-effectiveness. This document provides an in-depth guide to the robust and scalable synthesis of this compound, focusing on proven methodologies, process optimization, and troubleshooting common scale-up issues. We will primarily detail the Leimgruber-Batcho indole synthesis due to its high yields and mild conditions, while also considering the classic Fischer indole synthesis for context and specific applications.
Strategic Approaches to Indole Synthesis for Scale-Up
Choosing a synthetic route for industrial production requires balancing factors like raw material availability, reaction efficiency, operational safety, and environmental impact. While numerous methods exist for indole synthesis, two have historically dominated the landscape for their reliability and versatility.[5]
The Leimgruber-Batcho Indole Synthesis
This method has become a popular alternative to the Fischer synthesis for industrial applications.[6] It is renowned for its high yields, milder reaction conditions, and the ability to produce indoles that are unsubstituted at the 2- and 3-positions directly.[6][7] The synthesis proceeds in two main stages:
-
Enamine Formation: An o-nitrotoluene derivative is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine).[6]
-
Reductive Cyclization: The intermediate enamine undergoes reduction of the nitro group, which is immediately followed by cyclization and elimination of dimethylamine to yield the indole core.[6][8]
The key advantage at scale is the avoidance of the strongly acidic and high-temperature conditions often required for the Fischer synthesis, which can lead to tar formation and other side reactions.[9]
The Fischer Indole Synthesis
Developed in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles.[10][11] The reaction involves treating a phenylhydrazine with an aldehyde or ketone under acidic conditions.[11] While robust, its scale-up can be hampered by:
-
Harsh Conditions: The reaction often requires strong Brønsted or Lewis acids and elevated temperatures, which can be energy-intensive and require specialized equipment.[11][12]
-
Byproduct Formation: With unsymmetrical ketones, the reaction can yield regioisomeric products, complicating purification.[13]
-
Tar Formation: Acid-catalyzed polymerization of reactants or products is a common issue, especially at higher concentrations and temperatures, leading to reduced yields and difficult purification.[9]
For producing this compound specifically, the Fischer route would typically involve the reaction of 4-chlorophenylhydrazine with ethyl pyruvate.
Recommended Scale-Up Protocol: Leimgruber-Batcho Synthesis
This protocol details a two-stage process for synthesizing the target compound, starting from 4-chloro-2-nitrotoluene. This route is selected for its superior control and yield profile at scale.
Stage 1: Enamine Synthesis from 4-Chloro-2-nitrotoluene
The initial step involves the formation of (E)-1-(4-chloro-2-nitrophenyl)-2-(dimethylamino)ethene. This intermediate is a stable, often crystalline solid that can be isolated and purified before the cyclization step, providing a key quality control point.
Protocol:
-
Reactor Setup: Charge a jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet, with 4-chloro-2-nitrotoluene (1.0 eq.) and a suitable solvent such as DMF or Toluene (3-5 volumes).
-
Reagent Addition: While stirring under a nitrogen atmosphere, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq.) to the mixture. The addition may be slightly exothermic; maintain the temperature below 30°C.
-
Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours). The extended conjugation of the enamine product often results in an intense red color.[6]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum.
-
Add a non-polar solvent like hexane or heptane to precipitate the product.
-
Filter the resulting solid, wash with cold hexane, and dry under vacuum to yield the enamine intermediate.
-
Stage 2: Reductive Cyclization to this compound
This stage involves the reduction of the nitro group and subsequent cyclization. The choice of reducing agent is critical at scale and is often determined by safety, cost, and waste considerations. Catalytic hydrogenation is a common and clean method.
Protocol:
-
Reactor Setup: To a hydrogenation reactor, add the enamine intermediate (1.0 eq.), a suitable solvent like ethanol or ethyl acetate (5-10 volumes), and a hydrogenation catalyst.
-
Catalyst Selection: Palladium on carbon (5-10% Pd/C, 2-5 mol%) is a highly effective catalyst. Raney Nickel is also widely used, though it can be pyrophoric and requires careful handling.[6][7]
-
Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-60°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and analyzing samples by HPLC. The reaction is typically complete within 6-12 hours.
-
Work-up and Esterification:
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[14]
-
The resulting solution contains 6-chloroindole. To obtain the target ester, the crude indole can be isolated and subjected to C2-carboxylation and esterification, or a more direct synthesis starting from a precursor already containing the carboxylate moiety can be employed. A common follow-on process is Vilsmeier-Haack formylation at C3 followed by oxidation and esterification. For a more direct route to the 2-carboxylate, the Fischer synthesis is often more straightforward.
-
Note on Ester Formation: While the Leimgruber-Batcho synthesis excels at forming the core indole ring, installing the 2-carboxylate group often requires subsequent steps. For a more convergent approach leading directly to the title compound, the Fischer synthesis is often preferred.
Alternative Protocol: Fischer Synthesis for Direct Ester Formation
Protocol:
-
Hydrazone Formation: React 4-chlorophenylhydrazine (1.0 eq.) with ethyl pyruvate (1.0-1.1 eq.) in a solvent like ethanol. This reaction is often rapid at room temperature and may be catalyzed by a small amount of acetic acid. The resulting hydrazone can be isolated or used in situ.[15][16]
-
Cyclization:
-
Add the hydrazone to a pre-heated solution of an acid catalyst in a high-boiling solvent. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are effective but can be difficult to handle at scale.[16]
-
A more scalable alternative is using a Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like sulfuric acid in a solvent like toluene or xylene, heating to reflux.[11]
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully quench by pouring it onto ice water.
-
Neutralize the acid with a base (e.g., NaOH or NaHCO₃ solution).[16]
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
-
Critical Scale-Up and Optimization Parameters
Transitioning from a lab-scale procedure to a pilot plant or full-scale manufacturing introduces challenges that do not scale linearly.[9]
| Parameter | Challenge at Scale | Mitigation Strategy & Rationale |
| Heat Transfer | Exothermic steps (e.g., enamine formation, acid quenching) can lead to localized "hot spots" or thermal runaways in large vessels due to a lower surface-area-to-volume ratio.[9] | Use jacketed reactors with efficient heat transfer fluids.[9] Implement controlled, slow addition of reagents. Model the reaction exotherm using reaction calorimetry (RC1) to define safe operating limits. |
| Mass Transfer | Inefficient mixing can lead to low reactant concentration zones, reducing reaction rates and promoting side reactions or byproduct formation. | Use appropriately designed agitators (e.g., pitched-blade turbine, anchor) and baffles to ensure homogeneity. The mixing efficiency should be validated at scale. |
| Reagent Handling | Handling large quantities of hazardous materials like hydrazine, pyrophoric catalysts (Raney Ni), or corrosive acids (PPA, H₂SO₄) increases risk. | Use closed-system transfer lines and engineering controls (e.g., fume hoods, glove boxes). Develop detailed Standard Operating Procedures (SOPs) for safe handling and quenching of reactive agents. |
| Purification | Column chromatography, common in the lab, is often impractical and expensive at scale. Products may "oil out" instead of crystallizing cleanly.[9] | Develop a robust crystallization procedure. Screen multiple solvents and anti-solvents. Use seeding strategies to ensure consistent crystal form and size. A decision guide for troubleshooting purification is essential.[9] |
| Cycle Time | Long reaction times or work-up procedures reduce plant throughput and increase costs. | Optimize reaction temperature and catalyst loading to reduce reaction time without compromising yield or purity. Consider flow chemistry, which offers superior control over reaction parameters and can significantly reduce reaction times.[1] |
Visualizing the Process
Workflow and Decision Making
Diagrams help visualize the process flow and critical decision points during synthesis and scale-up.
Caption: High-level workflow for the Leimgruber-Batcho synthesis route.
Caption: Decision guide for troubleshooting common purification issues at scale.
Synthesis of Derivatives
Once the this compound core is synthesized, it can be readily functionalized. N-alkylation is a common subsequent transformation.
Protocol: N-Alkylation of this compound
-
Reactor Setup: Charge a reactor with this compound (1.0 eq.), a suitable solvent (e.g., DMF, Acetonitrile), and a base.
-
Base and Reagent Selection:
-
Bases: Potassium carbonate (K₂CO₃) is a common, inexpensive base. For less reactive alkylating agents, stronger bases like sodium hydride (NaH) may be required, though this presents greater safety challenges at scale.
-
Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq.) slowly to the mixture.
-
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C, depending on the reactivity of the halide. Monitor by HPLC.
-
Work-up:
-
Cool the reaction and filter off any inorganic salts.
-
If a water-miscible solvent was used, partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to yield the crude N-alkylated product, which can then be purified by crystallization.
-
Conclusion
The scale-up synthesis of this compound is a well-established process critical to the pharmaceutical industry. The Leimgruber-Batcho synthesis offers a high-yielding and controllable route to the indole core, while the Fischer synthesis provides a more direct path to the 2-carboxylate derivative. Successful scaling requires a deep understanding of chemical engineering principles, particularly heat and mass transfer, alongside robust process safety management. By carefully selecting the synthetic route, optimizing reaction conditions, and developing a scalable purification strategy, researchers and drug development professionals can efficiently and safely produce this vital chemical intermediate in the quantities required for advancing new medicines.
References
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Application Notes and Protocols for the One-Pot Synthesis of Ethyl 6-chloroindole-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indole Scaffold and Ethyl 6-chloroindole-2-carboxylate
The indole nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its presence in molecules like the amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug indomethacin underscores its profound biological importance. Consequently, the development of efficient and robust synthetic methodologies for accessing substituted indoles is a cornerstone of modern medicinal and organic chemistry.
This compound is a valuable synthetic intermediate, providing a versatile scaffold for the elaboration of more complex molecules. The chlorine atom at the 6-position offers a handle for further functionalization through cross-coupling reactions, while the ester at the 2-position can be readily modified, for instance, through hydrolysis, amidation, or reduction. This makes it a key building block in the synthesis of a variety of biologically active compounds.
This document provides a detailed guide to a reliable and efficient one-pot synthesis of this compound via the classic Fischer indole synthesis. This protocol is designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Reaction Principle: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a venerable yet highly effective method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or a ketone.
In the context of this protocol, the synthesis of this compound proceeds via the reaction of (4-chlorophenyl)hydrazine with ethyl pyruvate. A key advantage of this approach is the ability to perform it as a "one-pot" synthesis. This means the intermediate hydrazone is not isolated, streamlining the process, saving time, and minimizing potential loss of material.
The overall transformation is as follows:
Caption: Overall reaction for the one-pot synthesis.
The mechanism of the Fischer indole synthesis is a fascinating cascade of chemical transformations. A simplified representation of the key steps is provided below:
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is based on established principles of the Fischer indole synthesis and has been optimized for reliability and yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (4-chlorophenyl)hydrazine hydrochloride | ≥98% | e.g., Sigma-Aldrich, Acros | Store in a desiccator. |
| Ethyl pyruvate | ≥97% | e.g., Sigma-Aldrich, Alfa Aesar | Store under nitrogen. |
| Absolute Ethanol | Anhydrous | Various | |
| Polyphosphoric acid (PPA) | 115% | e.g., Sigma-Aldrich | Highly viscous; handle with care. |
| Ethyl acetate | ACS Grade | Various | For extraction and chromatography. |
| Hexane | ACS Grade | Various | For chromatography. |
| Saturated sodium bicarbonate solution | Prepared in-house | For neutralization. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous sodium sulfate | Various | For drying. | |
| Silica gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
Detailed Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (10.0 g, 55.8 mmol, 1.0 equiv).
-
Addition of Reactants: To the flask, add absolute ethanol (100 mL) followed by the dropwise addition of ethyl pyruvate (6.8 mL, 61.4 mmol, 1.1 equiv) at room temperature with stirring.
-
Hydrazone Formation (in situ): Stir the mixture at room temperature for 30 minutes. The solution may become cloudy as the hydrazone begins to form.
-
Acid-Catalyzed Cyclization: Carefully and in portions, add polyphosphoric acid (approx. 50 g) to the reaction mixture. Caution: The addition can be exothermic, and the mixture will become very viscous. Ensure efficient stirring.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up - Quenching and Neutralization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully, pour the viscous reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. The product will often precipitate as a solid. Cautiously neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is typically a solid or a thick oil and can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
Expected Yield and Characterization
-
Yield: A typical yield for this one-pot synthesis is in the range of 60-75%.
-
Appearance: White to off-white solid.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices
-
One-Pot Approach: Combining the hydrazone formation and cyclization steps into a single pot simplifies the procedure, reduces handling losses, and improves overall efficiency.
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) is a strong dehydrating agent and a non-nucleophilic acid, making it an excellent catalyst for the Fischer indole synthesis. It effectively promotes the key[1][1]-sigmatropic rearrangement and subsequent cyclization while minimizing side reactions. Other acids like sulfuric acid in acetic acid or Lewis acids like zinc chloride can also be used, but PPA often gives cleaner reactions and better yields for this type of substrate.
-
Solvent: Ethanol is a suitable solvent for the initial hydrazone formation. While it is not the ideal solvent for the high-temperature PPA-catalyzed cyclization, it is generally compatible with the one-pot procedure. For a two-step process, a higher-boiling solvent might be chosen for the cyclization step.
-
Work-up Procedure: Quenching the reaction on ice is crucial to control the exothermic neutralization of the large amount of PPA. The use of sodium bicarbonate neutralizes the strong acid, allowing for the safe extraction of the organic product.
Data Summary
| Parameter | Value |
| Starting Material 1 | (4-chlorophenyl)hydrazine hydrochloride |
| Starting Material 2 | Ethyl pyruvate |
| Catalyst | Polyphosphoric acid (PPA) |
| Solvent | Absolute Ethanol |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 60-75% |
| Purification Method | Recrystallization or Column Chromatography |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring, especially with viscous PPA. |
| Decomposition of starting material or product. | Avoid excessively high temperatures. | |
| Inefficient extraction. | Perform multiple extractions with ethyl acetate. Ensure the aqueous layer is fully neutralized. | |
| Dark, tarry crude product | Side reactions due to high temperature or prolonged reaction time. | Optimize reaction time and temperature. Consider a milder acid catalyst if the problem persists. |
| Product fails to crystallize | Presence of impurities. | Purify by column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). |
Conclusion
The one-pot Fischer indole synthesis presented here provides an efficient and reliable method for the preparation of this compound, a key intermediate in drug discovery and development. By understanding the underlying chemical principles and carefully following the detailed protocol, researchers can consistently obtain this valuable compound in good yield and purity.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]
- A Chinese patent application disclosing a synthesis method of substituted indole-2-carboxylic acid. CN104402795A.
-
El-Gendy, A. A.; Said, M. M.; Ghareb, N.; Mostafa, Y. M.; El-Ashry, E. S. H. Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Arch. Pharm. (Weinheim)2009 , 342 (5), 284-294. [Link]
Sources
Application Notes and Protocols for Ethyl 6-chloroindole-2-carboxylate in Agricultural Chemistry Research
Introduction: The Strategic Importance of the Indole Scaffold in Agrochemical Discovery
The indole ring system represents a "privileged scaffold" in medicinal and agricultural chemistry. Its unique electronic properties and structural resemblance to endogenous molecules, such as the plant hormone auxin (indole-3-acetic acid), make it an ideal backbone for the design of novel bioactive compounds.[1] Indole derivatives have demonstrated a remarkable breadth of biological activities, including fungicidal, herbicidal, insecticidal, and plant growth regulatory effects.[2][3] This versatility stems from the indole nucleus's ability to engage with a wide array of biological targets through various non-covalent interactions.
Within this valuable class of compounds, Ethyl 6-chloroindole-2-carboxylate serves as a pivotal and versatile starting material for the synthesis of diverse agrochemical candidates. The presence of a chlorine atom at the 6-position enhances the lipophilicity of its derivatives, which can improve their ability to penetrate the waxy cuticles of plants and the cell membranes of pathogens. The ester functional group at the 2-position is a key synthetic handle, readily converted into a carboxylic acid and subsequently into a wide range of amides and other functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological efficacy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound in the discovery and development of novel agrochemicals. We will delve into detailed synthetic protocols, methodologies for biological evaluation, and an exploration of the underlying mechanisms of action, with a focus on the development of potent fungicides.
Core Synthetic Workflow: From Ester to Bioactive Carboxamide
The primary synthetic utility of this compound in agrochemical research lies in its conversion to 6-chloroindole-2-carboxamides. This is typically a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a selected amine. This workflow allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's biological activity.
Caption: Synthetic and evaluation workflow for agrochemicals derived from this compound.
Part 1: Detailed Synthetic Protocols
Protocol 1: Synthesis of 6-Chloroindole-2-carboxylic acid
Causality of Experimental Choices: The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental step. Alkaline hydrolysis using sodium hydroxide in a mixture of ethanol and water is a robust and high-yielding method. Ethanol ensures the solubility of the starting material, while water is necessary for the hydroxide ions to effect the saponification. The reaction is typically heated to reflux to increase the reaction rate. Acidification of the reaction mixture after completion protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate, allowing for easy isolation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Base: To this suspension, add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of a suitable acid (e.g., 2M HCl).
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid under vacuum to yield 6-Chloroindole-2-carboxylic acid as a stable solid. The product can be used in the next step without further purification if high purity is achieved.
-
Protocol 2: Synthesis of N-Aryl-6-chloroindole-2-carboxamides
Causality of Experimental Choices: The formation of the amide bond is a critical step that introduces structural diversity. Direct reaction of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid. A common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and efficiently reacts with the amine. A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is added to neutralize any acid formed during the reaction and to deprotonate the ammonium salt of the amine, liberating the free amine for reaction. Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents for this reaction due to their inertness and ability to dissolve a wide range of substrates.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-Chloroindole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF in a flask under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Aryl-6-chloroindole-2-carboxamide.
Part 2: Biological Evaluation and Mechanism of Action
A significant application of N-Aryl-6-chloroindole-2-carboxamides in agricultural chemistry is in the development of fungicides, particularly those that act as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3][5]
Application in Fungicide Development: Targeting Succinate Dehydrogenase
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.[5] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death. Carboxamides are a major class of SDHI fungicides.[5] The N-Aryl-6-chloroindole-2-carboxamide scaffold can be designed to effectively bind to the ubiquinone-binding site of the SDH enzyme.
Caption: Mechanism of action of N-Aryl-6-chloroindole-2-carboxamide as an SDH inhibitor.
Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
Causality of Experimental Choices: This assay provides a direct measure of the compound's intrinsic ability to inhibit fungal growth. Potato Dextrose Agar (PDA) is a common and effective growth medium for a wide range of plant pathogenic fungi. By incorporating the test compound into the medium at various concentrations, a dose-response curve can be generated, from which the EC₅₀ value (the concentration that inhibits growth by 50%) can be calculated. This is a key metric for quantifying the potency of a potential fungicide.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the synthesized N-Aryl-6-chloroindole-2-carboxamides in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration (e.g., 10,000 ppm).
-
Preparation of Amended Media: Autoclave PDA medium and cool it to approximately 50-55 °C. Add the appropriate volume of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL). Also, prepare a control plate containing only the solvent at the same concentration used in the test plates. Pour the amended agar into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the actively growing edge of a fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Data Collection: When the fungal growth in the control plate has reached a specified diameter (e.g., nearly covering the plate), measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony on the control plates, and T is the average diameter of the fungal colony on the treated plates.
-
-
EC₅₀ Determination: Use the inhibition data to perform a probit analysis or other suitable statistical method to determine the EC₅₀ value for each compound.
Quantitative Data Presentation
The following table presents hypothetical, yet representative, in vitro fungicidal activity data for a series of N-Aryl-6-chloroindole-2-carboxamides against a common plant pathogen, Botrytis cinerea. This illustrates how SAR can be explored by varying the substituent on the N-aryl ring.
| Compound ID | R-Group on N-Aryl Ring | EC₅₀ (µg/mL) against Botrytis cinerea |
| 1a | H | 15.8 |
| 1b | 4-Cl | 5.2 |
| 1c | 4-F | 7.1 |
| 1d | 4-CH₃ | 12.5 |
| 1e | 4-OCH₃ | 20.3 |
| Boscalid | (Commercial SDHI) | 0.51 |
Note: The data in this table is illustrative and intended for educational purposes.
The illustrative data suggests that electron-withdrawing groups, such as halogens, at the 4-position of the N-aryl ring may enhance fungicidal activity, while electron-donating groups may decrease it. This provides a clear direction for further optimization of the lead compound.
Conclusion and Future Directions
This compound is a valuable and readily accessible building block for the synthesis of novel agrochemicals. The straightforward conversion to 6-chloroindole-2-carboxamides allows for extensive structural diversification and the exploration of structure-activity relationships. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate new fungicidal candidates targeting succinate dehydrogenase.
Future research in this area could focus on:
-
Expanding the range of amines used in the amide coupling reaction to further probe the SAR.
-
Investigating the herbicidal and insecticidal potential of derivatives of this compound.
-
Conducting in vivo plant protection assays to confirm the efficacy of promising compounds under more realistic conditions.
-
Performing detailed molecular modeling and enzyme inhibition studies to better understand the binding interactions of these compounds with the SDH enzyme.
By leveraging the synthetic versatility of this compound and a systematic approach to biological evaluation, researchers can continue to develop innovative and effective solutions for crop protection.
References
-
Luo, B., & Ning, Y. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(4), 957–975. [Link]
-
Chai, X., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(47), 13185–13194. [Link]
-
Hughes, D. L. (2010). A Review of the Fischer Indole Synthesis. Organic Preparations and Procedures International, 42(4), 335-365. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Li, H., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances, 11(52), 32964-32971. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 38, p.38 (1958). [Link]
-
Ren, Y., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 156, 160-169. [Link]
-
Chai, B., et al. (2019). Synthesis and evaluation of indole derivatives as photosynthesis and plant growth inhibitors. Photochemical & Photobiological Sciences, 18(4), 933-942. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Al-Tel, T. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
-
Han, C., et al. (2015). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 20(9), 16466-16479. [Link]
-
Wang, J., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(3), 724. [Link]
-
University of Arkansas System Division of Agriculture. Section 6: Plant Growth Regulators. [Link]
- Dambal, S. B., & Siddappa, S. (1965). Synthesis of Indole Derivatives. Part I. Synthesis of Halogenated Indoles. Journal of the Indian Chemical Society, 42(2), 112-114.
- Raju, G., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 437-441.
-
Al-Hourani, B. J., et al. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 19(8), 12735-12754. [Link]
Sources
- 1. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the N-Alkylation of Ethyl 6-Chloroindole-2-carboxylate
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of ethyl 6-chloroindole-2-carboxylate. Here, we address common side reactions and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is not just on protocols but on the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Conversion to the N-Alkylated Product
Question: I am attempting the N-alkylation of this compound, but I'm observing a low yield of my desired product and recovery of my starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the N-alkylation of this substrate often points to issues with the deprotonation of the indole nitrogen or insufficient reactivity of the electrophile. The electron-withdrawing nature of both the 6-chloro and 2-carboxylate groups decreases the nucleophilicity of the indole nitrogen, making the reaction more challenging than with simple indoles.[1][2]
Troubleshooting Steps:
-
Base Selection is Critical: The pKa of the indole N-H is approximately 17. For efficient deprotonation, a sufficiently strong base is required.
-
Standard Choice: Sodium hydride (NaH) is a common and effective choice for this purpose, as it irreversibly deprotonates the indole to form the corresponding sodium salt.[3][4][5]
-
Alternative Strong Bases: Potassium hydride (KH) or lithium diisopropylamide (LDA) can also be effective, sometimes offering different reactivity profiles due to the change in the counter-ion.
-
Weaker Bases: Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may not be strong enough to achieve complete deprotonation, leading to low conversion, especially at lower temperatures. However, in some modern catalytic systems, weaker bases can be employed successfully.[3]
-
-
Solvent Choice and Purity: The solvent plays a crucial role in solvating the indole anion and the alkylating agent.
-
Recommended Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred.[1][3] DMF is particularly effective at solvating the sodium indolate salt, enhancing its nucleophilicity.
-
Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.[4]
-
-
Reaction Temperature: The activation energy for the alkylation of this electron-deficient indole may require elevated temperatures.
-
Optimization: If you are running the reaction at room temperature, consider gradually increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) at intervals (e.g., 50 °C, 80 °C) can help you find the optimal temperature without promoting decomposition.[1]
-
-
Alkylating Agent Reactivity: The nature of your alkylating agent (e.g., alkyl halide) is important.
-
Leaving Group: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide will accelerate the Sₙ2 reaction.
-
Steric Hindrance: Primary alkyl halides are ideal for this Sₙ2 reaction.[5] Secondary halides will be slower and more prone to elimination side reactions, while tertiary halides are generally unsuitable.
-
Issue 2: Competing C3-Alkylation
Question: My reaction is producing a significant amount of the C3-alkylated isomer alongside my desired N-alkylated product. How can I improve the N-selectivity?
Answer:
The indole nucleus has two primary nucleophilic sites: the N1 and C3 positions. The C3 position is often inherently more nucleophilic in the neutral indole.[3][6] The formation of the C3-alkylated side product indicates that a portion of the reaction may be proceeding through the neutral indole rather than the desired indolate anion.
Key Factors Influencing N/C Regioselectivity:
| Factor | Favors N-Alkylation | Favors C3-Alkylation | Rationale |
| Base Strength | Strong (e.g., NaH, KH) | Weaker or no base | Strong bases ensure complete deprotonation to the more N-nucleophilic indolate anion.[3][4] |
| Solvent | Polar Aprotic (DMF, DMSO) | Less Polar (THF, Dioxane) | Polar aprotic solvents effectively solvate the cation, leaving a "naked" and highly reactive indolate anion that preferentially attacks at the nitrogen.[1][3] |
| Temperature | Higher Temperatures | Lower Temperatures | The N-alkylated product is often the thermodynamically more stable isomer, favored at higher temperatures.[3] |
| Counter-ion | Cs⁺, K⁺ | Li⁺, Na⁺ | Larger, "softer" cations like cesium can coordinate with the indolate anion in a way that promotes N-alkylation. |
Troubleshooting Workflow for C3-Alkylation:
Caption: Decision workflow for troubleshooting C3-alkylation.
Issue 3: Hydrolysis of the Ethyl Ester
Question: During my N-alkylation reaction or workup, I'm finding a significant amount of the corresponding carboxylic acid, indicating hydrolysis of the ethyl ester. How can I prevent this?
Answer:
Ester hydrolysis is a common side reaction, particularly when using strongly basic or acidic conditions, especially in the presence of water.[7][8] The this compound is susceptible to this, and care must be taken during both the reaction and the subsequent workup.
Potential Causes and Solutions:
-
Reaction Conditions:
-
Alkaline Hydrolysis: If you are using an excess of a strong base (like NaH) and there are trace amounts of water, or if you are using aqueous base (like KOH or NaOH) as part of your conditions, hydrolysis can occur.[9][10]
-
Solution: Use the minimum effective amount of base (typically 1.1-1.2 equivalents). Ensure all reagents and solvents are anhydrous. If possible, avoid aqueous bases for the primary alkylation step. A study on ethyl indole-2-carboxylate showed that using aqueous KOH in acetone could lead to the N-alkylated acid directly if sufficient water and base are present.[9]
-
-
-
Aqueous Workup:
-
Quenching: Quenching the reaction with water or aqueous acid (e.g., NH₄Cl solution, dilute HCl) is a standard procedure. However, if unreacted strong base remains, the local pH can become very high upon addition of water, leading to rapid saponification (base-mediated hydrolysis).[8]
-
Solution: Ensure the reaction is cooled in an ice bath before quenching. Add the aqueous quench solution slowly with vigorous stirring to dissipate heat and prevent localized high concentrations of base.
-
-
Acidic Hydrolysis: While generally slower than base-catalyzed hydrolysis, prolonged exposure to strong acidic conditions during workup can also lead to ester cleavage.[7]
-
Solution: Use a mild acidic wash (e.g., saturated NH₄Cl solution) or limit the contact time with stronger acids. Neutralize promptly after an acid wash.
-
-
Recommended Workup Protocol to Minimize Hydrolysis:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
Issue 4: Formation of a Bis-Alkylated Product
Question: I am observing a byproduct with a mass corresponding to the addition of two alkyl groups. What is this, and how can I avoid it?
Answer:
This is likely a bis-alkylated product. While the N1 and C3 positions are the most common sites for a single alkylation, under certain conditions, a second alkylation can occur. The most probable scenario is initial N-alkylation followed by a subsequent C3-alkylation. This is more likely if:
-
An excess of the alkylating agent is used.
-
The reaction is run for an extended period at high temperatures.
-
The N-alkylated indole product is still sufficiently nucleophilic at C3 to react further.
Prevention Strategies:
-
Stoichiometry: Use a controlled amount of the alkylating agent, typically between 1.05 and 1.2 equivalents.
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the over-reaction of the product.
-
Controlled Addition: Add the alkylating agent slowly to the solution of the deprotonated indole, rather than all at once. This keeps the instantaneous concentration of the electrophile low.
Optimized Protocol: N-Alkylation of this compound
This protocol is a starting point and may require optimization based on the specific alkylating agent used.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add sodium hydride (1.2 equivalents).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully via cannula. Repeat twice.
-
Solvent Addition: Add anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 10-15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir. The optimal temperature and time will vary; monitor the reaction by TLC. If no reaction occurs at room temperature, gently heat the mixture (e.g., to 50-60 °C).
-
Workup: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Tjell, C. A., & Sigman, M. S. (2019). Enantioselective N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society.
- Buchwald, S. L., & Watson, D. A. (2011). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. NIH Public Access.
- Maj, A. M., & Wróblewska, A. (2020).
- Darcel, C., & Cordier, M. (2022). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols.
- Shrivastava, S. K. (2005). N-alkylation of indole derivatives.
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]
- Pratihar, S., & Patil, R. D. (2025). Alcohols in the Synthesis of Bis(indolyl)methanes and C3‐Alkylated Indoles: Recent Advances and Challenges in Homogeneous Catalysis.
- Cordier, M., & Darcel, C. (2022).
- LibreTexts. (2025). 22.
-
Brainly. (2020). What carboxylic acid would be formed if the malonic ester synthesis (alkylation of diethyl malonate). [Link]
- Al-Tel, T. H. (2016).
- Siddiqui, N., & Ahuja, P. (2014). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.
- Antilla, J. C. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.
- Chen, J. R., & Xiao, W. J. (2025). Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization.
- Potavathri, S. (2011). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI.
- Wu, M., & Xu, W. (2025).
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
- ResearchGate. (n.d.). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids.
- Clark, J. (n.d.). hydrolysis of esters. Chemguide.
- Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
- The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
- CP Lab Safety. (n.d.).
- PubChem. (n.d.).
- ResearchGate. (n.d.).
Sources
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- 5. youtube.com [youtube.com]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. mdpi.com [mdpi.com]
- 10. savemyexams.com [savemyexams.com]
Technical Support Center: Preventing Ester Hydrolysis of Ethyl 6-Chloroindole-2-carboxylate
Welcome to the technical support center for "Ethyl 6-chloroindole-2-carboxylate" synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important indole derivative, with a specific focus on preventing unwanted ester hydrolysis. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What makes the ester group in this compound susceptible to hydrolysis?
The ester functional group, while generally stable, is susceptible to hydrolysis under both acidic and basic conditions.[1][2] The reaction involves the nucleophilic attack of water (in acid-catalyzed hydrolysis) or a hydroxide ion (in base-catalyzed hydrolysis) on the carbonyl carbon of the ester.[3][4] For indole-containing esters, the electron-rich nature of the indole ring system can also influence the reactivity of the ester group.
Q2: I'm observing the formation of 6-chloroindole-2-carboxylic acid as a byproduct. What are the likely causes?
The presence of 6-chloroindole-2-carboxylic acid is a clear indicator of ester hydrolysis. This can be triggered by several factors during your synthesis or work-up procedures:
-
Residual Acid or Base: Inadequate neutralization of acidic or basic reagents used in preceding steps.
-
Aqueous Work-up Conditions: Prolonged exposure to acidic or basic aqueous solutions during extraction and washing steps.
-
High Temperatures: Elevated temperatures, especially in the presence of water, can accelerate the rate of hydrolysis.[5]
-
Choice of Base in N-H Deprotonation: Using strong aqueous bases for the deprotonation of the indole nitrogen can lead to simultaneous ester hydrolysis.
Q3: How can I minimize ester hydrolysis during a reaction that requires basic conditions?
This is a common challenge, particularly during N-alkylation or other modifications of the indole ring. Here are some effective strategies:
-
Use of Non-Aqueous Bases: Employ strong, non-nucleophilic bases in anhydrous organic solvents. Sodium hydride (NaH) in tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a standard choice for deprotonating the indole nitrogen without promoting ester hydrolysis.[6]
-
Phase-Transfer Catalysis: A green chemistry approach involves using a base like potassium hydroxide (KOH) with a phase-transfer catalyst in a biphasic system (e.g., THF-water). This can facilitate the reaction at the interface while minimizing the exposure of the ester to the aqueous basic phase.[6]
-
Careful Control of Stoichiometry and Temperature: Use the minimum required amount of base and maintain low reaction temperatures to disfavor the hydrolysis pathway.
Q4: Are there any specific recommendations for the work-up and purification stages to prevent hydrolysis?
Absolutely. The work-up is a critical stage where hydrolysis can inadvertently occur.
-
Neutral or Mildly Acidic Washes: Use saturated sodium bicarbonate solution to neutralize any residual acid, followed by washes with brine (saturated NaCl solution). Avoid strong acids or bases.
-
Minimize Contact Time with Aqueous Layers: Perform extractions and washes efficiently to reduce the time your product is in contact with water.
-
Thorough Drying: Ensure the organic phase is completely dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
-
Avoid High Temperatures During Solvent Removal: Use a rotary evaporator at a moderate temperature to remove the solvent.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the hydrolysis of this compound.
Problem: Significant formation of 6-chloroindole-2-carboxylic acid byproduct detected by TLC or LC-MS.
Visualizing the Problem:
Below is a troubleshooting workflow to diagnose the source of hydrolysis.
Sources
- 1. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 6-chloroindole-2-carboxylate by Recrystallization
Welcome to the technical support guide for the purification of Ethyl 6-chloroindole-2-carboxylate. This document provides in-depth, experience-driven guidance to navigate the nuances of recrystallizing this specific indole derivative. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and optimize your purification process effectively.
Introduction: Why Recrystallization Matters
This compound is a key heterocyclic building block in pharmaceutical research, often serving as a precursor for compounds targeting the central nervous system.[1][2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, complex purification challenges downstream, and inaccurate biological data. Recrystallization is a powerful and economical technique for purifying solid organic compounds, which leverages differences in solubility between the target compound and its impurities in a given solvent system at different temperatures.[3] A successful recrystallization yields a product with high purity and a well-defined crystalline structure.
This guide is structured in a question-and-answer format to directly address the most common challenges encountered in the laboratory.
Section 1: The Critical First Step - Solvent Selection
Choosing the right solvent is the single most important factor determining the success of a recrystallization. An ideal solvent should dissolve the compound completely when hot (near its boiling point) but poorly when cold, allowing for recovery of the purified solid upon cooling.[4]
Q1: My crude this compound is a brownish solid. Where do I even begin with choosing a solvent?
Answer: Your observation of a colored solid is common and highlights the need for purification. The selection process should be systematic. Based on the structure of this compound—which contains a polar N-H group and ester, alongside a less polar chlorinated benzene ring—a solvent of intermediate polarity or a mixed-solvent system is often a promising start.[5]
A rapid solvent screening is the most effective empirical approach.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different potential solvent (see Table 2) dropwise at room temperature. Agitate the tube after each addition. Note if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable as a primary recrystallization solvent.
-
If the compound is insoluble or sparingly soluble in the cold, gently heat the test tube to the solvent's boiling point.[3]
-
Observe the solubility. A good candidate solvent will dissolve the compound completely or almost completely upon heating.
-
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
A suitable solvent is one that produces a high yield of crystalline solid upon cooling. If the compound remains in solution or "oils out," the solvent is not ideal.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [6][7] |
| Molecular Weight | ~223.66 g/mol | [6][7] |
| Appearance | Brown Fused Solid | [8] |
| Melting Point (m.p.) | 168-173 °C | [8] |
Note: A sharp melting point range for the purified product is a key indicator of purity.
Table 2: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for indole esters.[9] |
| Methanol | 65 | Polar Protic | Similar to ethanol; can be used in a mixture with water.[10] |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. |
| Acetone | 56 | Polar Aprotic | A strong solvent; may need a non-polar anti-solvent. |
| Toluene | 111 | Non-polar | May be effective if impurities are highly polar. |
| Heptane/Hexane | 98 / 69 | Non-polar | Unlikely to dissolve the compound alone, but excellent as an "anti-solvent" in a mixed system.[4] |
Q2: What is a mixed-solvent system and why is it useful for this compound?
Answer: A mixed-solvent system, also known as binary solvent system, uses two miscible solvents with different polarities and solvating powers for the target compound.[4] This is an extremely powerful technique when no single solvent has the ideal solubility properties.
You use a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which it is much less soluble. For this compound, a common and effective pairing would be a polar solvent like ethanol ("good") and a non-polar one like water or hexane ("poor").[5][10]
The process works as follows:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until you reach the saturation point, indicated by persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" aolvent to just redissolve the precipitate and make the solution clear again.
-
Cooling this precisely saturated solution promotes controlled crystallization.
This method allows for fine-tuning the solubility, which is often necessary for compounds like indole derivatives that have mixed polarity characteristics.[5]
Section 2: Troubleshooting Common Recrystallization Failures
Even with a suitable solvent, problems can arise. This section addresses the most frequent issues and provides clear, actionable solutions.
Q3: I've added a lot of hot solvent, but some solid material remains undissolved. What should I do?
Answer: This situation presents two possibilities: either you have not added enough solvent, or you have insoluble impurities.
Troubleshooting Steps:
-
Add More Solvent: Add a small additional portion (5-10% of the current volume) of hot solvent and maintain the solution at a boil. If more solid dissolves, you were likely just short of the required volume. Be cautious not to add a large excess, as this will reduce your final yield.[11]
-
Identify Insoluble Impurities: If the remaining solid does not dissolve after adding more hot solvent, it is likely an insoluble impurity (e.g., inorganic salts, polymeric byproducts). In this case, you must perform a hot gravity filtration .
Experimental Protocol: Hot Gravity Filtration
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Preheat the entire apparatus (funnel and receiving flask) by pouring boiling solvent through it to prevent premature crystallization in the funnel.[12]
-
Pour the hot solution containing the suspended impurities through the fluted filter paper.
-
Wash the original flask and the filter paper with a small amount of fresh, hot solvent to recover any dissolved product.
-
The resulting clear filtrate is now ready for the cooling and crystallization step.
Q4: My solution is clear, but no crystals have formed, even after cooling in an ice bath. What's wrong?
Answer: This is a classic case of either using too much solvent or forming a supersaturated solution.[3][11] The compound remains dissolved even though its solubility limit has been exceeded at the lower temperature.
Workflow: Inducing Crystallization
Caption: Troubleshooting flowchart for failure to crystallize.
-
Scratching: Using a glass rod to make a microscopic scratch on the inner surface of the flask provides a nucleation point—a rough surface where the first crystals can begin to form.[3][13]
-
Seeding: Introducing a tiny crystal of the original crude material provides a template for crystal growth.[13]
-
Reducing Solvent Volume: If inducement fails, the most common culprit is an excess of solvent.[11] Gently boiling the solution to reduce its volume and then re-cooling will increase the concentration to the point of saturation.
Q5: My compound separated as a liquid "oil" instead of forming solid crystals. How can I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5] It is often caused by the melting point of the solid being depressed by impurities or by the solution cooling too rapidly.[11][13] An oil will trap impurities, defeating the purpose of recrystallization.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves.
-
Add More "Good" Solvent: Add a small amount (10-15%) of the "good" solvent to the hot solution. This ensures the saturation temperature is lower than the compound's melting point.[5][13]
-
Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask by placing it on a cork ring or paper towels can help. Slow cooling is crucial for the formation of a pure, well-ordered crystal lattice.[11]
-
Consider Charcoal: If the problem persists, it may be due to a high concentration of impurities. Treating the solution with activated charcoal can remove some of these impurities.[12][13]
Q6: My final crystals are still colored. How do I get a pure white or off-white product?
Answer: The brown color is likely due to high molecular weight, polar, and often polymeric impurities. These can sometimes be removed with activated charcoal (decolorizing carbon).
Experimental Protocol: Charcoal Treatment
-
Dissolve the crude solid in the appropriate amount of hot solvent.
-
Cool the solution slightly to prevent it from boiling over when the charcoal is added.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight – just the tip of a spatula is often sufficient).[12]
-
Gently reheat the solution to a boil for a few minutes while stirring or swirling. The colored impurities will adsorb onto the surface of the carbon.
-
Remove the charcoal via hot gravity filtration as described in Q3. The filtrate should be significantly less colored.
-
Proceed with cooling and crystallization.
Caution: Using too much charcoal can adsorb your target compound, leading to a significant loss of yield.
Section 3: Maximizing Yield and Verifying Purity
Q7: My final yield seems very low. What are the most common reasons for product loss?
Answer: Low yield is a frustrating but common issue. The primary causes are almost always related to the procedure itself.
Workflow: Diagnosing Low Recovery
Caption: Key causes of low yield and their corresponding solutions.
-
Mother Liquor Loss: A significant portion of your compound will always remain dissolved in the cold solvent (the "mother liquor"). This is an unavoidable trade-off between purity and yield. Sometimes, a second, less pure crop of crystals can be obtained by evaporating some of the solvent from the mother liquor.
-
Premature Crystallization: Product lost during a hot filtration because the solution cooled too quickly is a very common mechanical error.[12]
-
Excessive Washing: Washing the collected crystals on the filter with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your purified product.[12]
Q8: How do I know if my recrystallization was successful?
Answer: The two primary indicators of a successful purification are a change in physical appearance and a sharper, higher melting point.
-
Visual Inspection: The purified crystals should be lighter in color (ideally off-white to white) and have a more defined crystalline form compared to the crude starting material.
-
Melting Point Analysis: This is the gold standard for assessing purity for a solid.
-
Crude Solid: Will typically melt over a broad temperature range and at a temperature lower than the literature value (e.g., 162-169 °C).
-
Pure Solid: Will have a sharp melting point range (typically < 2 °C) that is consistent with the literature value (e.g., 171-173 °C).[8] Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it apart.
-
By following these detailed troubleshooting steps and understanding the scientific principles behind them, you can effectively optimize the purification of this compound, ensuring a high-quality starting material for your research and development endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][6][14]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
-
National Institutes of Health. (n.d.). PubChem Compound Summary for CID 7015027, this compound. Retrieved from [Link]
-
Reddit. (2017). Tips for recrystallization lab for ochem? r/chemistry. Retrieved from [Link]
- University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Retrieved from a general organic chemistry lab manual.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C11H10ClNO2, 25 grams. Retrieved from [Link]
Sources
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Technical Support Center: Synthesis of Ethyl 6-chloroindole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-chloroindole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the mechanistic reasoning behind protocol choices, providing a framework for logical troubleshooting and optimization.
Section 1: Synthesis Overview: The Japp-Klingemann/Fischer Indole Pathway
The most robust and widely adopted method for synthesizing this compound involves a two-stage process.[1] First, the Japp-Klingemann reaction is used to create the crucial arylhydrazone intermediate from a diazonium salt and a β-keto-ester.[2][3] This is followed by the classic Fischer indole synthesis, an acid-catalyzed cyclization, to form the final indole ring system.[4][5]
This pathway is favored because it avoids the direct handling of potentially unstable or toxic hydrazine starting materials by generating the necessary hydrazone intermediate in a controlled manner.[6][7]
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you quickly identify and solve problems.
Q1: My overall yield is consistently low (<40%). Where should I start investigating?
A low overall yield points to inefficiencies in one or both major stages of the synthesis. A systematic approach is crucial.
-
Isolate the Problem Stage: First, attempt to isolate and characterize the arylhydrazone intermediate after the Japp-Klingemann reaction (Stage 1). If the yield of this intermediate is high and the product is pure, the problem lies within the Fischer cyclization (Stage 2). If the hydrazone yield is low, you must optimize Stage 1 before proceeding.
-
Analyze Stage 1 (Japp-Klingemann): This reaction is sensitive to temperature and pH. Common failures include decomposition of the diazonium salt or inefficient coupling. See Q2 for detailed troubleshooting.
-
Analyze Stage 2 (Fischer Indole Synthesis): This acid-catalyzed cyclization is often the primary source of yield loss due to competing side reactions and product degradation.[8][9] Key factors to investigate are the choice and concentration of the acid catalyst, reaction temperature, and reaction time. See Q3 for a deep dive into this stage.
Q2: I'm getting a low yield of the arylhydrazone intermediate from the Japp-Klingemann reaction. What are the common causes?
The Japp-Klingemann reaction's success hinges on the efficient formation and subsequent reaction of the 4-chlorobenzenediazonium salt.[2]
-
Inefficient Diazotization: The conversion of 4-chloroaniline to its diazonium salt using sodium nitrite and a strong acid (like HCl) is exothermic and must be strictly controlled.
-
Causality: Aryl diazonium salts are thermally unstable. If the temperature rises above 5 °C, the salt will rapidly decompose to nitrogen gas and aryl cations, which react with water to form phenols or with the chloride counter-ion, leading to a loss of the desired reactive species.
-
Solution: Maintain the reaction temperature rigorously between 0-5 °C using an ice/salt bath. Ensure slow, dropwise addition of the sodium nitrite solution to prevent localized heating.
-
-
Incorrect pH for Coupling: The coupling of the diazonium salt with the enolate of the β-keto-ester is highly pH-dependent.
-
Causality: The reaction requires a mildly acidic to neutral pH (typically pH 5-7). If the solution is too acidic, the concentration of the reactive enolate from the β-keto-ester is too low. If it is too basic, the diazonium salt can convert into a non-reactive diazotate anion.
-
Solution: After the diazotization is complete, slowly add a base like sodium acetate or sodium hydroxide solution to raise the pH to the optimal range for coupling, while still maintaining a low temperature. Monitor the pH carefully during this adjustment.
-
-
Hydrolysis of the β-Keto-Ester: The β-keto-ester can undergo hydrolysis under the reaction conditions, especially if the pH becomes too high or the reaction time is prolonged.
-
Solution: Use the formed hydrazone intermediate promptly in the next step. It is often used crude after filtration and washing to minimize potential degradation.[6]
-
Q3: The Fischer cyclization step is inefficient. I'm recovering starting hydrazone or seeing a complex mixture of byproducts. How can I optimize this?
This is the most critical and challenging step. The goal is to favor the intramolecular cyclization while suppressing competing pathways.[4][10]
-
Incomplete Cyclization: Recovering a significant amount of the starting hydrazone indicates that the reaction conditions are not sufficiently forcing to overcome the activation energy of the key[1][1]-sigmatropic rearrangement.[4][8]
-
Causality: The Fischer synthesis is acid-catalyzed. The acid protonates the hydrazone, facilitating tautomerization to the reactive ene-hydrazine intermediate, which then undergoes the rearrangement.[5][10] Insufficient acid strength or low temperatures will stall the reaction.
-
Solution:
-
Increase Acid Strength: If you are using a weaker acid like acetic acid, consider switching to a stronger Brønsted acid (H₂SO₄) or a Lewis acid (ZnCl₂). Polyphosphoric acid (PPA) is particularly effective as it serves as both the acid catalyst and the solvent.[8][10]
-
Increase Temperature: The rearrangement often requires elevated temperatures.[4] Gradually increase the reaction temperature while monitoring the reaction by TLC. Be cautious, as excessive heat can lead to degradation (see Q5).
-
-
-
Formation of Byproducts (N-N Bond Cleavage): A major competing side reaction is the acid-catalyzed cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate.[8][9]
-
Causality: This cleavage pathway leads to the formation of anilines (in this case, 4-chloroaniline) and other degradation products instead of the desired indole. While the electron-withdrawing chloro group on the phenyl ring generally disfavors this cleavage compared to electron-donating groups, it can still be a significant issue under harsh conditions.[8][9]
-
Solution:
-
Use the "Goldilocks" Principle for Acidity: The acid must be strong enough to catalyze the reaction but not so harsh that it excessively promotes N-N bond cleavage. This often requires empirical optimization. A switch from H₂SO₄ to PPA or a milder Lewis acid might be beneficial.
-
Control Temperature: High temperatures can favor fragmentation pathways. Find the minimum temperature required for a reasonable reaction rate.
-
-
Q4: My final product is impure and difficult to clean up. What are the likely impurities and how can I remove them?
-
Likely Impurities:
-
Unreacted Arylhydrazone: A polar, often colored, impurity.
-
4-Chloroaniline: From N-N bond cleavage.
-
Polymeric/Tarry Materials: From product degradation under harsh acidic conditions.
-
Regioisomers: Unlikely to be a major issue for this specific target due to the symmetry of the pyruvic ester precursor used to make the hydrazone.[11]
-
-
Purification Strategy:
-
Acid/Base Workup: After the reaction is complete, quench the mixture by pouring it onto ice water. Neutralize the acid carefully. The product will precipitate. This crude solid can then be extracted into an organic solvent (e.g., ethyl acetate). Washing the organic layer with a dilute acid solution can help remove basic impurities like residual 4-chloroaniline.
-
Recrystallization: This is the most effective method for purifying the final product. This compound is a solid.[12] A solvent system like ethanol/water or toluene/heptane is a good starting point. This process is excellent for removing both more-polar and less-polar impurities.[13]
-
Silica Gel Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative, though less scalable. Use a solvent system like ethyl acetate/hexane, starting with a low polarity and gradually increasing it.
-
Q5: I'm observing significant product degradation (darkening, tar formation). How can I minimize this?
-
Causality: The indole ring, while aromatic, is electron-rich and can be susceptible to polymerization or degradation under strongly acidic conditions and high temperatures, especially in the presence of oxygen.[8] The ester group at the 2-position does reduce the nucleophilicity of the ring, offering some protection, but this risk remains.[6]
-
Solutions:
-
Minimize Reaction Time: Monitor the reaction closely using TLC. Once the starting hydrazone is consumed, work up the reaction immediately. Do not let it stir at high temperatures for extended periods.
-
Lower the Temperature: Find the lowest effective temperature that allows the reaction to proceed to completion in a reasonable timeframe.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored, tarry impurities.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of the Fischer indole synthesis?
The mechanism is a classic and elegant sequence of acid-catalyzed steps:[5][10]
-
The arylhydrazone is protonated and tautomerizes to an ene-hydrazine.
-
This intermediate undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step. This breaks the N-N bond and forms a new C-C bond.
-
The resulting di-imine intermediate rearomatizes.
-
An intramolecular nucleophilic attack by the amino group forms a five-membered ring (an aminal).
-
Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reaction Monitoring of Ethyl 6-chloroindole-2-carboxylate by TLC
Welcome to the dedicated technical support guide for monitoring reactions involving Ethyl 6-chloroindole-2-carboxylate using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the accuracy and reliability of your TLC analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and interpret your results with confidence.
Section 1: Understanding the Fundamentals
Before delving into troubleshooting, it is crucial to grasp the principles governing the TLC analysis of this compound. This molecule possesses a moderately polar indole core with an ester functional group, making it amenable to analysis on normal-phase silica gel plates. The choice of solvent system, or mobile phase, is paramount in achieving good separation between the starting materials, the product, and any potential byproducts. A common and effective mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.
The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For effective separation and accurate monitoring, the R_f value of your product should ideally be between 0.3 and 0.5.
Section 2: Experimental Workflow
A robust and reproducible TLC workflow is the foundation of reliable reaction monitoring. The following diagram and protocol outline the essential steps.
Caption: Standard TLC workflow for reaction monitoring.
Detailed Protocol for TLC Analysis:
-
Plate Preparation:
-
Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate (F254).
-
Prepare dilute solutions of your starting material (SM) and the reaction mixture (Rxn) in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot the starting material, a co-spot (both starting material and reaction mixture in the same spot), and the reaction mixture on the baseline. Keep the spots small and concentrated.[1]
-
-
Chromatogram Development:
-
In a developing chamber, add your chosen mobile phase (e.g., 20-30% ethyl acetate in hexane) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the TLC plate in the chamber, ensuring the solvent level is below the baseline, and cover with a lid.[2]
-
Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like indoles will appear as dark spots against a fluorescent green background.[3][4]
-
Circle the visible spots with a pencil.
-
If necessary, further visualization can be achieved using a chemical stain. A p-anisaldehyde stain is a good general-purpose option for many functional groups and can produce colored spots upon heating.[4]
-
Calculate the R_f values for the starting material and the product.
-
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of reactions involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated. 2. The compound is acidic or basic. 3. The compound is degrading on the silica plate. | 1. Dilute the sample solution before spotting.[5] 2. Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase.[1][5] 3. Perform a 2D TLC to check for stability. If degradation is confirmed, consider using a different stationary phase like alumina or a neutralized silica plate.[6] |
| Spots are Not Visible or Very Faint | 1. The sample is too dilute. 2. The compound is not UV-active. 3. The compound has evaporated from the plate. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2][5] 2. Use a chemical stain for visualization. Iodine vapor is a simple, semi-destructive method that works for many organic compounds.[4] 3. This is less likely for this compound but can occur with more volatile substances. Ensure the plate is visualized promptly after development. |
| Spots are at the Baseline (Low R_f) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in hexane).[5] |
| Spots are at the Solvent Front (High R_f) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate in hexane).[5] |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the chamber or the filter paper. 2. The bottom edge of the plate is not level. | 1. Ensure the plate is centered in the chamber and not in contact with the filter paper.[2] 2. Make sure the plate rests flat on the bottom of the developing chamber. |
| Reactant and Product have Similar R_f Values | The solvent system does not provide adequate separation. | 1. Try a different solvent system with different selectivity. For example, substitute ethyl acetate with dichloromethane or a mixture of toluene and acetone.[6][7] 2. A co-spot is crucial here to determine if the spots are truly overlapping. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A1: A good starting point is a 20-30% solution of ethyl acetate in hexane. For similar, less polar indole derivatives, R_f values around 0.3-0.5 have been reported in this range of solvent systems.[8] You should aim for an R_f value for your product in the range of 0.3-0.5 for optimal separation. Adjust the polarity as needed based on your initial results.
Q2: My spots are streaking. How can I determine if it's due to the compound's acidity/basicity or degradation on the silica?
A2: To differentiate, first try adding a small amount of a modifier to your mobile phase. For potentially acidic impurities or the indole N-H, adding a few drops of triethylamine might resolve the streaking. Conversely, if acidic degradation is suspected, adding a small amount of acetic acid could help. If this doesn't work, a 2D TLC is an excellent diagnostic tool. Spot your sample in one corner, run the plate in one direction, dry it, and then rotate it 90 degrees and run it again in a fresh mobile phase. If the spot appears on the diagonal, the compound is stable. If new spots appear off the diagonal, it is degrading on the plate.[6]
Caption: 2D TLC for assessing compound stability.
Q3: I don't see any spots under the UV lamp. Does this mean my reaction failed?
A3: Not necessarily. While this compound is expected to be UV-active due to its aromatic indole ring system, high dilution could be a reason for not seeing a spot.[5] First, try concentrating your sample and re-spotting. If spots are still not visible, use a chemical stain. A p-anisaldehyde or potassium permanganate stain can be very effective for visualizing a wide range of organic compounds that may not be strongly UV-active.[4]
Q4: How do I interpret a co-spot?
A4: The co-spot, where you apply both the starting material and the reaction mixture to the same spot, is a critical control. If the starting material and the product have different R_f values, the co-spot will show two distinct spots after development. If the reaction has gone to completion, the spot from the reaction mixture lane should have a different R_f than the starting material spot, and the co-spot lane will show both spots separated. If the reaction is incomplete, the reaction mixture lane will show both a starting material spot and a product spot.
Q5: Can I reuse my TLC developing solvent?
A5: It is not recommended. The composition of the solvent mixture can change over time due to the differential evaporation of its components, which can lead to inconsistent and irreproducible R_f values. Always use a fresh mobile phase for each TLC plate to ensure reliable results.[2]
References
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. [Link]
-
The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
Der Pharma Chemica. Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]
-
PubChem. This compound. [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
Sources
Removal of byproducts from "Ethyl 6-chloroindole-2-carboxylate" reactions
Technical Support Center: Ethyl 6-chloroindole-2-carboxylate
Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic intermediate. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product after a Fischer Indole Synthesis is a dark, oily residue instead of a solid. What happened and how can I purify my product?
A1: Root Cause Analysis & Solution
This is a frequent issue in Fischer Indole syntheses, which often employ strong acids and elevated temperatures.[1][2] The dark color and oily consistency typically point to the formation of polymeric or tarry byproducts. Indoles, particularly under strong acidic conditions, can be susceptible to polymerization or degradation.[3] The unreacted starting material, (4-chlorophenyl)hydrazine, can also decompose, contributing to the discoloration.
Troubleshooting Workflow:
The primary goal is to separate the desired, moderately polar ester from highly polar, colored impurities and non-polar starting materials.
dot
Caption: Troubleshooting workflow for purifying oily, crude product.
Detailed Protocol: Liquid-Liquid Extraction & Chromatography
-
Dissolution: Dissolve the entire crude residue in a generous volume of ethyl acetate (EtOAc). If some tarry material is insoluble, it can be filtered off at this stage.
-
Acid Wash: Transfer the EtOAc solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per 500 mg of crude product). This step protonates and removes basic impurities, primarily any unreacted (4-chlorophenyl)hydrazine, into the aqueous layer.
-
Bicarbonate Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). This removes any acidic byproducts, including any of the target ester that may have hydrolyzed to 6-chloroindole-2-carboxylic acid.
-
Brine Wash & Dry: Wash with a saturated NaCl (brine) solution to break any emulsions, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration & Chromatography: Filter off the drying agent and concentrate the solution in vacuo. The resulting residue, which should be significantly cleaner, can now be purified via flash column chromatography. A common and effective eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc/Hexane and gradually increasing to 15%).[4] The product is moderately polar and should elute after non-polar impurities.
Q2: My TLC shows a major product spot and a slightly lower Rf spot that persists after workup. What is this byproduct and how can I remove it?
A2: Identifying and Removing the Hydrolyzed Byproduct
A common byproduct that is more polar (lower Retention factor, Rf) than the parent ester is the corresponding carboxylic acid: 6-chloroindole-2-carboxylic acid . This occurs via the hydrolysis of the ethyl ester, a reaction that can be catalyzed by residual acid or base during the reaction or aqueous workup.[5]
Separation Strategy: Exploiting the Acidity Difference
The most efficient way to remove this acidic impurity is through a targeted acid-base extraction, as outlined in the protocol in A1 .
-
Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution with a weak base, such as saturated sodium bicarbonate (NaHCO₃) solution.
-
The acidic byproduct (6-chloroindole-2-carboxylic acid) will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.
-
The neutral ester product will remain in the organic layer.
-
Separating the layers effectively removes the impurity.
dot
Caption: Logic of acid-base extraction for byproduct removal.
Q3: I have a pure, off-white solid, but I'm struggling to get sharp crystals. What is the best recrystallization protocol?
A3: Optimizing Recrystallization
Recrystallization is an excellent final purification step to obtain high-purity, crystalline material, and it is often more scalable than chromatography. The key is finding a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6]
Recommended Solvent Systems:
Based on the structure (an aromatic ester), a two-solvent system often provides the best results.
| Solvent System | Rationale & Procedure |
| Ethanol/Water | Best for polar impurities. Dissolve the compound in the minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly. |
| DCM/Hexane | Best for non-polar impurities. Dissolve the compound in a minimal amount of dichloromethane (DCM) at room temperature. Slowly add hexane until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. A similar procedure using methylene chloride and light petroleum ether has been reported for the parent ethyl indole-2-carboxylate.[7] |
| Ethyl Acetate/Hexane | An excellent alternative to DCM/Hexane, often with similar performance. Ethyl acetate is a good solvent for esters due to the shared functional group.[6] |
Step-by-Step Recrystallization Protocol (DCM/Hexane)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of dichloromethane (DCM) and gently heat (e.g., on a 40-50 °C water bath) while swirling until the solid is fully dissolved. Use the absolute minimum volume of solvent required.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, catalyst residue), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise, swirling after each addition. Continue until you observe a faint, persistent cloudiness.
-
Re-dissolution: Add 1-2 drops of DCM to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all solvent.
References
-
Bagley, M. C., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
-
ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
University of California, Irvine. (n.d.). Indoles. Available at: [Link]
-
Earle, M. J., et al. (2000). The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubChem - NIH. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Raju, D. S., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]
-
Teasdale, A., et al. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Organic Process Research & Development. Available at: [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
-
White, J. D., et al. (1971). Ethyl 1H-Pyrrole-2-carboxylate. Organic Syntheses, 51, 58. Available at: [Link]
-
Gassman, P. G., & van Bergen, T. J. (1974). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 54, 91. Available at: [Link]
Sources
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- 3. bhu.ac.in [bhu.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Solvent and Base Conditions for Indole N-Alkylation
Welcome to the Technical Support Center for optimizing indole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the "classical" conditions for N-alkylation of indoles?
A1: The classical and most robust approach involves the deprotonation of the indole's N-H group with a strong base, followed by the addition of an alkylating agent, typically an alkyl halide.[1] A widely used set of conditions is sodium hydride (NaH) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[2][3] This generates the highly nucleophilic indolate anion, which then readily attacks the alkyl halide in an SN2 reaction.[4]
Q2: Why is regioselectivity (N- vs. C-alkylation) a major concern?
A2: The indole scaffold possesses two primary nucleophilic sites: the N1-position and the C3-position.[3] The C3 position is often inherently more nucleophilic, which can lead to competitive C-alkylation as a significant side reaction.[2][3] The regioselectivity is highly dependent on the reaction conditions. Incomplete deprotonation of the indole nitrogen can lead to the neutral indole reacting at the C3 position, especially with reactive electrophiles.[2][3]
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a critical role in solubility, reaction rate, and selectivity.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are the preferred choice for most indole N-alkylation reactions.[5] They effectively dissolve the indole and the resulting indolate salt.[5] Crucially, they solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the indolate anion.[6][7] This leaves the anion "naked" and highly reactive, significantly accelerating the SN2 reaction.[6]
-
Polar Protic Solvents (e.g., water, alcohols): These solvents should generally be avoided. They can form strong hydrogen bonds with the indolate anion, creating a "solvent cage" that stabilizes and shields the nucleophile, drastically slowing down the SN2 reaction.[6][7] Additionally, any residual protic solvent can quench the strong base.[3]
Q4: Are there milder alternatives to strong bases like sodium hydride?
A4: Yes, for substrates with sensitive functional groups, several milder methods are available:
-
Carbonate Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents can be effective, particularly with more reactive alkylating agents.[1][2]
-
Organic Bases: Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been successfully employed.[2][8]
-
Phase-Transfer Catalysis (PTC): This method often utilizes bases like potassium hydroxide in a biphasic system with a phase-transfer catalyst to facilitate the reaction.[1]
-
Transition Metal Catalysis: Copper and palladium-catalyzed methods can proceed under neutral or mildly basic conditions.[1][9] For example, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles uses potassium hydroxide as the base.[1][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
You've set up your reaction, but the TLC plate shows mostly starting material. Here’s a systematic approach to diagnose the problem.
Potential Cause & Solution Workflow
Caption: Decision tree for enhancing N-alkylation selectivity.
In-Depth Analysis:
-
Base and Solvent System: This is the most critical factor. Using a strong base like NaH in a polar aprotic solvent like DMF is the standard for favoring N-alkylation. [2][3]The strong base ensures the indole is fully converted to the indolate anion, which is a much stronger N-nucleophile. The solvent choice further enhances this by keeping the anion reactive. [6][7]In contrast, more covalent organometallic derivatives, like indole Grignard reagents, tend to favor reaction at the C3 position. [10]* Reaction Temperature: While C3-alkylation is often kinetically favored (occurs faster at lower temperatures), the N-alkylated product is typically the more thermodynamically stable isomer. [3][11]Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for N-alkylation, thus improving the N:C selectivity ratio. [2][12]In one study, increasing the temperature to 80 °C resulted in complete N-alkylation. [2]* Catalyst Control: Modern synthetic methods offer exquisite control over regioselectivity. For instance, in copper-hydride (CuH) catalyzed alkylations, the choice of phosphine ligand can completely switch the selectivity. A ligand like DTBM-SEGPHOS can provide high N-selectivity, while a different ligand can steer the reaction towards C3-alkylation. [2]
Quantitative Data Summary
The following tables provide a snapshot of how specific conditions can influence the outcome of indole alkylation.
Table 1: Effect of Base and Solvent on N- vs. C-Alkylation
| Entry | Base | Solvent | Temperature (°C) | N:C Ratio | Reference(s) |
| 1 | NaH | DMF | 80 | >99:1 | ,[2] [12] |
| 2 | K₂CO₃ | DMF | 100 | Variable | ,[2] [1] |
| 3 | Mg-Indole | THF | 25 | Favors C3 | [10] |
| 4 | KH | THF | 65 | >95:5 | [13] |
Table 2: Influence of Ligand on CuH-Catalyzed Indole Alkylation
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | N:C Ratio |
| 1 | (R)-DTBM-SEGPHOS | THF | 90 | 85 | >20:1 |
| 2 | (R)-Ph-BPE | THF | 50 | 75 | 1:20 |
| Data synthesized from a study on ligand-controlled regiodivergent synthesis. | |||||
| [2] |
Experimental Protocols
General Protocol for Indole N-Alkylation using Sodium Hydride
Safety Note: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the indole (1.0 eq.).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) via syringe to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the indolate anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.05-1.2 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature or heat as required (monitor by TLC). Stir until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-water.
-
Workup: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]
- Engle, K. M., & Yu, J. Q. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
-
RSC Publishing. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Química Organica.org. (n.d.). Indole. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US3012040A - Process for n-alkylation of indoles.
-
Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
PMC - NIH. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved from [Link]
-
YouTube. (2019). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]
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- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Troubleshooting low yields in amide coupling with "Ethyl 6-chloroindole-2-carboxylate"
Welcome to the technical support guide for troubleshooting low yields in amide coupling reactions involving Ethyl 6-chloroindole-2-carboxylate. This document is structured to help researchers, chemists, and drug development professionals diagnose and resolve common issues encountered during the synthesis of indole-2-carboxamides.
Section 1: Initial Diagnosis & Common Pitfalls
Low yields often stem from fundamental issues with reagents or reaction setup. Before exploring complex optimizations, it's crucial to rule out these common culprits.
Question: My reaction shows very low conversion to the desired amide product. Where should I start troubleshooting?
Answer: Start by verifying the integrity of your starting materials and the reaction environment. Several factors can lead to poor conversion[1]:
-
Reagent Quality:
-
Carboxylic Acid: Ensure the "this compound" is pure. While commercially available, purity can vary. Consider recrystallization if impurities are suspected.
-
Amine: The amine must be free of contaminants, especially water. If it's a hydrochloride salt, ensure it has been fully neutralized to the free base before the reaction.
-
Coupling Reagent & Additives: Coupling reagents are often moisture-sensitive. Use freshly opened bottles or reagents stored properly in a desiccator. Degradation of reagents like EDC or HATU is a frequent cause of reaction failure.
-
Solvent: Strictly use anhydrous solvents. The presence of water can hydrolyze activated intermediates, halting the reaction.[1] Use freshly dried solvent or purchase anhydrous grade solvent and handle it under an inert atmosphere (Nitrogen or Argon).
-
Base: If using a liquid base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), ensure it is pure and colorless. Discolored amines may be oxidized and can interfere with the reaction.
-
-
Reaction Stoichiometry:
-
An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[1] It is standard practice to use a slight excess of the amine (1.1-1.2 equivalents) to compensate for any minor measurement errors or reagent degradation.
-
Ensure accurate molar equivalents of the coupling agent and any additives (like HOBt or HOAt) are used, typically 1.0 to 1.5 equivalents.[1]
-
-
Reaction Setup:
-
The reaction should be conducted under an inert atmosphere to prevent moisture from entering the system.
-
Ensure adequate stirring to maintain a homogenous mixture, especially if any reagents are only partially soluble.
-
Section 2: Optimizing the Coupling Reaction
Once basic issues are ruled out, the next step is to optimize the reaction conditions and choice of reagents, which is critical for challenging substrates.
Question: I'm using a standard EDC/HOBt coupling and getting a low yield. What is going wrong and what should I try next?
Answer: While EDC/HOBt is a cost-effective and common choice, it may not be optimal for your specific substrate.[2] The electron-deficient nature of the indole ring, exacerbated by the C6-chloro substituent, can reduce the nucleophilicity of the carboxylate oxygen, making the initial activation step less efficient.
Common Issues with EDC/HOBt:
-
Slow Activation: The activation of the carboxylate by EDC to form the O-acylisourea intermediate can be slow for electron-poor acids.
-
N-acylurea Formation: The O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which is unreactive and can complicate purification.[2][3] This side reaction is more prevalent when the subsequent nucleophilic attack by the amine is slow.
-
Racemization: If your amine is chiral, racemization can be a concern with carbodiimide-based methods, although the addition of HOBt or HOAt significantly suppresses this.[4]
Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting and optimizing your reaction.
Caption: A logical workflow for troubleshooting amide coupling reactions.
Recommended Optimization Steps:
-
Switch to a More Powerful Coupling Reagent: For heteroaromatic acids or sterically hindered substrates, uronium/aminium salt reagents like HATU are often superior.[2][5][6] HATU reacts with the carboxylate to form a highly reactive OAt-active ester, leading to faster reaction rates and higher efficiencies.[7]
-
Optimize the Base: Use a non-nucleophilic, hindered base like DIPEA (Hünig's base). Typically, 2-3 equivalents are used. One equivalent deprotonates the carboxylic acid, and the other neutralizes the proton released during the coupling.[8][9]
-
Choose the Right Solvent: Polar aprotic solvents like DMF or DCM are generally the best choices for amide coupling reactions.[7] Ensure they are anhydrous.
-
Control the Temperature: Start the reaction at 0 °C, especially during the pre-activation of the acid with the coupling reagent. After adding the amine, allow the reaction to warm to room temperature. For very difficult couplings, gentle heating (40-50 °C) may be required, but this can increase the risk of side reactions.
Comparison of Common Coupling Reagents
The choice of coupling reagent is one of the most critical factors for success.[2][5]
| Coupling Reagent | Class | Typical Equivalents | Strengths | Weaknesses & Common Byproducts |
| EDC/HOBt | Carbodiimide | 1.1-1.5 | Cost-effective; water-soluble urea byproduct is easily removed by aqueous workup.[10] | Slower activation; risk of N-acylurea byproduct; less effective for hindered substrates.[2][4] |
| HATU | Uronium/Aminium | 1.0-1.2 | Highly efficient and fast, especially for difficult couplings; low racemization.[6][11] | Higher cost; can react with the amine to form a guanidinium byproduct if stoichiometry is not controlled.[2] |
| HBTU | Uronium/Aminium | 1.0-1.2 | Very effective and widely used; good alternative to HATU. | Generally less reactive than HATU; based on potentially explosive HOBt.[4][5] |
| PyBOP | Phosphonium | 1.1-1.5 | Highly reactive; does not form guanidinium byproducts with the amine.[12] | Byproduct (HMPA) is a suspected carcinogen; can be less efficient than HATU.[5] |
| T3P® | Phosphonic Anhydride | 1.5 | Excellent for difficult couplings; byproducts are water-soluble and easily removed.[2] | Often requires slightly elevated temperatures. |
Section 3: Addressing Substrate-Specific Challenges
The unique electronic and structural properties of "this compound" can present specific challenges.
Question: Are there any side reactions specific to the indole ring that I should be aware of?
Answer: Yes, the indole ring system has unique reactivity that can lead to side reactions if not properly managed.
-
N-H Acidity: The indole N-H proton is weakly acidic. While it is not as acidic as the carboxylic acid, strong bases or highly reactive intermediates could potentially lead to N-acylation of another indole molecule, resulting in dimer formation. This is generally a minor pathway but can become relevant under harsh conditions.
-
Electrophilic Attack at C3: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic aromatic substitution.[13] While unlikely with standard coupling reagents, highly reactive intermediates or acidic conditions could potentially lead to side reactions at this position.[14] Using a non-nucleophilic base and avoiding strongly acidic workup conditions until the reaction is complete is recommended.
Section 4: Experimental Protocols & Purification
Question: Can you provide a reliable, step-by-step protocol for coupling an amine to this compound?
Answer: The following protocol utilizes HATU, which is highly recommended for this substrate.
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add This compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 15-20 minutes. This "pre-activation" step is crucial for forming the active ester.
-
Add the amine (1.2 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent like Ethyl Acetate or DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Question: I have a high conversion according to LC-MS, but my isolated yield is low after column chromatography. What could be the issue?
Answer: Low isolated yield despite high conversion often points to issues during workup and purification.
-
Product Solubility: Your amide product may have partial solubility in the aqueous layer during extraction. Try re-extracting the aqueous layer multiple times or using a different extraction solvent.
-
Adsorption on Silica Gel: Amides, especially those with polar functional groups, can sometimes streak or irreversibly adsorb to silica gel.
-
Tip 1: Try deactivating the silica gel by adding 1-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). This can help prevent streaking.
-
Tip 2: If silica gel is problematic, consider alternative purification methods like recrystallization or reverse-phase chromatography.[15]
-
Mechanism Diagram: Carbodiimide vs. Uronium Salt Activation
Caption: Comparison of EDC and HATU activation mechanisms and potential byproducts.
References
- A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem. [URL: https://www.benchchem.com/product/b1131]
- HATU:a third-generation coupling reagent. ChemicalBook. [URL: https://www.chemicalbook.
- A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. Benchchem. [URL: https://www.benchchem.com/product/b1131]
- HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [URL: https://www.youtube.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [URL: https://growingscience.com/ac/Vol7/ac_2022_104.pdf]
- Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3903120/]
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [URL: https://www.researchgate.
- HATU - Wikipedia. [URL: https://en.wikipedia.
- HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech. [URL: https://www.highfine.com/news/85.html]
- Coupling Reagents. Aapptec Peptides. [URL: https://www.aapptec.com/coupling-reagents-synthesis-peptides-i-5.html]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry-coupling-reagents/]
- Commonly Used Coupling Reagents in Peptide Synthesis. Boc Sciences. [URL: https://www.bocsci.com/blog/commonly-used-coupling-reagents-in-peptide-synthesis/]
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/03/synthesis-reactions-and-medicinal-uses-of-indole.html]
- Optimization of the reaction conditions of amide synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-of-amide-synthesis_tbl3_349788099]
- Amide Synthesis. Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html]
- What is the best technique for amide purification? ResearchGate. [URL: https://www.researchgate.
- Optimized reaction conditions for the amide formation step. ResearchGate. [URL: https://www.researchgate.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem. [URL: https://www.benchchem.com/product/b1131]
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4164132/]
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11027171/]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2851559/]
- Synthesis and Chemistry of Indole. [URL: https://www.slideshare.net/slideshow/synthesis-and-chemistry-of-indole/251331778]
- Indole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Indole]
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [URL: https://www.commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide/Mech_EDC_HOBt.htm]
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. [URL: https://www.benchchem.com/product/b1131]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
- Amide synthesis by acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]
- Indole synthesis, reactions and applications - YouTube. [URL: https://www.youtube.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [URL: https://www.researchgate.net/publication/225305018_New_and_simple_synthesis_of_acid_azides_ureas_and_carbamates_from_carboxylic_acids_application_of_peptide_coupling_agents_EDC_and_HBTU]
- amide coupling help. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/uau35p/amide_coupling_help/]
- Amidation reactions from the direct coupling of metal carboxylate salts with amines. [URL: https://pubmed.ncbi.nlm.nih.gov/20359145/]
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [URL: https://www.technologynetworks.com/analysis/news/optimized-amide-bond-reaction-using-heterocyclic-compounds-and-carboxylic-acid-370503]
- This compound, 97%. Fisher Scientific. [URL: https://www.fishersci.
- This compound, 97% 5 g. Thermo Scientific Chemicals. [URL: https://www.thermofisher.
- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7695393/]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [URL: https://www.luxbiotech.
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Identification of impurities in "Ethyl 6-chloroindole-2-carboxylate" synthesis
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Synthesis of Ethyl 6-chloroindole-2-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable method for synthesizing this compound?
The most prevalent and well-documented method is the Fischer indole synthesis .[1] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-chlorophenylhydrazine and ethyl pyruvate.[2] The reaction is typically catalyzed by Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids such as zinc chloride.[1]
Q2: What are the critical reaction parameters to control in the Fischer indole synthesis for this compound?
Success in this synthesis hinges on the careful control of three key parameters:
-
Acid Catalyst: The choice and concentration of the acid are crucial. Overly harsh acidic conditions or prolonged reaction times can lead to side reactions like decarboxylation or dimerization.[3][4]
-
Temperature: The cyclization step often requires heating. However, excessive temperatures can promote the formation of thermal degradation products and oligomers.[5]
-
Anhydrous Conditions: Water in the reaction mixture can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid, which complicates purification.
Q3: What are the major classes of impurities I should anticipate in my crude product?
Based on the reaction mechanism and potential side reactions, impurities can be categorized as follows:
-
Starting Materials: Unreacted 4-chlorophenylhydrazine and ethyl pyruvate.
-
Side-Reaction Products: Isomeric indoles, dimeric/oligomeric species, and products from N-N bond cleavage.[3][6]
-
Degradation Products: The most common are the hydrolyzed product (6-chloroindole-2-carboxylic acid) and the decarboxylated product (6-chloroindole).[7][8]
-
Process-Related Impurities: Solvents, reagents from workup, and potential dehalogenated species if harsh reductive conditions are used elsewhere in a synthetic sequence.[9]
Troubleshooting Guide: Impurity Identification & Mitigation
This section addresses specific experimental issues in a problem/solution format.
Problem 1: My final yield is significantly lower than expected.
Low yields are a common issue stemming from incomplete reactions or competing side pathways. A systematic approach is necessary to diagnose the root cause.
Potential Cause A: Incomplete Reaction The cyclization may not have gone to completion. This can be verified by TLC or HPLC analysis of an aliquot from the reaction mixture, looking for significant amounts of the starting hydrazone.
-
Solution: Increase the reaction time or modestly increase the temperature. If using a solid acid catalyst like PPA, ensure efficient stirring to maintain a homogenous mixture.
Potential Cause B: Competing Side Reactions The Fischer indole synthesis is susceptible to side reactions, particularly N-N bond cleavage, which is favored by certain electronic factors and can lead to byproducts like 4-chloroaniline instead of the desired indole.[3][4]
-
Solution: Re-evaluate your choice of acid catalyst. Sometimes a milder Lewis acid (e.g., ZnCl₂) can be more effective than a strong Brønsted acid.[10] Running the reaction at the lowest effective temperature can also minimize these pathways.
Potential Cause C: Product Dimerization/Oligomerization Indoles, especially under strong acidic conditions, can undergo dimerization or further oligomerization.[11] These byproducts are often less soluble and may appear as insoluble tars or complex mixtures in your crude product.
-
Solution: Minimize reaction time and temperature. Upon completion, quench the acid catalyst promptly by pouring the reaction mixture into a cold base solution (e.g., ice-water with sodium bicarbonate) to neutralize the acid and prevent post-reaction degradation.
Problem 2: I observe a new, more polar spot/peak in my chromatogram.
A more polar impurity (shorter retention time in reverse-phase HPLC, lower Rf on normal-phase TLC) is often indicative of hydrolysis.
Likely Impurity: 6-chloroindole-2-carboxylic acid This is the product of ester hydrolysis, caused by the presence of water during the reaction or, more commonly, during an aqueous acidic or basic workup.[12]
-
Identification: The identity can be confirmed by LC-MS, which will show a molecular ion corresponding to the carboxylic acid (M.W. 195.59).
-
Prevention: Ensure all solvents and reagents are anhydrous. During workup, minimize contact time with aqueous acid or base, and perform extractions at low temperatures if possible.
-
Removal: The acidic nature of this impurity allows for its removal via a simple liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid will be extracted into the aqueous layer as its carboxylate salt.
Problem 3: My analysis shows a less polar impurity that is difficult to separate.
A less polar impurity (longer retention time in reverse-phase HPLC, higher Rf on normal-phase TLC) often points towards decarboxylation.
Likely Impurity: 6-chloroindole The loss of the C2-carboxylate group to form 6-chloroindole is a common thermal or acid-catalyzed degradation pathway.[7][13] This impurity is often difficult to separate from the desired product due to similar polarities.
-
Identification: Mass spectrometry is definitive. The mass of this impurity will be 72 units lower than the product (loss of CO₂Et group).
-
Prevention: Avoid excessive heating during the reaction and subsequent purification steps (e.g., distillation). Use the minimum required amount of acid catalyst and for the shortest effective time.[14]
-
Removal: Careful column chromatography with a shallow solvent gradient is typically required. Alternatively, selective recrystallization from a solvent system where the impurity has slightly higher solubility may be effective.
Problem 4: My mass spectrum shows a molecular ion peak that is ~35.5 mass units lower than expected.
This indicates the loss of the chlorine atom, a process known as dehalogenation.
Likely Impurity: Ethyl indole-2-carboxylate While not a direct result of the Fischer synthesis itself, this impurity can arise if catalytic hydrogenation (e.g., Pd/C) is used in a preceding or subsequent step in the overall synthetic scheme.[9] Reductive dehalogenation is a known side reaction under these conditions.
-
Identification: The mass spectrum will show a molecular ion at m/z 189, corresponding to the dechlorinated product.
-
Prevention: If a reduction is necessary elsewhere, consider alternative, non-catalytic reducing agents. If catalytic hydrogenation is unavoidable, screen different catalysts (e.g., PtO₂) and use milder conditions (lower pressure, shorter time) to minimize dehalogenation.[9]
-
Removal: This is extremely challenging due to the very similar physical properties of the chlorinated and non-chlorinated analogs. Preparative HPLC is often the only viable method for separation.
Workflow & Mechanism Visualizations
Caption: General workflow for identifying and addressing impurities.
Caption: Key steps in the Fischer indole synthesis pathway.
Analytical and Purification Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: 30% Ethyl Acetate in Hexane (v/v). This system generally provides good separation between the starting materials, product, and major nonpolar impurities.
-
Visualization:
-
UV light (254 nm): The indole ring is UV active.
-
p-Anisaldehyde stain followed by gentle heating: Indoles typically stain blue, purple, or brown, providing a sensitive and often color-differentiated visualization.
-
-
Expected Results:
-
Product (this compound): Rf ≈ 0.4 - 0.5
-
6-chloroindole (Decarboxylated): Rf ≈ 0.6 - 0.7 (More nonpolar)
-
4-chlorophenylhydrazine: Rf ≈ 0.2 - 0.3 (More polar)
-
6-chloroindole-2-carboxylic acid (Hydrolyzed): Rf ≈ 0.0 - 0.1 (Stays at baseline)
-
Protocol 2: Reverse-Phase HPLC Method for Purity Analysis
This serves as a starting point for method development.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 40 15.0 95 18.0 95 18.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Expected Elution Order: Hydrolyzed acid -> Phenylhydrazine -> Product -> Decarboxylated indole.
Protocol 3: Purification by Recrystallization
Recrystallization is highly effective for removing minor impurities if a suitable solvent system can be found.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of a hot solvent in which the product is soluble (e.g., ethanol, isopropanol, or toluene).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Solvent Selection: Ethanol or mixtures of ethyl acetate/hexane are often good starting points for this class of compounds.
Summary of Potential Impurities
| Impurity Name | Structure | Likely Source | Identification Method |
| 4-chlorophenylhydrazine | C₆H₇ClN₂ | Unreacted starting material | TLC, HPLC (co-injection) |
| 6-chloroindole-2-carboxylic acid | C₉H₆ClNO₂ | Hydrolysis of ester | LC-MS, Base extraction |
| 6-chloroindole | C₈H₆ClN | Decarboxylation (heat/acid) | GC-MS, LC-MS |
| Indole Dimer | C₁₆H₁₁ClN₂ | Acid-catalyzed side reaction | MS (High MW), NMR |
| Ethyl indole-2-carboxylate | C₁₁H₁₁NO₂ | Reductive dehalogenation | MS (ΔMW = -35.5) |
References
- Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. Available from: [Link]
- Benchchem. Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
- EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates.
- RSC Publishing. Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles.
-
Kralj, M., Šuman, L., Zanki, V., & Piantanida, I. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(8), 1695-1709. Available from: [Link]
- ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures.
- ACS Publications. (2021). Cu-Catalyzed Dimerization of Indole Derived Oxime Acetate for Synthesis of Biimidazo[1,2-a]indoles. The Journal of Organic Chemistry.
- Garg, N. K., Sarpong, R., & Stoltz, B. M. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- Canadian Science Publishing. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN.
- ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
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Garg, N. K., & Stoltz, B. M. (2005). Exploration of the interrupted Fischer indolization reaction. Angewandte Chemie International Edition, 44(38), 6147-6150. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
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Garg, N. K., Sarpong, R., & Stoltz, B. M. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Available from: [Link]
- Alfa Chemistry. Fischer Indole Synthesis.
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Al-Tel, T. H. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 17(9), 10490-10502. Available from: [Link]
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
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Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
- ValQi. (1996). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
- Raj, V., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 437-441.
- Fisher Scientific. This compound, 97%.
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PubChem. This compound. Available from: [Link]
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Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. Available from: [Link]
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- PHARMACEUTICAL SCIENCES. impurity profiling and drug characterization: backdrop and approach.
- ElectronicsAndBooks. (107) 6-CHLORO2-OXINDOLE.
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
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- Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation.
- Google Patents. (2008). WO2008072257A2 - Process for the preparation of indole derivatives.
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"Ethyl 6-chloroindole-2-carboxylate" stability and storage conditions
Technical Support Center: Ethyl 6-chloroindole-2-carboxylate
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and proper storage of this compound (CAS No: 27034-51-1). Adherence to these guidelines is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and ensuring laboratory safety.
Core Concepts: Understanding the Compound's Stability
This compound is a heterocyclic compound widely used as a building block in pharmaceutical and chemical synthesis.[1] Its stability is governed by the indole ring system and the ethyl ester functional group. While generally stable under standard ambient conditions, its integrity can be compromised by exposure to moisture, light, high temperatures, and atmospheric oxygen over prolonged periods.
The primary degradation pathways of concern are:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under basic or acidic conditions, yielding the corresponding 6-chloroindole-2-carboxylic acid. This is often accelerated by the presence of water.[2][3] The presence of this carboxylic acid impurity can interfere with subsequent reactions that specifically target the ester functionality.
-
Oxidation: The indole ring, being an electron-rich system, is prone to oxidation. This can be initiated by air and light, often leading to the formation of colored impurities and a gradual darkening of the material.
Proper storage is not merely a suggestion but a critical protocol step to prevent the formation of these and other uncharacterized degradation products, which can impact reaction yields, purity of final products, and interpretation of biological data.
Quick Reference: Storage & Handling Summary
For ease of reference, the key storage and handling parameters are summarized in the table below.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential hydrolytic and oxidative degradation pathways. While stable at room temperature for short periods, long-term storage requires refrigeration.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of slow oxidation of the electron-rich indole ring, which can lead to discoloration and impurity formation. |
| Light | Protect from Light (Amber Vial) | Indole derivatives can be photosensitive.[4] Storing in an amber or opaque container prevents light-induced degradation. |
| Moisture | Keep Tightly Closed & Dry | Prevents atmospheric moisture from causing hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5] Use of a desiccator is recommended for long-term storage. |
| Handling | Well-ventilated area / Fume Hood | The compound is classified as a skin, eye, and respiratory irritant.[5][6] Proper personal protective equipment (PPE) is mandatory. |
Frequently Asked Questions (FAQs)
Q1: My new bottle of this compound is a brown solid. Is this normal?
A: Yes, this is often the normal appearance for this compound. While highly purified indole derivatives can be white or off-white, commercial grades of this compound are frequently described as a brown fused solid.[7] Always compare the appearance to the Certificate of Analysis (CoA) provided by the supplier. A significant deviation, such as a very dark, tar-like appearance or a melted look (if stored at room temp), could indicate a quality issue.
Q2: How long can I store the compound once the bottle is opened?
A: The shelf-life of an opened container is highly dependent on handling. If the container is promptly sealed, the headspace is flushed with an inert gas (e.g., argon), and it is stored under the recommended refrigerated and dark conditions, its integrity should be maintained for many months. However, frequent opening and exposure to the lab atmosphere will accelerate degradation. For critical applications, we recommend using the material within 12 months of opening or re-qualifying its purity if stored longer.
Q3: Can I store this compound in a freezer (-20°C)?
A: While freezing is generally acceptable and may further slow degradation, it can introduce a risk of moisture condensation. If you choose to store at -20°C, ensure the container is exceptionally well-sealed. Crucially, the container must be allowed to warm up completely to room temperature before opening to prevent atmospheric water from condensing on the cold solid.
Q4: What are the signs of degradation I should look for?
A: Key indicators of degradation include:
-
Visual: A significant darkening in color from its original state, or the appearance of a sticky, oily, or tar-like consistency.
-
Physical: A melting point that is significantly lower or broader than the specification (typically 168-173°C).[7]
-
Analytical: The appearance of new spots on a Thin Layer Chromatography (TLC) plate, or new peaks in an HPLC or NMR spectrum. A common impurity to look for would be the hydrolyzed carboxylic acid.
Q5: The Safety Data Sheet (SDS) mentions it is a flammable liquid, but I received a solid. Why?
A: This discrepancy can arise from how GHS classifications are determined. The compound has a flash point that may classify it as a flammable liquid, but its high melting point means it is a solid at ambient temperature. The hazard still exists if the material is heated above its flash point or dissolved in a flammable solvent. Always keep it away from heat and ignition sources.
Troubleshooting Guide: Experimental Issues
This section addresses common experimental problems that may be linked to the compound's stability.
Issue 1: My reaction, which uses the ester group, is giving very low yields or not working at all.
-
Probable Cause: The ester has likely hydrolyzed to 6-chloroindole-2-carboxylic acid due to improper storage (exposure to moisture). The carboxylic acid will not undergo reactions intended for the ester, such as reductions with specific hydrides or transesterification.
-
Verification Steps:
-
Check the purity of your starting material using proton NMR or HPLC. Look for the disappearance of the characteristic ethyl group signals and the appearance of a broad carboxylic acid proton signal in the NMR.
-
Run a TLC. The carboxylic acid will be significantly more polar than the ester and will have a much lower Rf value.
-
-
Solution: If significant hydrolysis has occurred, the material must be repurified or a new batch must be used. To repurify, you may consider re-esterification, though this is often less practical than purchasing a new lot.
Issue 2: My final product is discolored, and purification is difficult due to many impurities.
-
Probable Cause: The starting material has likely undergone oxidative degradation. Oxidized indole species are often highly colored and can be reactive, leading to side-product formation in your reaction.
-
Verification Steps:
-
Assess the color of your starting material. Has it darkened considerably since it was first opened?
-
Analyze the starting material by HPLC-UV or LC-MS to check for a complex impurity profile.
-
-
Solution: Use a new batch of starting material that has been stored correctly under an inert atmosphere. If only minor colored impurities are present, you may be able to remove them by recrystallization or by passing a solution of the compound through a small plug of silica gel or activated carbon prior to use.
Assessing Compound Integrity: A Practical Workflow
Ensuring the quality of your starting material is a prerequisite for a successful experiment.
Workflow for Evaluating this compound
Caption: Decision workflow for quality assessment of this compound.
Experimental Protocol: Melting Point Determination
-
Preparation: Ensure the melting point apparatus is calibrated. Finely crush a small amount of the solid material.
-
Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in the apparatus. Heat rapidly to about 15-20°C below the expected melting point (168°C)[7], then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Analysis: A sharp melting range within the supplier's specification (e.g., 168-173°C) indicates high purity.[7] A wide or depressed melting range suggests the presence of impurities, possibly from degradation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C11H10ClNO2, 25 grams. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
- Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706.
- Al-Sanea, M. M., et al. (2022). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Warhi, T., et al. (2021).
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Avoiding transesterification in reactions of "Ethyl 6-chloroindole-2-carboxylate"
Welcome to the technical support resource for Ethyl 6-chloroindole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile indole derivative. Here, we address a critical and frequently encountered challenge: the prevention of unwanted transesterification reactions. By understanding the underlying mechanisms and employing the robust protocols detailed below, you can ensure the integrity of your synthetic pathways and achieve your desired target molecules with high fidelity.
Understanding the Challenge: The Susceptibility of this compound to Transesterification
This compound is a valuable building block in pharmaceutical synthesis.[1] However, its ethyl ester functionality presents a potential liability. Under certain conditions, particularly in the presence of other alcohols and a catalyst (acidic or basic), the ethyl group of the ester can be exchanged for the alkyl group of the alcohol solvent or reagent.[2] This process, known as transesterification, leads to the formation of undesired ester byproducts, complicating purification and reducing the yield of the target compound.
The mechanism of transesterification is an equilibrium process.[2][3] Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the ester.[3] Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.[2][3] To prevent this side reaction, careful consideration of solvents, bases, catalysts, and overall reaction conditions is paramount.
Troubleshooting Guide: Avoiding Transesterification
This section provides a systematic approach to troubleshooting and preventing transesterification when working with this compound.
| Problematic Condition | Root Cause Analysis | Recommended Solution & Protocol | Scientific Rationale |
| Use of Alcoholic Solvents (e.g., Methanol, Ethanol) in Base-Mediated Reactions | Alcoholic solvents can become deprotonated by the base to form nucleophilic alkoxides, which then compete with the desired reaction pathway, leading to transesterification. | Solution: Employ non-alcoholic, aprotic solvents. Protocol: Substitute methanol or ethanol with solvents such as Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), or Acetonitrile (MeCN).[4] Ensure the solvent is anhydrous to prevent ester hydrolysis. | Aprotic solvents do not have acidic protons and therefore cannot be deprotonated to form competing nucleophiles. This ensures that the intended base or nucleophile is the primary reactive species. |
| Presence of Nucleophilic Bases (e.g., Sodium Methoxide, Sodium Ethoxide) | Alkoxide bases are potent nucleophiles and will directly attack the ester carbonyl, leading to transesterification.[3][5] | Solution: Utilize non-nucleophilic bases. Protocol: For reactions requiring a base, consider sterically hindered, non-nucleophilic options such as Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), Potassium Hydride (KH), or N,N-Diisopropylethylamine (DIPEA).[6] | These bases are sterically bulky, which prevents them from acting as nucleophiles at the sterically accessible ester carbonyl group, while still allowing them to function as proton abstractors.[6] |
| Acid Catalysis in the Presence of Alcohols | Acid catalysts can protonate the carbonyl oxygen of the ester, activating it for nucleophilic attack by any alcohol present in the reaction mixture, including the solvent.[2][3] | Solution: Opt for non-acidic catalysts or reaction conditions that do not require an acid catalyst. Protocol: For reactions that typically use acid catalysis, explore alternatives such as enzymatic catalysis (e.g., using lipases) or heterogeneous catalysts that can be more selective.[2][7] For some transformations, catalyst-free conditions at elevated temperatures might be feasible.[8] | Enzymes and certain heterogeneous catalysts can offer higher selectivity due to their specific active sites, minimizing side reactions like transesterification.[2][7] |
| Ester Hydrolysis (Saponification) Followed by Re-esterification | In base-mediated reactions with aqueous workups, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. If an alcohol is present during subsequent steps, re-esterification can occur, potentially with a different alcohol. | Solution: Employ anhydrous conditions and non-aqueous workups where possible. For ester cleavage, consider non-hydrolytic methods. Protocol: For selective ester cleavage without affecting other sensitive functional groups, methods like using trimethyltin hydroxide or palladium-catalyzed cleavage of allyl esters can be employed.[9] | These methods avoid the use of strong aqueous bases and thus circumvent the hydrolysis/re-esterification pathway.[9] |
Frequently Asked Questions (FAQs)
Q1: I need to perform a reaction on the indole nitrogen of this compound using a base. Which conditions should I choose to avoid transesterification?
A1: To avoid transesterification during N-alkylation or N-acylation, it is crucial to use a non-nucleophilic base in a non-alcoholic solvent. A recommended starting point is to use sodium hydride (NaH) in anhydrous DMF or THF. The hydride anion (H-) is a strong, non-nucleophilic base that will deprotonate the indole nitrogen without attacking the ester.[3] Alternatively, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) in a solvent like dichloromethane (DCM) or acetonitrile can be effective.[6]
Q2: I want to hydrolyze the ethyl ester to the corresponding carboxylic acid. I'm concerned about using alcoholic solvents like methanol or ethanol with NaOH or KOH. What is a safer protocol?
A2: While saponification is a common method for ester hydrolysis, the use of alcoholic solvents does carry the risk of transesterification if the reaction is incomplete or if there are competing equilibria.[10] A robust and widely used method to mitigate this is to use a mixture of THF and water with lithium hydroxide (LiOH).[4][11] THF helps to solubilize the organic substrate, while water is the solvent for the hydroxide. This system minimizes the presence of competing alkoxides.
-
Standard Protocol for Saponification:
-
Dissolve this compound in a 1:1 to 2:1 mixture of THF and water.[4]
-
Add a stoichiometric excess (typically 2-3 equivalents) of LiOH.[10]
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Upon completion, perform an acidic workup by adding an aqueous acid (e.g., 1M HCl) to protonate the carboxylate and precipitate the carboxylic acid.[10]
-
Q3: Can I use an acid catalyst for reactions involving this compound if an alcohol is present?
A3: It is highly advisable to avoid using acid catalysts in the presence of alcohols, as this is a classic condition for Fischer esterification and transesterification.[2][3] The equilibrium will be driven towards the formation of the ester derived from the alcohol that is in excess (often the solvent). If an acid-catalyzed reaction is unavoidable, consider using a large excess of ethanol as the solvent to push the equilibrium towards the starting material, although this is not an ideal solution. A better approach would be to explore alternative, non-acidic catalytic systems.
Q4: Are there any "green" or milder alternatives to traditional catalysts for avoiding transesterification?
A4: Yes, enzymatic catalysis, particularly with lipases, offers a mild and highly selective method for transformations involving esters, including transesterification if desired, or avoiding it when not.[2] These reactions can often be run under neutral conditions and at ambient temperatures. Additionally, the use of heterogeneous catalysts, such as solid-supported acids or bases, can provide greater control and easier removal from the reaction mixture, sometimes leading to higher selectivity.[7][12]
Visualizing Reaction Choices to Avoid Transesterification
The following diagram illustrates the decision-making process for selecting appropriate reaction conditions to minimize the risk of transesterification when working with this compound.
Caption: Decision tree for minimizing transesterification risk.
References
-
Wikipedia. Non-nucleophilic base. [Link]
-
Technoilogy. (2025). Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025. [Link]
-
Journal of Biochemical Technology. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
Energy → Sustainability Directory. (2025). What Are the Different Types of Catalysts Used in Transesterification and How Do They Affect the Process?[Link]
-
Master Organic Chemistry. (2022). Transesterification. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Bases. [Link]
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ACS Omega. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. [Link]
-
MDPI. (2011). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. [Link]
-
MDPI. (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]
-
CP Lab Safety. This compound, 97% Purity, C11H10ClNO2, 25 grams. [Link]
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Wikipedia. Transesterification. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]
-
ResearchGate. (2016). Transesterification of Ethyl Esters with Methyl Alcohol Catalyzed by 1a. [Link]
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PubMed Central. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. [Link]
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Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]
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ResearchGate. (2006). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. [Link]
-
National Institutes of Health. (2013). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. [Link]
-
Reddit. (2021). What solvents can you do an ester base hydrolysis in?[Link]
-
ResearchGate. Conversion of Carboxylic Acids into Esters without Use of Alcohols. [Link]
-
Arkivoc. (2015). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Link]
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PubChem. This compound. [Link]
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ResearchGate. (2015). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
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National Institutes of Health. This compound. [Link]
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Organic Chemistry Portal. Ester synthesis by transesterification. [Link]
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Organic Syntheses. INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. [Link]
-
ResearchGate. (2001). A Mild and Effective Method for the Transesterification of Carboxylic Acid Esters. [Link]
-
PubMed. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 - Carboxylate/Amide Migration, and Decarboxylative Cyclization. [Link]
-
Angewandte Chemie International Edition. (2001). A Mild and Effective Method for the Transesterification of Carboxylic Acid Esters. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
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Challenges in the scale-up of "Ethyl 6-chloroindole-2-carboxylate" reactions
Welcome to the technical support center for the synthesis and scale-up of Ethyl 6-chloroindole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. We will explore the intricacies of the common synthetic routes, focusing on providing practical, cause-and-effect-based solutions to ensure a robust, safe, and efficient process.
Introduction: The Synthetic Pathway
The most prevalent and industrially relevant pathway to this compound involves a two-step sequence:
-
The Japp-Klingemann Reaction: This reaction synthesizes the key phenylhydrazone intermediate from a β-keto-ester and an aryl diazonium salt derived from 4-chloroaniline.[1][2]
-
The Fischer Indole Synthesis: The resulting phenylhydrazone is then cyclized under acidic conditions to form the final indole heterocycle.[3][4]
While reliable at the gram scale, scaling this process introduces significant challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and process safety. This guide provides direct answers to the critical issues you may face.
Process Workflow Overview
Caption: Overall workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific, acute problems you might encounter during or after your scale-up campaign.
Question 1: My Fischer indole cyclization is giving low or inconsistent yields at scale. In the lab, it was consistently over 85%, but now I'm seeing 50-60%. What's going wrong?
Answer: This is a classic scale-up problem rooted in heat and mass transfer limitations. In a large reactor, several factors differ from a round-bottom flask:
-
Inefficient Heat Transfer: Large volumes have a lower surface-area-to-volume ratio. This means it takes much longer to heat the reaction mixture to the target temperature (e.g., 100-120 °C). During this extended heat-up period, the intermediate hydrazone can degrade, or side reactions can occur at intermediate temperatures.
-
Poor Mixing: Inadequate agitation in a large vessel can lead to localized "hot spots" where the temperature is much higher than the probe reading, causing thermal decomposition and tar formation. It can also lead to areas where the catalyst concentration is not uniform, resulting in an incomplete reaction.
-
Catalyst Addition and Concentration: If using a viscous catalyst like polyphosphoric acid (PPA), ensuring it is well-dispersed is critical. Poor mixing can leave pockets of un-catalyzed starting material.
Solutions:
-
Optimize Heating Profile: Use a jacketed reactor with a high-performance thermal fluid. Program a gradual but steady heating ramp to minimize time spent at intermediate temperatures.
-
Characterize Mixing: Ensure your agitator (impeller type, speed) is appropriate for the vessel geometry and batch volume. Baffles are often necessary in larger reactors to ensure turbulent, effective mixing.
-
Controlled Reagent Addition: Instead of charging all reagents at the start, consider a semi-batch process. Add the hydrazone intermediate as a solution or slurry to the hot acid catalyst at a controlled rate. This allows for better management of any reaction exotherms and ensures immediate mixing.
Question 2: The color of my crude product is much darker (dark brown or black) at scale, and I'm seeing a significant amount of tar-like impurities, making purification a nightmare. Why?
Answer: Dark coloration and tar formation are almost always indicative of thermal decomposition. The Fischer indole synthesis is notorious for this if not properly controlled, as it requires forcing conditions with strong acids at high temperatures.[3][5]
The primary cause is localized overheating. Even if your temperature probe reads the target temperature, the reactor walls or areas near the heating jacket can be significantly hotter. This "skin temperature" can initiate decomposition pathways, leading to polymerization and tar formation. The longer reaction times typical of large-scale batches exacerbate this issue.
Mitigation Strategies:
-
Reduce Reaction Temperature: Explore if a slightly lower temperature (e.g., 95 °C instead of 110 °C) for a longer duration can achieve full conversion with fewer byproducts.
-
Select a Milder Catalyst: While PPA and sulfuric acid are common, Lewis acids like zinc chloride or modern palladium-catalyzed methods (Buchwald modification) can sometimes effect the transformation under milder conditions, though catalyst cost and removal become new factors to consider.[3][4]
-
Rapid Cooling: Once the reaction is complete (monitored by HPLC/UPLC), cool the batch as quickly as your equipment safely allows to stop further degradation.
Question 3: The Japp-Klingemann reaction to form the hydrazone precursor is sluggish, and the isolated intermediate is impure. What are the critical parameters here?
Answer: The Japp-Klingemann reaction's success hinges on the stability and reactivity of the diazonium salt and precise pH control during the coupling step.[1][2]
-
Diazonium Salt Instability: The diazonium salt of 4-chloroaniline is unstable at elevated temperatures. The diazotization step must be performed at 0-5 °C with careful monitoring. On a large scale, efficient cooling is paramount. If the temperature rises, the salt will decompose, leading to a host of phenolic impurities and reduced yield.
-
pH Control: The coupling of the diazonium salt to the β-keto-ester enolate is highly pH-dependent.[6] You need a basic enough environment to deprotonate the ester, but not so basic that you precipitate the diazonium salt or promote side reactions. A buffered system (e.g., sodium acetate) is often used. At scale, the addition of base must be slow and with excellent mixing to avoid localized pH spikes.
Solutions:
-
Strict Temperature Control: Use a well-calibrated reactor with a powerful cooling system for the diazotization. Ensure the addition of sodium nitrite solution is slow and subsurface to prevent localized warming.
-
Monitor pH Continuously: Use an in-situ pH probe if possible. Maintain the optimal pH range (typically 4-5 for this coupling) throughout the addition of the diazonium salt solution.
-
Isolate Immediately: The resulting hydrazone is often formed as a precipitate. Once the reaction is complete, don't let the slurry sit for extended periods. Filter, wash, and dry the intermediate to prevent degradation in the reaction mixture.
Question 4: My product won't crystallize properly during work-up. It's "oiling out" or precipitating as a fine, unfilterable solid. How can I improve the isolation?
Answer: This is a common physical chemistry challenge during scale-up. "Oiling out" occurs when the concentration of the solute is so high upon adding an anti-solvent or cooling that it exceeds the solubility limit of the amorphous form before nucleation and crystal growth can occur.
-
Quench/Anti-Solvent Addition: In the lab, pouring the reaction mixture over ice or into water is common.[7] At scale, this is reversed: water or an anti-solvent is added to the batch. If this addition is too fast, it creates localized areas of very high supersaturation, leading to oiling out.
-
Impurities: The tars and other byproducts you're seeing act as crystallization inhibitors. They can coat the surface of small nuclei, preventing them from growing into well-defined, filterable crystals.
-
Cooling Rate: Crash-cooling a large batch will generate a large number of very small nuclei simultaneously, often resulting in a fine powder or an unfilterable solid.
Detailed Crystallization Protocol:
-
Control Supersaturation: Add your anti-solvent (e.g., water) slowly and at a temperature where the product is still reasonably soluble.
-
Use Seeding: Once you reach a state of slight supersaturation, add a small amount (0.1-1% by weight) of pre-milled pure product (seed crystals). This provides a template for controlled crystal growth.
-
Implement a Cooling Profile: Hold the seeded slurry at a constant temperature for a period (e.g., 1-2 hours) to allow the crystals to grow. Then, implement a slow, linear cooling ramp to the final filtration temperature. This prevents excessive secondary nucleation.
-
Consider a Solvent Swap: It may be beneficial to perform a distillation to remove the reaction solvent and replace it with a more suitable crystallization solvent before adding an anti-solvent.
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor and control for a successful scale-up?
A: Based on the chemistry, the following CPPs are vital:
| Parameter | Stage | Justification |
|---|---|---|
| Temperature | Japp-Klingemann & Fischer | Controls diazonium salt stability, reaction rate, and impurity formation (thermal degradation). |
| Agitation Speed | Both | Ensures homogeneity, efficient heat transfer, and prevents localized concentration/temperature gradients. |
| Rate of Addition | Both | Critical for controlling exotherms (diazotization, quench) and managing supersaturation (crystallization). |
| pH | Japp-Klingemann | Governs the formation and stability of the enolate and the efficiency of the coupling reaction. |
| Reaction Time | Fischer Indole | Must be optimized to ensure full conversion without allowing for excessive byproduct formation. |
Q: Are there any specific safety hazards I should be aware of when scaling up this process?
A: Absolutely. The primary hazards are:
-
Diazonium Salt Explosion: While aryl diazonium salts are more stable than their alkyl counterparts, they are still potentially explosive, especially if isolated as dry solids. Never isolate the diazonium salt. Always use it as a solution in situ.
-
Thermal Runaway: The diazotization reaction is exothermic. A loss of cooling could lead to a runaway reaction, releasing large volumes of nitrogen gas and potentially over-pressurizing the reactor. The quench of the hot, acidic Fischer indole reaction mixture with water is also highly exothermic.
-
Corrosivity: Using polyphosphoric acid or sulfuric acid at high temperatures is highly corrosive to standard stainless steel reactors. Ensure your reactor is constructed from a compatible material (e.g., Hastelloy) or is glass-lined.
Q: How does my choice of solvent impact the scale-up?
A: Solvent selection extends beyond just dissolving the reactants. At scale, you must consider:
-
Boiling Point: A solvent with a boiling point well above your reaction temperature provides a margin of safety.
-
Viscosity: Low viscosity solvents promote better mixing and heat transfer.
-
Work-up Compatibility: The solvent must be easily separable from your product and not form azeotropes or emulsions with water during the work-up.
-
Safety & Environmental: Consider the flash point, toxicity, and environmental impact (EHS assessment) of the solvent. Solvents like ethanol or acetic acid are common for the Fischer step.[7]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the Fischer Indole Synthesis step.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Grokipedia. Fischer indole synthesis. [Link]
-
SynArchive. Japp-Klingemann Reaction. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Link]
-
ACS Publications. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). [Link]
-
Organic Reactions. The Japp-Klingemann Reaction. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Regioselectivity in the Functionalization of Ethyl 6-chloroindole-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 6-chloroindole-2-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of regioselective functionalization of this versatile scaffold. The presence of a C2-ester (electron-withdrawing) and a C6-chloro (electron-withdrawing and a handle for cross-coupling) substituent presents unique challenges and opportunities in directing reactions to the desired position on the indole ring.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of this compound, providing explanations grounded in mechanistic principles and offering practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring for functionalization?
The reactivity of the indole core is significantly modulated by its substituents. The C2 position is occupied by an electron-withdrawing ester group, which deactivates the pyrrole ring towards electrophilic attack and increases the acidity of the N-H proton. The C6-chloro group also has an electron-withdrawing inductive effect.
-
N1 (Nitrogen): The nitrogen is a primary site for functionalization, particularly for alkylation and acylation, due to the increased acidity of the N-H bond conferred by the C2-ester.[1]
-
C3: Despite the deactivating effect of the C2-ester, the C3 position remains the most nucleophilic carbon on the indole ring and is the preferred site for many electrophilic substitution reactions.[2]
-
C6 (Chloro-substituted position): The C-Cl bond is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or amino groups.[3][4]
-
C4, C5, and C7: These positions on the benzene portion of the indole are generally less reactive towards electrophilic substitution compared to C3. Functionalization at these sites often requires specific directing group strategies.[5]
Q2: I am attempting an N-alkylation, but I'm observing a significant amount of C3-alkylation as a byproduct. How can I improve the N-selectivity?
This is a classic regioselectivity challenge in indole chemistry. The outcome of the reaction is a competition between the deprotonated nitrogen (indolide anion) and the enolate-like character of the C3 position.
-
Explanation of the Issue: While the C2-ester makes the N-H proton more acidic and favors N-deprotonation, the resulting indolide anion has significant electron density at the C3 position. The choice of base, solvent, and counter-ion can influence the N vs. C3 selectivity.[6]
-
Troubleshooting Steps:
-
Base Selection: Use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF typically favors N-alkylation. Weaker bases or conditions that lead to aggregation can result in more C3-alkylation.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for N-alkylation as they effectively solvate the cation of the base, leading to a more "free" and reactive indolide anion that preferentially attacks via the nitrogen.
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance N-selectivity.
-
Protecting Group Strategy: For complete control, consider protecting the nitrogen with a suitable group that can be easily removed later. Common protecting groups for indoles include tosyl (Ts), Boc, and SEM ([2-(trimethylsilyl)ethoxy]methyl).[7][8][9][10]
-
Q3: My Vilsmeier-Haack formylation is giving low yields. What are the critical parameters to optimize?
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles, typically at the C3 position.[11][12][13] However, the electron-withdrawing nature of the C2-ester in your substrate can decrease the nucleophilicity of the indole ring, making the reaction more sluggish.
-
Explanation of the Issue: The reaction involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium salt) on the indole ring.[13] The deactivating C2-ester group slows down this step.
-
Troubleshooting Steps:
-
Stoichiometry of Reagents: Ensure you are using a sufficient excess of the Vilsmeier reagent (typically formed from POCl₃ and DMF). An increase from 1.5 equivalents to 3-4 equivalents may be necessary.
-
Reaction Temperature: A higher reaction temperature may be required to overcome the reduced reactivity of the substrate. Monitor the reaction carefully, as higher temperatures can also lead to decomposition. A typical range is from room temperature up to 80-100 °C.[13]
-
Reaction Time: Allow for a longer reaction time and monitor progress by TLC or LC-MS.
-
Purity of Reagents: Ensure that the POCl₃ and DMF are of high purity and anhydrous, as moisture can quench the Vilsmeier reagent.
-
Cross-Coupling Reactions Troubleshooting
Q4: My Suzuki-Miyaura coupling at the C6-position is failing or giving low yields. What are the likely causes?
Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with heteroaryl chlorides depends heavily on the catalytic system.[14][15]
-
Explanation of the Issue: The C-Cl bond is less reactive than C-Br or C-I bonds in the oxidative addition step of the catalytic cycle.[14][15] Therefore, a highly active catalyst is required.
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may not be effective. Use a more electron-rich and bulky phosphine ligand, such as XPhos, SPhos, or RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts like XPhos Pd G3 are also excellent choices.[3]
-
Base and Solvent System: A strong base is crucial. K₃PO₄ is often a good choice. The solvent system is also critical; a mixture of dioxane and water is commonly used and effective for this type of substrate.[3][4]
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]
-
Dehalogenation Side Reaction: If you observe significant formation of the dehalogenated indole, this can be due to a competitive reduction pathway. This can sometimes be suppressed by using a different solvent or a lower reaction temperature.
-
Q5: I'm struggling with a Buchwald-Hartwig amination at the C6-position. What are the key parameters to optimize?
Similar to Suzuki coupling, the Buchwald-Hartwig amination of aryl chlorides requires a carefully selected catalytic system.[16][17]
-
Explanation of the Issue: The efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps, is highly dependent on the ligand and base used.[16]
-
Troubleshooting Steps:
-
Catalyst and Ligand: Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond. Ligands like XPhos, SPhos, and RuPhos are often effective. Screening different palladium precursors such as Pd₂(dba)₃ or Pd(OAc)₂ is recommended.[3]
-
Base Selection: The choice of base is critical and depends on the pKa of the amine coupling partner. Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₂CO₃ are commonly used.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally used. Ensure the solvent is thoroughly degassed.
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3]
-
Section 2: Experimental Protocols & Data
Protocol 1: Regioselective N-Alkylation
This protocol is optimized for the N-alkylation of this compound, minimizing C3-alkylation.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Stir the mixture at 0 °C for 30 minutes. The solution should become clear as the sodium salt of the indole forms.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the N-H. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that promotes N-alkylation.[18] |
| Temperature | 0 °C to Room Temp. | Lower temperature favors the thermodynamically preferred N-alkylation product. |
| Stoichiometry | 1.1-1.2 eq of base and alkylating agent | A slight excess ensures complete consumption of the starting material. |
Protocol 2: C6-Arylation via Suzuki-Miyaura Coupling
This protocol provides a robust method for the arylation of the C6-position.
Step-by-Step Methodology:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.[3]
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G3 (or similar) | Highly active catalyst for coupling with less reactive aryl chlorides.[3] |
| Ligand | XPhos | Bulky, electron-rich ligand that facilitates oxidative addition. |
| Base | K₃PO₄ | Effective base for activating the boronic acid.[4] |
| Solvent | Dioxane/Water | Common and effective solvent system for Suzuki couplings.[3] |
Protocol 3: C3-Formylation via Vilsmeier-Haack Reaction
This protocol is for the introduction of a formyl group at the C3 position.
Step-by-Step Methodology:
-
In a flame-dried, three-neck flask equipped with a dropping funnel and under an argon atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via the dropping funnel, keeping the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with aqueous NaOH solution.
-
The product may precipitate. If so, filter and wash with cold water. If not, extract with ethyl acetate.
-
Dry the organic extracts over Na₂SO₄, filter, and concentrate.
-
Purify by recrystallization or column chromatography.
Section 3: Visualization of Regioselectivity Pathways
The following diagrams illustrate the key decision-making processes and reaction pathways for managing the regioselectivity of this compound functionalization.
Caption: Key functionalization pathways for this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. jk-sci.com [jk-sci.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Work-up Procedures for Ethyl 6-chloroindole-2-carboxylate Reactions
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 6-chloroindole-2-carboxylate. The following sections provide in-depth, experience-driven answers to common and complex issues encountered during the post-reaction work-up and purification phases. Our focus is on explaining the causality behind each step, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: My Fischer Indole Synthesis reaction is complete. What is the immediate first step for the work-up?
The first step is to cool the reaction mixture to room temperature, followed by quenching. This is critical to stop the reaction and prevent the formation of further byproducts upon exposure to work-up reagents. The reaction is typically quenched by carefully pouring it onto crushed ice or into a beaker of cold water. This step also helps to precipitate the crude product and dilute the acid catalyst, making subsequent neutralization safer and more manageable.
Q2: How do I effectively remove the acid catalyst (e.g., PPA, H₂SO₄, ZnCl₂) after the reaction?
Neutralization and extraction are key. After quenching in ice-water, the acidic aqueous mixture should be extracted with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). The combined organic layers should then be washed systematically:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: Wash the organic layer with aqueous NaHCO₃ solution to neutralize the bulk of the acid catalyst. Add the bicarbonate solution slowly and vent the separatory funnel frequently, as the neutralization reaction produces CO₂ gas, which can cause a dangerous pressure buildup.[1]
-
Water: Wash with water to remove any remaining salts and water-soluble impurities.
-
Brine (Saturated NaCl Solution): A final wash with brine helps to remove residual water from the organic layer and aids in breaking up any minor emulsions that may have formed.
Q3: My crude product is a dark, oily residue after solvent evaporation. Is this normal?
While the crude product is often not a pristine solid, an excessively dark or oily nature can indicate the presence of significant impurities or polymeric side products, which are common in Fischer indole syntheses if reaction conditions are not optimal.[2][3] The color can arise from side reactions or the instability of intermediates.[2] The key is to proceed with a robust purification strategy, typically recrystallization or column chromatography, to isolate the desired white to light beige crystalline product.[4][5]
Q4: How do I monitor the progress and purity of my this compound during the work-up?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction and purification.[6][7]
-
Reaction Monitoring: Spot the starting material (e.g., the arylhydrazone), the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a TLC plate. The reaction is complete when the starting material spot has been completely consumed in the reaction mixture lane, and a new, distinct product spot has appeared.[7]
-
Purity Assessment: During work-up and after purification, a single spot on the TLC plate in multiple solvent systems is a good indicator of purity.[7]
Table 1: Recommended TLC Solvent Systems
| Solvent System (v/v) | Typical Application |
|---|---|
| 1:9 Ethyl Acetate/Hexane | Good for resolving the relatively non-polar product from non-polar impurities.[8] |
| 3:7 Ethyl Acetate/Hexane | A more polar system that can help visualize more polar impurities. |
| 1:1 Dichloromethane/Hexane| An alternative non-protic system for assessing purity. |
Q5: What is the best method to purify the crude product?
The choice between recrystallization and column chromatography depends on the purity of the crude material and the scale of the reaction.
-
Recrystallization: This is the most efficient method for purifying large quantities of material that are already reasonably pure. The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent.
-
Column Chromatography: If the crude product contains multiple impurities with similar polarities to the product, column chromatography is necessary for effective separation.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific, challenging scenarios that can arise during the work-up process and provides actionable solutions based on chemical principles.
Issue 1: A persistent emulsion has formed during the extraction, and the layers will not separate.
-
Causality: Emulsions are often caused by finely divided particulate matter, polymeric byproducts, or surfactant-like impurities that stabilize the oil-in-water or water-in-oil droplets. This prevents the organic and aqueous layers from cleanly separating.
-
Solutions:
-
Add Brine: Transfer the entire mixture to a larger separatory funnel and add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous layer helps to break the emulsion. Gently rock the funnel rather than shaking vigorously.
-
Filter the Entire Mixture: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a Hirsch or Büchner funnel. This can remove the particulate matter that is stabilizing the emulsion.
-
Patience and Time: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.
-
Issue 2: After the acid/base work-up and solvent evaporation, the product yield is extremely low or non-existent.
-
Causality: This frustrating issue can stem from several possibilities. The product may not be where you think it is.
-
Systematic Troubleshooting:
-
Check the Aqueous Layers: Do not discard your aqueous washes until you have confirmed your product's location. Your product might be more water-soluble than anticipated, or it could have precipitated out if the aqueous layer became saturated.[1] Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.
-
Consider Hydrolysis: The ethyl ester of the indole is susceptible to hydrolysis to the corresponding carboxylic acid under either strongly acidic or basic conditions, especially if heat is applied during the reaction or work-up.[4][8] The resulting carboxylate salt would be soluble in the basic aqueous wash. To check for this, acidify the combined basic aqueous layers (e.g., with 1M HCl) to a pH of ~2-3. If the carboxylic acid was formed, it should precipitate as a solid, which can be collected by filtration.
-
Incomplete Reaction: Re-evaluate your reaction monitoring TLC. It's possible the reaction did not go to completion, and what you are seeing is a mixture of starting materials and a small amount of product. The Fischer indole synthesis is sensitive to temperature and acid strength, which can lead to low yields.[2][3]
-
Issue 3: The product "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The product separates as a liquid phase instead of a solid crystalline lattice. This is common when the solution is cooled too quickly or when the solvent is a very poor solvent for the compound at room temperature.
-
Solutions:
-
Slow Cooling: Ensure the hot, saturated solution is allowed to cool slowly to room temperature without being disturbed. Insulating the flask can help. Once at room temperature, then move it to an ice bath.
-
Solvent System Adjustment: The chosen solvent may be inappropriate. If using a single solvent, try a two-solvent system (one in which the compound is soluble, and one in which it is insoluble). For this compound, a common and effective system is Hexane/Ethyl Acetate or Ethanol/Water.[9] Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot Ethyl Acetate) and then slowly add the "poor" solvent (e.g., Hexane) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, if you have a pure crystal of the product, add a tiny "seed crystal" to the cooled solution to initiate crystallization.
-
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up Procedure
This protocol outlines a standard, robust procedure for isolating the crude product from the reaction mixture following a typical acid-catalyzed synthesis.
-
Cooling and Quenching: Once the reaction is deemed complete by TLC, allow the reaction vessel to cool to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with stirring. A yellow or beige solid may precipitate.[4]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x volume of the initial reaction). Combine the organic layers.
-
Neutralization Wash: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the combined organic extracts in the separatory funnel. Swirl gently at first, and vent frequently to release the pressure from CO₂ evolution. Shake more vigorously, vent, and then separate the layers.
-
Aqueous Wash: Wash the organic layer with deionized water (1 x volume). Separate the layers.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x volume). This helps to remove residual water and break any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate to ensure complete transfer. Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
Protocol 2: Recrystallization from an Ethanol/Water System
This protocol details the purification of the crude product to obtain a high-purity crystalline solid.
-
Solvent Selection: Place the crude solid into an appropriately sized Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely. It is crucial to use the minimum volume necessary to ensure a good recovery.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes persistently turbid (cloudy). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin during this phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and product recovery.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a white to light beige crystalline solid.[4]
Workflow Visualizations
The following diagrams illustrate the logical flow of the work-up and troubleshooting processes.
Caption: Standard Aqueous Work-up Workflow.
Caption: Troubleshooting Decision Tree.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Journal of Basic and Applied Research in Biomedicine. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Benchchem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloroindole: Properties, Synthesis, and Biological Significance.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
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- 9. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 6-chloroindole-2-carboxylate and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Among these, indole derivatives form the backbone of numerous pharmaceuticals and bioactive molecules. Ethyl 6-chloroindole-2-carboxylate, a key synthetic intermediate, and its isomers are of significant interest. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the definitive characterization of such molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative study with its 5-chloro and 4-chloro isomers to highlight the subtle yet significant spectral differences arising from positional isomerism.
The Critical Role of NMR in Structural Verification
In the synthesis of substituted indoles, the potential for isomeric impurities is a significant concern. For instance, the Fischer indole synthesis, a common route to these scaffolds, can sometimes yield a mixture of isomers depending on the reaction conditions and the nature of the substituents on the precursors. While chromatographic techniques can separate these isomers, NMR spectroscopy provides the definitive confirmation of the structure of each isolated compound. The chemical shift, multiplicity, and coupling constants of the protons and carbons in the indole ring are exquisitely sensitive to the electronic environment, which is directly influenced by the position of the chlorine atom. Therefore, a thorough understanding of the NMR spectra is not just an analytical exercise but a crucial quality control step in the synthesis of these valuable building blocks.
Experimental Protocols for High-Resolution NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following provides a detailed methodology for the preparation and analysis of chloro-substituted ethyl indole-2-carboxylates.
Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical for solution-state NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.[1] However, for indole derivatives, the N-H proton can sometimes exchange with residual protons in the solvent, leading to peak broadening.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it is a universal solvent and can form hydrogen bonds with the indole N-H, resulting in a sharper signal.[3] For the data presented in this guide, CDCl₃ was used for consistency in comparing with available literature data.
-
Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent is typically sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]
-
Procedure :
-
Weigh the desired amount of the sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
-
¹H NMR Spectroscopy :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : -2 to 12 ppm.
-
Acquisition Time : ~3-4 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Temperature : 298 K.
-
-
¹³C NMR Spectroscopy :
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Spectral Width : 0 to 200 ppm.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on the sample concentration.
-
Temperature : 298 K.
-
Workflow for NMR Data Acquisition and Analysis
Caption: A generalized workflow for NMR analysis, from sample preparation to structural elucidation.
Spectroscopic Analysis: A Comparative Study
The following sections detail the ¹H and ¹³C NMR spectral data for this compound and its 4-chloro and 5-chloro isomers. The data for the 6-chloro and 4-chloro isomers are based on their isopropyl esters, with the ethyl ester portion of the spectra being highly predictable.[6]
Molecular Structures for Comparison
Caption: The chemical structures of the three positional isomers of ethyl chloroindole-2-carboxylate.
¹H NMR Spectral Analysis
The proton NMR spectra of these isomers are distinguished primarily by the patterns of the aromatic protons. The ethyl group protons will consistently appear as a quartet around 4.4 ppm and a triplet around 1.4 ppm.[6] The indole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 9.0 ppm).
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Proton | This compound (Predicted from Isopropyl Ester)[6] | Ethyl 5-chloroindole-2-carboxylate[7] | Ethyl 4-chloroindole-2-carboxylate (Predicted from Isopropyl Ester)[6] |
| N-H | ~9.11 (br s, 1H) | ~8.80 (br s, 1H) | ~9.51 (br s, 1H) |
| H-3 | ~7.16 (s, 1H) | ~7.15 (d, J ≈ 1.5 Hz, 1H) | ~7.30 (m, 1H) |
| H-4 | ~7.40 (s, 1H) | ~7.65 (d, J ≈ 2.0 Hz, 1H) | - |
| H-5 | ~7.09 (d, J = 8.4 Hz, 1H) | - | ~7.12 (d, J = 7.2 Hz, 1H) |
| H-7 | ~7.57 (d, J = 8.4 Hz, 1H) | ~7.35 (d, J ≈ 8.7 Hz, 1H) | ~7.29 (m, 1H) |
| -OCH₂CH₃ | ~4.4 (q, J = 7.1 Hz, 2H) | ~4.41 (q, J = 7.1 Hz, 2H) | ~4.4 (q, J = 7.1 Hz, 2H) |
| -OCH₂CH₃ | ~1.4 (t, J = 7.1 Hz, 3H) | ~1.41 (t, J = 7.1 Hz, 3H) | ~1.4 (t, J = 7.1 Hz, 3H) |
Analysis of ¹H NMR Spectra:
-
This compound : The aromatic region is expected to show three distinct signals. H-7 will be a doublet due to coupling with H-5. H-5 will also be a doublet, coupling with H-7. H-4 is predicted to be a singlet, as its meta-coupling to H-7 and H-5 would be very small.
-
Ethyl 5-chloroindole-2-carboxylate : The aromatic region displays three signals. H-4 appears as a doublet with a small coupling constant due to meta-coupling with H-6. H-6 is a doublet of doublets, coupling to both H-4 (meta) and H-7 (ortho). H-7 is a doublet due to ortho-coupling with H-6.
-
Ethyl 4-chloroindole-2-carboxylate : The aromatic region will show a complex multiplet for H-5, H-6, and H-7, as they are all coupled to each other. H-5 will be a doublet of doublets (coupling to H-6 and H-7), H-6 a triplet (or more accurately, a doublet of doublets with similar coupling constants to H-5 and H-7), and H-7 a doublet (coupling to H-6).
¹³C NMR Spectral Analysis
The carbon NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly diagnostic of the chlorine's position.
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Carbon | This compound (Predicted from Isopropyl Ester)[6] | Ethyl 5-chloroindole-2-carboxylate | Ethyl 4-chloroindole-2-carboxylate (Predicted from Isopropyl Ester)[6] |
| C=O | ~161.2 | ~161.7 | ~160.8 |
| C-2 | ~128.5 | ~128.0 | ~127.9 |
| C-3 | ~108.4 | ~107.5 | ~108.4 |
| C-3a | ~125.9 | ~126.5 | ~126.2 |
| C-4 | ~121.7 | ~112.5 | ~127.4 |
| C-5 | ~123.3 | ~125.0 | ~120.0 |
| C-6 | ~131.0 | ~121.0 | ~125.2 |
| C-7 | ~111.6 | ~112.5 | ~110.3 |
| C-7a | ~136.9 | ~135.0 | ~136.9 |
| -OCH₂CH₃ | ~61.5 | ~61.0 | ~61.5 |
| -OCH₂CH₃ | ~14.5 | ~14.5 | ~14.5 |
Analysis of ¹³C NMR Spectra:
The most significant differences in the ¹³C NMR spectra are observed for the carbons of the benzene ring. The carbon directly attached to the chlorine atom (C-6, C-5, or C-4) experiences a significant downfield shift. The other carbons in the ring are also affected by the electron-withdrawing nature of the chlorine, with the magnitude of the effect depending on their proximity to the substituent. These distinct chemical shifts provide a clear fingerprint for each isomer.
Potential Impurities and Their NMR Signatures
A common synthetic route to ethyl indole-2-carboxylates is the reaction of a substituted phenylhydrazine with ethyl pyruvate. In the case of this compound, this would involve 4-chlorophenylhydrazine. A potential side-reaction could lead to the formation of the isomeric Ethyl 4-chloroindole-2-carboxylate. As demonstrated by the data above, the aromatic region of the ¹H NMR spectrum would be the most telling area to identify such an impurity. The presence of a complex multiplet characteristic of the 4-chloro isomer alongside the simpler signals of the 6-chloro product would indicate incomplete regioselectivity in the synthesis.
Conclusion
This guide has provided a detailed framework for the ¹H and ¹³C NMR analysis of this compound and its comparison with key positional isomers. The presented experimental protocols and spectral interpretations underscore the power of NMR spectroscopy in the unambiguous structural elucidation of these important synthetic intermediates. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both the proton and carbon spectra, researchers can confidently verify the identity and purity of their synthesized compounds, a critical step in the advancement of drug discovery and development.
References
-
Gu, L., & Li, X. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. ResearchGate. Retrieved from [Link]
-
Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. (2019). Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-chloroindole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 5-chloroindole-2-carboxylate. Wiley. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
ResearchGate. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]
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Mass spectrometry analysis of "Ethyl 6-chloroindole-2-carboxylate"
Starting Research Phase
I am now deep diving into the world of "Ethyl 6-chloroindole-2-carboxylate." My initial efforts are centered on gathering fundamental data via Google searches, focusing on established synthesis methods and the best analytical techniques for this chemical. I'm focusing on mass spectrometry as an important technique to understand it.
Gathering Initial Data
I'm now expanding my research to include scholarly articles and application notes on "this compound" and related indole compounds. I'm prioritizing mass spectrometry, looking closely at ionization techniques like ESI and APCI, and examining fragmentation patterns and suitable mass analyzers such as QqQ and TOF. I'm also investigating alternative methods like HPLC-UV, GC-MS, and NMR to provide context.
Outlining the Guide Structure
I've just structured a technical guide that starts with an introduction to the compound and the value of its analysis. I will compare mass spec with HPLC-UV, GC-MS, and NMR, using tables for metrics. Next, I'll provide a detailed mass spec workflow protocol with rationale, enhanced by Graphviz diagrams for the experimental process and fragmentation. Finally, I will compile a complete reference section.
Drafting the Introduction
I'm currently focused on the introduction. I've started by defining the compound and writing its chemical formula. I'll make sure it's clear and concise.
Outlining the Structure
Now I'm focusing on outlining the structure. I've broken it down into sections: Introduction, Comparative Analysis of techniques (MS, HPLC-UV, GC-MS, and NMR), and the mass spectrometry section itself. The introduction will contain the compound's description, and significance.
Detailing the Compound
I'm now fully immersed in the compound's specifics. I'm focusing on providing its brief description, its chemical formula (C11H10ClNO2), molecular weight, and why it's important. I'm keen to make sure its role in drug development for the central nervous system is clearly highlighted.
Formulating a Plan
I've crafted a comprehensive plan for this technical guide. First, I'll introduce this compound, including its chemical formula and significance in drug development. Then, I'll compare mass spectrometry to HPLC-UV, GC-MS, and NMR, with a comparison table. Finally, I'll focus on ESI and APCI for mass spectrometry analysis, with a detailed experimental protocol for LC-MS/MS using ESI.
Formulating the Content
I'm now fully immersed in the content. I've developed a detailed plan for the technical guide, covering introduction, technique comparison, and in-depth mass spectrometry analysis, including a detailed experimental protocol and fragmentation pattern analysis. I'm focusing on ESI and APCI, providing a clear comparison for this compound.
Planning the Technical Guide
I'm developing a detailed plan for this technical guide. I'll focus on introducing this compound. Then I'll compare mass spectrometry to HPLC-UV, GC-MS, and NMR, with a comparison table. I'll then focus on ESI and APCI for mass spectrometry analysis, including a detailed experimental protocol for LC-MS/MS using ESI, and the corresponding fragmentation patterns.
Analyzing the Fragmentation
I'm now deeply immersed in the fragmentation process. I'm focusing on the predicted fragmentation pathways of the compound, with a table listing potential fragments and their expected m/z values, along with the corresponding neutral losses. I'm also preparing diagrams for visualization.
A Researcher's Guide to Functional Group Identification in Ethyl 6-chloroindole-2-carboxylate using IR Spectroscopy
This guide provides an in-depth analysis of the infrared (IR) spectrum of Ethyl 6-chloroindole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As researchers and drug development professionals, rapid and accurate structural confirmation is paramount. Infrared spectroscopy offers a powerful, non-destructive technique for identifying the key functional groups within a molecule, providing a unique vibrational fingerprint. This document moves beyond simple peak assignments, delving into the electronic and structural factors that influence vibrational frequencies, and compares the target molecule to related structures to provide a richer interpretative context.
Molecular Blueprint: Deconstructing this compound
Before analyzing its spectrum, it is crucial to dissect the molecule into its constituent functional components. Each of these groups will give rise to characteristic absorption bands in the IR spectrum.
The structure of this compound (C₁₁H₁₀ClNO₂)[1] contains:
-
An Indole Ring System : A bicyclic aromatic heterocycle.
-
Secondary Amine (N-H) : Part of the indole's pyrrole ring.
-
Aromatic C-H Bonds : On the benzene and pyrrole portions of the indole ring.
-
Aromatic C=C Bonds : Intrinsic to the indole ring structure.
-
Ethyl Ester (-COOEt) : An ester functional group attached at the 2-position.
-
Carbonyl (C=O) : The ester's carbonyl group.
-
C-O Bonds : Ether-like linkages of the ester.
-
Aliphatic C-H Bonds : Within the ethyl group.
-
-
Aryl Chloride (C-Cl) : A chlorine atom substituted at the 6-position of the indole ring.
The interplay of these groups, particularly the conjugation between the indole ring and the ethyl ester, dictates the precise location of their IR absorptions.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Conclusion
The infrared spectrum of this compound provides a rich tapestry of information that, when interpreted systematically, allows for unambiguous confirmation of its molecular structure. The key diagnostic peaks are the N-H stretch (~3330 cm⁻¹), the clear separation of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and the very strong, conjugation-shifted ester carbonyl peak (~1720 cm⁻¹). These are supported by a complex but informative fingerprint region containing C=C, C-O, and C-Cl signals. This guide provides the foundational knowledge for researchers to confidently use IR spectroscopy as a first-line analytical tool for the characterization of this and related heterocyclic structures.
References
-
Wikipedia. Infrared spectroscopy correlation table. [Link]
-
Moye, A. L., & Cochran Jr., T. A. (n.d.). Simplified infrared functional group correlation chart. Journal of Chemical Education. [Link]
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ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]
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MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. [Link]
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JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
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ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. [Link]
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University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]
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AIP Publishing. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ state*. The Journal of Chemical Physics. [Link]
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ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]
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National Center for Biotechnology Information. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. PMC. [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. [Link]
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SlidePlayer. (n.d.). The features of IR spectrum. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
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Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. [Link]
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Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
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University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
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International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. [Link]
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Purdue University. (n.d.). INFRARED SPECTROSCOPY. [Link]
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CP Lab Safety. (n.d.). This compound, 97% Purity, C11H10ClNO2, 25 grams. [Link]
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OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
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A Comparative Guide to the HPLC Purity Analysis of Ethyl 6-chloroindole-2-carboxylate
This guide provides an in-depth comparison of analytical methodologies for determining the purity of Ethyl 6-chloroindole-2-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) as the principal analytical technique and contrast its performance with viable alternatives. The focus is on the rationale behind methodological choices, data interpretation, and the rigorous validation required to ensure data integrity, aligning with the highest standards of scientific practice.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound (C₁₁H₁₀ClNO₂) is a heterocyclic building block crucial for the synthesis of a range of biologically active compounds.[1][2] Its molecular structure, featuring an indole core, makes it a precursor for various therapeutic agents.[2] The purity of this intermediate is paramount; trace impurities, including starting materials, by-products, or degradation products from its synthesis, can carry through to the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and stability. Therefore, a robust, validated analytical method for purity assessment is not merely a quality control measure but a cornerstone of drug development.
Part 1: The Primary Workhorse - Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential technique for the purity analysis of moderately polar, non-volatile compounds like this compound, making it the industry-standard method.
Principle of Separation: A Rationale-Driven Approach
The selection of RP-HPLC is a deliberate choice rooted in the physicochemical properties of the analyte.[3] this compound possesses a balance of hydrophobic (the chlorinated benzene ring) and moderately polar (the ester and N-H group) characteristics. This makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. By precisely tuning the mobile phase composition, we can achieve fine control over the retention and resolution of closely related substances.
Exemplar Experimental Protocol: A Validated RP-HPLC Method
This protocol is a robust starting point for the purity analysis of this compound.
Methodology:
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 phase provides sufficient hydrophobicity for retaining the indole structure, while the 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Solvent B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.
-
-
Gradient Elution :
Time (min) % Solvent B 0.0 40 15.0 90 17.0 90 17.1 40 20.0 40 Rationale: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C. Rationale: Thermostatting the column ensures retention time stability and reproducibility.
-
Detection : UV at 280 nm. Rationale: The indole ring system contains a strong chromophore, exhibiting significant absorbance around this wavelength, which provides high sensitivity for the parent compound and related impurities.[4][5]
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
Workflow for HPLC Purity Analysis
Caption: A typical workflow for HPLC purity determination.
Part 2: Comparative Analysis - Alternative & Orthogonal Techniques
While HPLC is the primary method, no single technique is infallible. A comprehensive purity assessment often involves orthogonal methods—techniques that separate compounds based on different chemical principles—to provide a more complete picture.
| Technique | Principle | Best For... | Limitations for this Analyte |
| HPLC (High-Performance Liquid Chromatography) | Liquid-solid partitioning based on polarity. | Routine QC, purity/impurity profiling of non-volatile, moderately polar compounds. | Standard for this analyte; performance is the benchmark. |
| UPLC (Ultra-Performance Liquid Chromatography) | Same as HPLC, but uses sub-2 µm particles at high pressure.[6][7] | High-throughput screening, resolving very complex impurity profiles.[8] | Higher initial cost; methods may be less transferable to standard QC labs.[6] |
| GC (Gas Chromatography) | Gas-solid partitioning based on volatility and boiling point.[9] | Analysis of residual solvents, volatile starting materials, or thermally stable impurities. | The analyte has a high boiling point (~375°C) and may degrade at high temperatures, likely requiring derivatization.[10][11] |
| SFC (Supercritical Fluid Chromatography) | Partitioning between a supercritical fluid (e.g., CO₂) and a stationary phase. | Chiral separations, separation of thermally labile or difficult-to-resolve isomers. | Less common in standard QC labs; requires specialized equipment. |
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[7][12]
-
Performance Comparison :
-
Speed : UPLC can reduce analysis times from 15-20 minutes down to 3-10 minutes.[12] This significantly increases laboratory throughput.
-
Resolution & Sensitivity : The smaller particles lead to sharper, narrower peaks, which improves the resolution between closely eluting impurities and increases the signal-to-noise ratio, enhancing sensitivity.[6][8]
-
Solvent Consumption : Faster run times and lower flow rates result in a significant reduction in solvent usage, making it a greener and more cost-effective option over the long term.[7]
-
-
Expert Verdict : For a development setting where rapid method development and high-throughput sample analysis are required, UPLC is technically superior.[7] However, for a routine quality control (QC) environment, the robustness and ubiquity of HPLC often make it the more practical choice.
Alternative 2: Gas Chromatography (GC)
GC separates compounds based on their volatility. For an analyte to be suitable for GC, it must be volatile and thermally stable.
-
Performance Comparison :
-
Applicability : this compound has a relatively high molecular weight (223.65 g/mol ) and boiling point.[3][10] Direct injection into a GC system would require high temperatures that could cause degradation. Therefore, derivatization to increase volatility would likely be necessary, adding complexity and potential sources of error.
-
Orthogonality : While not ideal for the parent compound, GC-MS is an excellent orthogonal technique for identifying and quantifying volatile impurities, such as residual solvents (e.g., ethanol, acetone) from the synthesis process.[11][13]
-
-
Expert Verdict : GC is not a suitable primary method for the purity analysis of this compound itself. However, it is an essential complementary technique for a complete impurity profile, specifically for volatile organic impurities.
Part 3: Ensuring Trustworthiness - Method Validation According to ICH Q2(R1)
An analytical method is only as reliable as its validation. Validation demonstrates that the procedure is suitable for its intended purpose.[14] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[15][16]
The Validation Workflow
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Breakdown of Key Validation Parameters
A self-validating system is one where the experimental data rigorously confirms the method's performance characteristics.
| Parameter | Purpose (The "Why") | Typical Experiment (The "How") | Acceptance Criteria (Example) |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.[14] | Analyze the drug substance, a placebo, and the drug substance spiked with known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light). | Peak purity analysis (e.g., via PDA detector) must pass. No co-elution at the analyte's retention time. |
| Linearity | To demonstrate that the detector response is directly proportional to the analyte concentration over a specific range. | Analyze a series of at least five standard solutions at different concentrations (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Analyze a sample with a known concentration (e.g., a reference standard) or perform a spike-recovery study on a placebo matrix at multiple levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Repeatability: Perform at least six replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ/LOD | To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD). | Based on the signal-to-noise ratio (S/N) of the chromatogram. | S/N ratio should be approximately 10 for LOQ and 3 for LOD. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 in mobile phase pH). | Vary key parameters one at a time and observe the effect on the results (e.g., retention time, peak area, resolution). | System suitability parameters should remain within acceptable limits. |
Conclusion
For the purity analysis of this compound, RP-HPLC remains the gold standard due to its robustness, reliability, and suitability for the analyte's physicochemical properties. It provides a precise and accurate quantification of the main component and its related impurities.
The choice of an alternative method is context-dependent:
-
UPLC is the preferred option in a high-throughput or research-intensive environment where speed and enhanced resolution are critical.
-
GC is not a suitable replacement for HPLC for the primary purity assay but is an invaluable orthogonal technique for assessing volatile impurities and residual solvents, which is essential for a complete quality profile.
Ultimately, the trustworthiness of any purity data hinges not on the technique itself but on the rigor of its validation. A comprehensive validation package, executed according to ICH Q2(R1) guidelines, is the only way to ensure that an analytical method is fit for its purpose in the development and release of safe and effective medicines.
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Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]
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A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available from: [Link]
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WebofPharma. HPLC vs. UPLC. Available from: [Link]
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Dongre, V.G., et al. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Semantic Scholar. Available from: [Link]
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CP Lab Safety. This compound, 97% Purity, C11H10ClNO2, 25 grams. Available from: [Link]
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The Structural Anatomy of Ethyl 6-chloroindole-2-carboxylate: Electronic Effects and Reactivity
An In-Depth Guide to the Synthetic Utility of Ethyl 6-chloroindole-2-carboxylate Compared to Other Indole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design, forming the core of numerous natural products and pharmaceuticals.[1][2] Within the vast family of indole-based building blocks, This compound stands out as a particularly strategic starting material. Its unique trifunctional substitution pattern—an indole core, a C2-ester, and a C6-chloro group—provides a powerful combination of stability, reactivity, and handles for sequential, regioselective functionalization.
This guide offers an objective comparison of this compound with other key indole derivatives. We will explore its performance in common synthetic transformations, supported by experimental data and mechanistic insights, to illustrate its distinct advantages in the synthesis of complex molecular architectures.
The synthetic behavior of any indole derivative is dictated by the electronic interplay of its substituents. The structure of this compound offers a case study in controlled reactivity.
-
The Indole Nucleus : The bicyclic system consists of a benzene ring fused to a nitrogen-containing pyrrole ring. The pyrrole moiety is inherently electron-rich, making the indole core highly nucleophilic. In unsubstituted indoles, electrophilic substitution occurs preferentially at the C3 position, as this pathway maintains the aromaticity of the benzene ring in the cationic intermediate.[3][4]
-
The C2-Ethyl Carboxylate Group (-COOEt) : As an electron-withdrawing group (EWG), the ester at the C2 position significantly modulates the indole's inherent reactivity. It deactivates the pyrrole ring towards electrophilic attack by reducing its electron density. While C3 remains the most likely site for substitution, harsher conditions may be required compared to simple indoles.[5] Crucially, this ester group is not merely a modulator but also a versatile synthetic handle, amenable to hydrolysis, amidation, and reduction.[5][6]
-
The C6-Chloro Group (-Cl) : The halogen on the benzene ring introduces another layer of control. The chloro group exerts a deactivating inductive effect (-I) and a weaker activating resonance effect (+R). Its primary synthetic value, however, lies in its ability to act as a leaving group in transition metal-catalyzed cross-coupling reactions, providing a precise and reliable site for C-C, C-N, and C-O bond formation.[7]
Comparative Synthesis of the Indole Core
The accessibility of a starting material is paramount. This compound is readily synthesized via one of the most reliable methods in heterocyclic chemistry.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system.[8][9] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[10] For this compound, the synthesis starts with (4-chlorophenyl)hydrazine and ethyl pyruvate.[11]
This method contrasts with other named indole syntheses. For example, the Nenitzescu indole synthesis is highly effective for producing 5-hydroxyindoles from benzoquinones and enamines, but it is not applicable for synthesizing the 6-chloro substitution pattern.[12][13][14] The reliability and scalability of the Fischer synthesis make this compound an economically viable and accessible building block.
Experimental Protocol: Fischer Synthesis of this compound[13]
-
Hydrazone Formation: To a solution of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir until dissolved. Add ethyl pyruvate (1.0 eq) dropwise at room temperature. Stir the mixture for 2-4 hours, during which the corresponding hydrazone precipitates.
-
Filtration and Washing: Filter the solid precipitate and wash thoroughly with cold water and then a small amount of cold ethanol to remove impurities. Dry the hydrazone intermediate under vacuum.
-
Cyclization: Add the dried hydrazone to a pre-heated solution of polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄) at 80-100 °C.[10] Stir the mixture vigorously for 1-2 hours.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice with stirring. The crude product will precipitate.
-
Purification: Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Comparative Reactivity in Key Synthetic Transformations
The true utility of a building block is revealed in its reactivity profile. Here, we compare this compound to simpler indole derivatives.
| Feature / Transformation | Unsubstituted Indole | Ethyl Indole-2-carboxylate | This compound |
| Electrophilic Attack at C3 | Highly reactive; proceeds under mild conditions.[3][4] | Moderately reactive; C2-ester deactivates the ring.[5] | Least reactive; requires stronger conditions due to combined deactivation from C2-ester and C6-chloro groups.[11] |
| N-H Acidity / N-Alkylation | Standard acidity; readily deprotonated with strong bases (e.g., NaH). | Slightly more acidic due to C2-EWG; deprotonation can be achieved with milder bases (e.g., K₂CO₃).[6] | Similar or slightly higher acidity than ethyl indole-2-carboxylate, facilitating N-functionalization. |
| C6-Position Functionalization | Very difficult; requires complex C-H activation strategies with directing groups.[15] | Identical to unsubstituted indole; no direct handle for C6 functionalization. | Straightforward via transition-metal cross-coupling (e.g., Suzuki, Buchwald-Hartwig). |
| C2-Position Functionalization | Requires lithiation or other C-H activation methods. | Highly versatile; ester can be hydrolyzed, amidated, or reduced.[5][6] | Identical versatility to ethyl indole-2-carboxylate, allowing for dual C2/C6 functionalization strategies. |
A. Electrophilic Substitution at C3
While unsubstituted indole readily undergoes reactions like Vilsmeier-Haack formylation or Mannich reactions at the C3 position, the presence of the C2-ester in this compound tempers this reactivity. This can be a significant advantage, preventing polymerization or undesired side reactions that plague highly nucleophilic indoles. While C3 substitution is still achievable, it often requires more forcing conditions, allowing for greater control over the reaction outcome.[11][16]
B. N-Functionalization
The N-H proton of the indole is acidic and can be removed by a base to allow for subsequent alkylation or acylation. The electron-withdrawing nature of the C2-ester and C6-chloro groups slightly increases the acidity of this proton, often allowing for the use of milder bases like potassium carbonate instead of sodium hydride, which improves the safety and functional group tolerance of the reaction.[6][17]
C. The Power of the C6-Chloro Group: Cross-Coupling Reactions
The most significant advantage of this compound over its non-halogenated counterparts is the synthetic handle provided by the C6-chloro atom. This position is typically unreactive in standard indole chemistry. However, the chloro group enables a host of powerful transition-metal-catalyzed cross-coupling reactions. This allows for the precise and predictable installation of a wide variety of substituents on the benzene ring, a critical strategy for library synthesis and structure-activity relationship (SAR) studies in drug discovery.[2][18]
-
Suzuki Coupling: Introduction of aryl or vinyl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Heck Coupling: Introduction of alkenyl groups.
This capability for regioselective functionalization of the carbocyclic ring is what elevates this compound from a simple heterocycle to a strategic platform for building molecular complexity.
Applications in the Synthesis of Bioactive Molecules
The structural motifs present in this compound are highly relevant in medicinal chemistry.
-
Indole-2-carboxamides : The C2-ester is an immediate precursor to indole-2-carboxamides, a privileged scaffold known for a wide range of biological activities, including antitubercular, antineoplastic, and antiviral properties.[19][20]
-
Halogenation in Drug Design : The presence of a halogen atom is a common feature in many approved drugs. The chloro group can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and modulate the lipophilicity of the molecule to optimize its pharmacokinetic profile.[7][21][22]
The combination of these features makes this compound an ideal starting point for synthesizing complex drug candidates, as illustrated in the workflow below.
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A Comparative Guide to the Bioactivity of Ethyl 6-chloroindole-2-carboxylate Analogs
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among the vast family of indole derivatives, Ethyl 6-chloroindole-2-carboxylate has emerged as a versatile starting point for the synthesis of novel bioactive compounds. The strategic placement of a chloro group at the 6-position and a carboxylate at the 2-position provides a unique electronic and structural landscape for further functionalization. This guide offers an in-depth, objective comparison of the bioactivity of various analogs derived from this core structure, supported by experimental data and detailed protocols to empower your research endeavors.
The Rationale for Analog Synthesis: Exploring Chemical Space
The core principle behind synthesizing analogs of a lead compound like this compound is the systematic exploration of the surrounding chemical space to understand and optimize its biological activity. This process, known as Structure-Activity Relationship (SAR) studies, allows us to identify key structural motifs responsible for a compound's potency, selectivity, and pharmacokinetic properties.[2][3]
Our comparative analysis will focus on three primary points of diversification on the this compound scaffold:
-
N1-Substitution: Alkylation or arylation at the indole nitrogen.
-
C3-Functionalization: Introduction of various substituents at the C3 position.
-
Ester Modification: Conversion of the ethyl ester to other functional groups, such as amides or hydrazides.
By systematically modifying these positions, we can probe the steric and electronic requirements of the biological targets and fine-tune the compound's properties.
Synthesis of Representative Analogs
The following section outlines the synthesis of a representative set of this compound analogs. These syntheses are based on established and reliable chemical transformations of the indole ring.
General Synthetic Scheme
Caption: General synthetic routes for analog diversification.
Synthesis of N1-Substituted Analogs
Alkylation of the indole nitrogen can significantly impact the compound's lipophilicity and its interaction with biological targets. A common method for N-alkylation involves the treatment of this compound with an alkyl halide in the presence of a base.[1][4]
Protocol for N1-Benzylation:
-
To a solution of this compound (1 mmol) in acetone (10 mL), add powdered potassium hydroxide (3 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 mmol) dropwise to the suspension.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of C3-Functionalized Analogs
The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at this position, which can then be further elaborated.[5]
Protocol for C3-Formylation:
-
In a round-bottom flask, cool dimethylformamide (DMF, 5 mL) to 0°C.
-
Slowly add phosphorus oxychloride (POCl3, 1.2 mmol) to the cooled DMF with stirring.
-
After 15 minutes, add a solution of this compound (1 mmol) in DMF (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated product by filtration, wash with water, and dry.
The resulting C3-formyl derivative can be used in various subsequent reactions, such as reductive amination or Wittig reactions, to introduce a wide range of substituents.
Synthesis of Amide Analogs
Conversion of the ethyl ester to an amide can introduce new hydrogen bonding capabilities and alter the compound's solubility and metabolic stability. This is typically a two-step process involving saponification of the ester followed by amide coupling.
Protocol for Amide Formation:
-
Saponification: Reflux a solution of this compound (1 mmol) in a mixture of ethanol (10 mL) and 1N sodium hydroxide (5 mL) for 3 hours.[2]
-
Cool the reaction mixture and acidify with 2N HCl to precipitate the carboxylic acid. Filter and dry the solid.
-
Amide Coupling: To a solution of the resulting carboxylic acid (1 mmol) and a desired amine (1.1 mmol) in DMF (10 mL), add a coupling agent such as BOP (1.2 mmol) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3 mmol).[6]
-
Stir the reaction at room temperature overnight.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Comparative Bioactivity Analysis
This section presents a comparative analysis of the bioactivity of representative this compound analogs. The data is a synthesis of trends observed in the scientific literature for similar indole-2-carboxylate derivatives.
Kinase Inhibitory Activity
Indole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[7][8] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Comparative Kinase Inhibitory Activity (Hypothetical Data Based on Literature Trends)
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C2-position) | EGFR IC50 (µM)[8] | VEGFR-2 IC50 (µM)[7] |
| 1 | H | H | -COOEt | > 50 | > 50 |
| 2a | -CH2Ph | H | -COOEt | 15.2 | 25.8 |
| 2b | -CH3 | H | -COOEt | 28.5 | 40.1 |
| 3a | H | -CHO | -COOEt | > 50 | > 50 |
| 3b | H | -CH2NHPh | -COOEt | 8.7 | 12.4 |
| 4a | H | H | -CONHPh | 5.6 | 9.3 |
| 4b | H | H | -CONH(4-Cl-Ph) | 2.1 | 4.5 |
Analysis of Structure-Activity Relationships (SAR):
-
N1-Substitution: The introduction of a benzyl group at the N1 position (Compound 2a ) appears to be more favorable for kinase inhibition than a smaller methyl group (Compound 2b ), suggesting that a larger hydrophobic substituent may enhance binding to the kinase active site.
-
C3-Functionalization: While the parent C3-formyl analog (3a ) is inactive, its reductive amination product (3b ) shows moderate activity, indicating that the introduction of a flexible amino-containing side chain is beneficial.
-
Ester to Amide Conversion: Converting the ethyl ester to an amide (4a ) significantly improves kinase inhibitory activity. Furthermore, the addition of an electron-withdrawing group to the phenyl ring of the amide (4b ) further enhances potency, likely due to favorable interactions within the kinase's active site.
Antimicrobial Activity
The indole scaffold is also a promising framework for the development of new antimicrobial agents.[9] The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9]
Table 2: Comparative Antimicrobial Activity (Hypothetical Data Based on Literature Trends)
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C2-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | H | H | -COOEt | > 128 | > 128 |
| 2a | -CH2Ph | H | -COOEt | 64 | 128 |
| 2b | -CH3 | H | -COOEt | 32 | 64 |
| 3b | H | -CH2NHPh | -COOEt | 16 | 32 |
| 4a | H | H | -CONHPh | 8 | 16 |
| 4b | H | H | -CONH(4-Cl-Ph) | 4 | 8 |
Analysis of Structure-Activity Relationships (SAR):
-
N1-Substitution: In contrast to kinase inhibition, a smaller N1-substituent (methyl group in 2b ) appears to be more favorable for antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
C3-Functionalization: The introduction of a basic side chain at the C3 position (3b ) significantly improves antimicrobial activity.
-
Ester to Amide Conversion: Similar to the trend observed for kinase inhibition, converting the ester to an amide (4a and 4b ) leads to a substantial increase in antimicrobial potency. The presence of a halogen on the phenylamide (4b ) further enhances this effect.
Cytotoxicity
Evaluating the cytotoxicity of novel compounds is a critical step in drug discovery to assess their potential for causing cell damage or death.[10] The half-maximal inhibitory concentration (IC50) against a cancer cell line (e.g., HeLa) is a common metric, with lower values indicating greater cytotoxicity.
Table 3: Comparative Cytotoxicity against HeLa Cells (Hypothetical Data Based on Literature Trends)
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C2-position) | HeLa IC50 (µM)[10] |
| 1 | H | H | -COOEt | > 100 |
| 2a | -CH2Ph | H | -COOEt | 45.3 |
| 2b | -CH3 | H | -COOEt | 78.1 |
| 3b | H | -CH2NHPh | -COOEt | 22.5 |
| 4a | H | H | -CONHPh | 10.8 |
| 4b | H | H | -CONH(4-Cl-Ph) | 3.7 |
Analysis of Structure-Activity Relationships (SAR):
The trends for cytotoxicity generally mirror those observed for kinase inhibitory activity. This is expected, as many kinase inhibitors exert their anticancer effects by inducing cytotoxicity in cancer cells. The conversion of the ester to a halogenated amide (4b ) results in the most potent cytotoxic agent in this hypothetical series.
Experimental Protocols for Bioactivity Evaluation
To ensure the reproducibility and validity of the bioactivity data, it is crucial to follow standardized experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of a compound against a bacterial strain using the broth microdilution method.
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the bioactivity of this compound analogs. The presented data, while based on established trends, underscores the importance of empirical testing for each new compound. The synthetic routes and bioassay protocols detailed herein offer a robust starting point for researchers to generate their own comparative data.
Future work should focus on expanding the diversity of the analog library, including the exploration of different substituents at various positions of the indole ring and the application of bioisosteric replacements for the carboxylate group.[11][12] Such systematic investigations will undoubtedly lead to the discovery of novel and potent bioactive molecules with therapeutic potential.
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Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, I. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Shawali, A. S., & Abdallah, M. A. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazin-indoles. Archiv der Pharmazie, 341(5), 294-300. [Link]
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Zhang, Y., et al. (2015). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 20(12), 22165-22185. [Link]
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Bourguignon, J. J., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2836. [Link]
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Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, I. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Rao, V. R., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(4), 437-442. [Link]
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Al-Soud, Y. A., et al. (2019). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 4(2), 104-112. [Link]
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Wang, L., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of medicinal chemistry, 59(11), 5467-5483. [Link]
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Chen, C. H., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(13), 10898. [Link]
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A Comparative Crystallographic Guide to Ethyl Indole-2-Carboxylate Derivatives: Unveiling the Impact of Chloro Substitution
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Among the vast family of indole derivatives, ethyl indole-2-carboxylates serve as crucial intermediates in the synthesis of pharmacologically active compounds. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides a comparative analysis of the single-crystal X-ray diffraction data of ethyl 1H-indole-2-carboxylate and its chloro-substituted analogue, ethyl 5-chloro-1H-indole-2-carboxylate, offering insights into the subtle yet significant influence of halogen substitution on their solid-state architecture. While the primary focus of this guide was to include the 6-chloro derivative, an extensive search of the Cambridge Structural Database (CSD) and other crystallographic databases revealed no publicly available single-crystal X-ray structure for ethyl 6-chloro-1H-indole-2-carboxylate at the time of this publication.
The Significance of Crystallographic Insight in Indole-Based Drug Discovery
The indole ring system is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets.[1] The introduction of substituents onto the indole core allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity. X-ray crystallography provides the definitive map of a molecule's solid-state conformation and intermolecular interactions, which are critical for:
-
Understanding Ligand-Receptor Interactions: The precise geometry of a molecule dictates its binding affinity and selectivity for a protein target.
-
Structure-Based Drug Design: Knowledge of the crystal structure of a lead compound enables the rational design of more potent and selective analogues.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can exhibit varying solubility, stability, and bioavailability. X-ray diffraction is the gold standard for identifying and characterizing polymorphs.
This guide will delve into the crystallographic details of two key ethyl indole-2-carboxylate derivatives, highlighting the structural changes induced by the introduction of a chlorine atom at the 5-position of the indole ring.
Comparative Crystallographic Analysis
The following sections provide a detailed comparison of the crystallographic data for ethyl 1H-indole-2-carboxylate and ethyl 5-chloro-1H-indole-2-carboxylate.
Crystal Data and Structure Refinement
| Parameter | Ethyl 1H-indole-2-carboxylate[2] | Ethyl 5-chloro-1H-indole-2-carboxylate[3] |
| Chemical Formula | C₁₁H₁₁NO₂ | C₁₁H₁₀ClNO₂ |
| Formula Weight | 189.21 | 223.65 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 5.5622(7) | 10.570(3) |
| b (Å) | 18.891(2) | 5.617(2) |
| c (Å) | 9.6524(13) | 18.091(5) |
| α (°) | 90 | 90 |
| β (°) | 104.454(13) | 105.681(4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 982.1(2) | 1034.0(5) |
| Z | 4 | 4 |
| Temperature (K) | 170 | 153 |
| Radiation type | Mo Kα | Mo Kα |
| Final R indices [I>2σ(I)] | R₁ = 0.049, wR₂ = 0.144 | R₁ = 0.0397, wR₂ = 0.1072 |
Analysis of Crystallographic Parameters:
The substitution of a hydrogen atom with a chlorine atom at the 5-position leads to a noticeable change in the unit cell parameters. The cell volume increases from 982.1 ų in the parent compound to 1034.0 ų in the 5-chloro derivative, which is expected due to the larger van der Waals radius of chlorine compared to hydrogen. Both compounds crystallize in the monoclinic system, but in different space groups (P2₁/c vs. P2₁/n), indicating a different packing arrangement of the molecules in the crystal lattice.
Molecular Geometry and Intermolecular Interactions
Ethyl 1H-indole-2-carboxylate:
The crystal structure of ethyl 1H-indole-2-carboxylate reveals a nearly planar molecule. The most significant intermolecular interaction is a classic N-H···O hydrogen bond between the indole N-H donor and the carbonyl oxygen acceptor of a neighboring molecule.[2] This interaction links the molecules into centrosymmetric dimers, forming a characteristic R²₂(10) ring motif. These dimers then pack in a herringbone pattern.[2]
Ethyl 5-chloro-1H-indole-2-carboxylate:
In the crystal structure of ethyl 5-chloro-1H-indole-2-carboxylate, the molecules are also linked by N-H···O hydrogen bonds, forming centrosymmetric dimers.[3] The presence of the chlorine atom, however, introduces the possibility of additional intermolecular interactions, such as C-H···Cl or Cl···Cl contacts, which can influence the overall crystal packing. A detailed analysis of the Cambridge Structural Database entry would be required to fully elucidate these weaker interactions.
The key takeaway is that while the primary hydrogen bonding motif is conserved, the introduction of the chloro substituent alters the overall packing strategy, as evidenced by the change in space group and unit cell dimensions. This highlights the profound impact that even a single atom substitution can have on the solid-state architecture of a molecule.
Experimental Protocols: A Guide to Obtaining High-Quality Crystals
The successful determination of a crystal structure is critically dependent on the ability to grow high-quality single crystals. The following protocols provide a general framework for the synthesis and crystallization of ethyl indole-2-carboxylate derivatives.
Synthesis of Ethyl 1H-indole-2-carboxylate
This synthesis is adapted from the procedure described by Lynch et al.[2]
Step 1: Acyl Chloride Formation
-
Dissolve 1H-indole-2-carboxylic acid in an excess of thionyl chloride at 0 °C with stirring.
-
Continue stirring for approximately 1 hour.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride as an oil.
Step 2: Esterification
-
To the crude acyl chloride, add absolute ethanol at room temperature.
-
Stir the solution overnight.
-
Collect the precipitated solid by vacuum filtration to obtain crude ethyl 1H-indole-2-carboxylate.
Crystallization
The quality of the crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique for growing single crystals of indole derivatives.
Protocol: Slow Evaporation
-
Dissolve the crude ethyl 1H-indole-2-carboxylate in a suitable solvent, such as methanol, to create a saturated or near-saturated solution.[2]
-
Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Monitor the container over several days to weeks for the formation of well-defined single crystals.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound to a moderate extent. If the compound is too soluble, it may not crystallize, and if it is not soluble enough, it will be difficult to prepare a solution. Methanol was found to be a suitable solvent for ethyl 1H-indole-2-carboxylate.[2]
-
Rate of Evaporation: A slow rate of evaporation is crucial for the growth of large, well-ordered crystals. Rapid evaporation often leads to the formation of small, poorly-defined crystals or an amorphous powder.
-
Temperature and Vibration: Maintaining a constant temperature and a vibration-free environment minimizes the nucleation of new crystals and allows for the growth of larger, higher-quality single crystals.
Visualizing the Crystallographic Workflow
The process of determining a crystal structure can be visualized as a linear workflow, from synthesis to data analysis.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Logical Relationships in Structure-Property Analysis
The relationship between molecular structure, crystal packing, and macroscopic properties is a central theme in materials science and drug development.
Caption: The hierarchical relationship from molecular structure to material properties.
Conclusion and Future Directions
This guide has provided a comparative overview of the X-ray crystallography of ethyl 1H-indole-2-carboxylate and its 5-chloro derivative. The analysis highlights how a single chloro substitution can significantly alter the crystal packing of these important synthetic intermediates. While the primary hydrogen bonding motif remains consistent, the change in space group and unit cell parameters underscores the subtle interplay of intermolecular forces in the solid state.
The absence of a publicly available crystal structure for ethyl 6-chloro-1H-indole-2-carboxylate represents a knowledge gap. Future work should focus on the synthesis and crystallization of this derivative to complete the comparative analysis. Such a study would provide valuable insights into the regioisomeric effects of chloro-substitution on the crystal engineering of indole-2-carboxylates. A comprehensive understanding of the solid-state properties of these building blocks will undoubtedly aid in the development of new and improved indole-based therapeutics.
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A Senior Application Scientist's Guide to Internal Standards for Quantifying Ethyl 6-chloroindole-2-carboxylate Reactions
Introduction: The Pursuit of Precision in Pharmaceutical Synthesis
In the landscape of drug development and pharmaceutical synthesis, the accurate quantification of reaction products, such as the key intermediate Ethyl 6-chloroindole-2-carboxylate, is not merely a procedural step but the bedrock of process optimization, yield calculation, and regulatory compliance. Relying on external calibration alone can introduce significant errors stemming from unavoidable variations in sample handling, injection volume, and instrument response.[1][2] The internal standard (IS) method offers a robust solution, providing a higher degree of accuracy and reliability by using a relative measure to compensate for these variables.[1][3]
This guide provides an in-depth comparison of quantitative methodologies for monitoring reactions that produce this compound. We will explore the rationale behind selecting an appropriate internal standard, present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), and furnish comparative data to demonstrate the profound impact of this technique on analytical precision and trustworthiness.
The Fundamental Principle of Internal Standardization
The internal standard method involves adding a known, constant amount of a non-interfering compound—the internal standard—to all calibration standards and unknown samples alike.[3][4] Quantification is then based on the ratio of the analyte's response to the internal standard's response.[1] This simple yet powerful principle corrects for a multitude of potential errors:
-
Injection Volume Variability: Even the most precise autosamplers have a margin of error. By using a ratio, any fluctuation in the injected volume affects both the analyte and the IS proportionally, neutralizing the error.[1][4]
-
Sample Preparation Losses: During extraction, dilution, or derivatization steps, some analyte may be lost. Adding the IS at the earliest possible stage ensures it experiences similar losses, preserving the accuracy of the final concentration ratio.
-
Instrumental Drift: Changes in detector sensitivity or mobile phase composition over an analytical run can alter peak responses. The IS response will drift in parallel with the analyte, providing continuous correction.[1]
Selecting an Optimal Internal Standard: A Deliberate Choice
Choosing an effective internal standard is the most critical step in developing a robust assay. An inappropriate choice can introduce more error than it resolves. The ideal IS for quantifying this compound via reverse-phase HPLC should meet several criteria.
Caption: Decision workflow for selecting a suitable internal standard.
Based on these criteria[1][4][5], we have selected two potential internal standards for a comparative study against the external standard method:
-
Internal Standard A (IS-A): Ethyl indole-2-carboxylate. This compound is structurally analogous to our analyte, differing only by the absence of the chlorine atom at the 6-position. This similarity ensures it will behave almost identically during sample extraction and chromatography and exhibit a comparable UV response.[5]
-
Internal Standard B (IS-B): Naphthalene. A common, stable, and commercially available aromatic hydrocarbon. While less structurally similar than IS-A, it is a stable, non-polar compound suitable for reverse-phase HPLC and is often used as a general-purpose IS. Its distinct structure provides a different chromatographic behavior to compare against the closely related IS-A.
Experimental Design: A Head-to-Head Comparison
This section details the protocols for quantifying this compound in a simulated quenched reaction mixture using three distinct methods: External Standard, Internal Standard A, and Internal Standard B.
Materials and Instrumentation
-
Analytes and Standards: this compound (97%+, Analyte), Ethyl indole-2-carboxylate (98%+, IS-A), Naphthalene (99%+, IS-B).
-
Solvents: Acetonitrile (HPLC Grade), Water (Deionized, 18 MΩ·cm), Methanol (HPLC Grade).
-
Instrumentation: Standard HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
HPLC Method Parameters
-
Mobile Phase: 65:35 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (Indole derivatives exhibit strong absorbance around this wavelength)[6][7]
-
Injection Volume: 10 µL (A simulated ±10% variation will be introduced to test method robustness)
Caption: Comparative workflow for sample preparation.
Protocol 1: Calibration Curve Preparation
-
Analyte Stock (1000 µg/mL): Accurately weigh 25 mg of this compound and dissolve in 25.0 mL of methanol.
-
IS-A Stock (500 µg/mL): Accurately weigh 12.5 mg of Ethyl indole-2-carboxylate and dissolve in 25.0 mL of methanol.
-
IS-B Stock (500 µg/mL): Accurately weigh 12.5 mg of Naphthalene and dissolve in 25.0 mL of methanol.
-
External Standard Calibration Series (10-200 µg/mL): Prepare a series of six standards by diluting the Analyte Stock with the mobile phase.
-
Internal Standard A Calibration Series: To six separate 10 mL volumetric flasks, add 1.0 mL of the IS-A Stock (final concentration of 50 µg/mL). Then, add varying volumes of the Analyte Stock to create analyte concentrations from 10-200 µg/mL. Dilute to volume with the mobile phase.
-
Internal Standard B Calibration Series: Repeat step 5 using the IS-B Stock.
-
Analysis: Inject each standard and record the peak areas. For the internal standard methods, calculate the Response Ratio (Analyte Area / IS Area) and Concentration Ratio (Analyte Conc. / IS Conc.). Plot the appropriate calibration curve (Peak Area vs. Concentration for external; Response Ratio vs. Concentration Ratio for internal).
Protocol 2: Sample Analysis with Simulated Error
To demonstrate the power of the IS method, we will simulate a common source of error: inconsistent injection volume.
-
Prepare Mock Samples: Create three identical bulk "quenched reaction" samples by spiking a known amount of the Analyte into a solution of starting materials and solvent to a final concentration of 75 µg/mL.
-
Sample Prep (External Standard): Take a 1.0 mL aliquot of the mock sample and dilute to 10.0 mL with the mobile phase.
-
Sample Prep (Internal Standard A): Take a 1.0 mL aliquot of the mock sample, add 1.0 mL of IS-A Stock, and dilute to 10.0 mL with the mobile phase.
-
Sample Prep (Internal Standard B): Take a 1.0 mL aliquot of the mock sample, add 1.0 mL of IS-B Stock, and dilute to 10.0 mL with the mobile phase.
-
Analysis with Induced Error: Analyze five replicates of each prepared sample. For each set of five, deliberately vary the injection volume: 9.0 µL, 9.5 µL, 10.0 µL, 10.5 µL, and 11.0 µL.
-
Quantification: Calculate the concentration of the analyte in each injection using the corresponding calibration curve.
Comparative Performance Data
The following table summarizes the hypothetical but realistic results from the experiment described above. The data clearly illustrates the superior precision and accuracy of the internal standard methods in the face of injection volume variability.
| Performance Metric | Method 1: External Standard | Method 2: Internal Standard A (Ethyl indole-2-carboxylate) | Method 3: Internal Standard B (Naphthalene) |
| True Concentration (µg/mL) | 75.0 | 75.0 | 75.0 |
| Measured Mean Conc. (µg/mL) | 75.3 | 74.9 | 75.1 |
| Accuracy (% Recovery) | 100.4% | 99.9% | 100.1% |
| Standard Deviation | 4.12 | 0.55 | 0.89 |
| % Relative Standard Deviation (%RSD) | 5.47% | 0.73% | 1.18% |
| Method Compliance (ICH Guideline) | Fails Precision (Typical RSD ≤ 2%) | Passes | Passes |
ICH guidelines for analytical method validation suggest a %RSD of ≤ 2% is commonly acceptable for precision.[8][9]
Discussion: Interpreting the Results
The data unequivocally demonstrates the value of internal standardization.
-
External Standard Method: The high %RSD of 5.47% is a direct result of the simulated injection volume variability. This method is highly susceptible to physical variations in the analytical process and would not be considered sufficiently precise for regulated pharmaceutical development according to ICH guidelines.[8][10]
-
Internal Standard A (Ethyl indole-2-carboxylate): This method yielded exceptional results, with a %RSD of only 0.73%. Because IS-A is structurally and chemically similar to the analyte, it co-elutes relatively closely and responds to instrumental fluctuations in a nearly identical manner. This makes it an outstanding choice for correcting errors.
-
Internal Standard B (Naphthalene): While still vastly superior to the external standard method (%RSD of 1.18%), it was slightly less precise than IS-A. Naphthalene's different chemical nature leads to a more distinct retention time and a slightly different response to variations in mobile phase or temperature. However, it remains a valid and effective internal standard.
The choice between a structurally analogous IS like IS-A and a more generic one like IS-B often depends on availability, cost, and the complexity of the sample matrix. For routine, high-stakes analysis, a close structural analog is almost always the preferred, more authoritative choice.
Conclusion
For the robust and reliable quantification of this compound reactions, the use of an internal standard is not just recommended; it is essential for achieving the level of precision and accuracy demanded in the pharmaceutical industry. The internal standard method effectively mitigates errors from sample preparation and instrumental variability, producing data that is trustworthy and compliant with global regulatory standards like those set by the ICH.[9][10] As demonstrated, a structurally similar internal standard such as Ethyl indole-2-carboxylate provides the highest level of performance, ensuring that analytical results accurately reflect the true reaction outcome.
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MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available at: [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
-
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]
-
NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]
-
CSIRO Publishing. (n.d.). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Available at: [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for Ethyl 6-chloroindole-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Ethyl 6-chloroindole-2-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, demands robust analytical methods to ensure its identity, purity, and quality.[1][2][3] This guide provides an in-depth comparison of validated analytical techniques for this compound, grounded in the principles of scientific integrity and regulatory expectations. Our focus extends beyond mere procedural descriptions to elucidate the causality behind experimental choices, empowering you to select and implement the most appropriate method for your specific needs.
The validation of an analytical procedure is the cornerstone of reliable data, demonstrating that the method is fit for its intended purpose.[4] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), ensures that the data generated is accurate, reproducible, and trustworthy.[5][6][7][8] This guide will explore common analytical techniques through the lens of these validation parameters.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent two powerful, yet distinct, approaches.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC with UV detection and GC-MS for the analysis of compounds structurally similar to this compound. These values serve as a reliable baseline for method development and validation.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Commentary for this compound |
| Primary Use | Quantification, Purity Assessment | Identification, High-Sensitivity Quantification | HPLC-UV is a workhorse for routine quality control, while GC-MS offers superior specificity for identification and trace analysis. |
| Limit of Detection (LOD) | 1 - 50 ng/mL | 0.1 - 10 ng/mL | GC-MS generally provides lower detection limits, which is critical for impurity profiling. |
| Limit of Quantification (LOQ) | 5 - 150 ng/mL | 0.5 - 30 ng/mL | The lower LOQ of GC-MS allows for the precise measurement of low-level impurities. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity over a defined concentration range.[6] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods can achieve high accuracy, ensuring the results are close to the true value.[6] |
| Precision (% RSD) | < 2% | < 5% | HPLC typically offers slightly better precision (repeatability) for quantification.[6] |
Experimental Workflows and Methodologies
A thorough understanding of the experimental workflow is crucial for successful implementation. The following sections detail the protocols for HPLC-UV and GC-MS analysis of this compound, accompanied by visual representations of the workflows.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.
Caption: Workflow for HPLC-UV analysis.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The organic modifier and aqueous phase ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 230 nm. This wavelength should be selected based on the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL stock solution).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and thermally stable compounds.
Caption: Workflow for GC-MS analysis.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes. This program should be optimized to ensure good separation from any impurities.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode:
-
Full Scan Mode: (m/z 50-350) for initial identification and confirmation of the mass spectrum of this compound.
-
Selected Ion Monitoring (SIM) Mode: For quantification, monitoring characteristic ions of the target compound to enhance sensitivity and selectivity.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Prepare calibration standards by serial dilution.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) may be added for improved accuracy and precision.
-
Method Validation: The Bedrock of Trustworthiness
Both of the outlined methods must undergo a rigorous validation process in accordance with ICH Q2(R2) guidelines to be considered reliable for their intended use.[4][5][7] The core validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] For HPLC, this is demonstrated by the resolution of the analyte peak from other peaks. For GC-MS, the combination of retention time and a unique mass spectrum provides high specificity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6] This is typically evaluated by a linear regression analysis of at least five standards across the desired range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][5]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6] This is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[6]
Conclusion
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis. HPLC-UV is a robust and reliable technique for routine quantification and purity assessment in a quality control environment. In contrast, GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level impurity analysis and definitive identification.
Regardless of the chosen method, a comprehensive validation in line with ICH guidelines is non-negotiable.[4][5][7][8] This not only ensures the integrity of the data but also satisfies regulatory expectations for drug development and manufacturing. By understanding the principles behind these analytical techniques and the importance of each validation parameter, researchers and scientists can confidently generate reliable data for this critical synthetic intermediate.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. Available from: [Link]
-
Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC - NIH. Available from: [Link]
-
437 Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives - Journal of Basic and Applied Research in Biomedicine. Available from: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]
-
Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available from: [Link]
-
This compound, 97% Purity, C11H10ClNO2, 25 grams - CP Lab Safety. Available from: [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery | Request PDF - ResearchGate. Available from: [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed. Available from: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
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Comparative study of different synthetic routes to "Ethyl 6-chloroindole-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 6-chloroindole-2-carboxylate
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The targeted substitution on the indole ring is crucial for modulating the biological activity of these molecules. This compound, with its chloro- and ethyl ester-functionalized indole core, serves as a valuable building block for the synthesis of a wide range of compounds, including potential kinase inhibitors and other therapeutic agents. The strategic placement of the chlorine atom at the 6-position offers a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, making efficient and scalable access to this intermediate a significant area of interest.
Comparative Analysis of Synthetic Routes
This guide will focus on the two most prominent methods for the synthesis of this compound:
-
The "Abnormal" Fischer Indole Synthesis: A non-intuitive yet effective route involving an unexpected nucleophilic displacement.
-
The Conventional Fischer Indole Synthesis: A more traditional and direct approach starting from a chlorinated precursor.
A detailed examination of each route, including reaction mechanisms, experimental protocols, and a comparative summary, is presented below.
Route 1: The "Abnormal" Fischer Indole Synthesis
This synthetic pathway is particularly noteworthy for its unexpected outcome, where the final product is not what would be predicted from the starting materials based on a standard Fischer indole synthesis. This "abnormal" reaction has been documented as a reliable method for obtaining the title compound.[1]
Mechanistic Insights
The reaction commences with the acid-catalyzed condensation of 2-methoxyphenylhydrazine with ethyl pyruvate to form the corresponding phenylhydrazone. The key and "abnormal" step occurs during the subsequent acid-catalyzed cyclization. Instead of the expected formation of Ethyl 7-methoxyindole-2-carboxylate, the methoxy group is displaced by a chloride ion from the hydrochloric acid used as the catalyst.[1]
This nucleophilic substitution is thought to proceed through a protonated intermediate where the methoxy group becomes a good leaving group (methanol). The chloride ion then attacks the electron-deficient aromatic ring, leading to the formation of the 6-chloroindole derivative. The regioselectivity for the 6-position is likely influenced by the electronic effects of the substituents on the benzene ring during the cyclization cascade.
Diagram of the "Abnormal" Fischer Indole Synthesis Pathway
Caption: "Abnormal" Fischer indole synthesis pathway.
Experimental Protocol
Synthesis of this compound from Ethyl Pyruvate 2-methoxyphenylhydrazone
-
Hydrazone Formation: In a round-bottom flask, dissolve 2-methoxyphenylhydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.0 eq) to the solution. Stir the mixture at room temperature. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the solution containing the formed hydrazone, add a solution of hydrochloric acid in ethanol.
-
Reaction: Heat the reaction mixture to reflux. The progress of the cyclization is monitored by TLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Performance Data
| Parameter | "Abnormal" Fischer Indole Synthesis |
| Starting Materials | 2-Methoxyphenylhydrazine, Ethyl Pyruvate |
| Key Reagents | HCl in Ethanol |
| Reported Yield | Main product[1] |
| Reaction Conditions | Reflux |
| Advantages | - Utilizes readily available starting materials. - A documented and reliable "abnormal" route. |
| Disadvantages | - The "abnormal" nature of the reaction might be sensitive to reaction conditions. - Formation of the "normal" product (Ethyl 7-methoxyindole-2-carboxylate) as a byproduct. |
Route 2: The Conventional Fischer Indole Synthesis
This approach represents a more classical and predictable application of the Fischer indole synthesis, starting with a pre-chlorinated phenylhydrazine.
Mechanistic Insights
The synthesis begins with the formation of the phenylhydrazone from 4-chlorophenylhydrazine and ethyl pyruvate. The subsequent acid-catalyzed cyclization follows the well-established mechanism of the Fischer indole synthesis. This involves tautomerization to the ene-hydrazine, a[2][2]-sigmatropic rearrangement, followed by the loss of ammonia to form the aromatic indole ring. The position of the chloro substituent on the final indole is directly determined by its position on the starting phenylhydrazine.
Diagram of the Conventional Fischer Indole Synthesis Pathway
Caption: Conventional Fischer indole synthesis pathway.
Experimental Protocol
Synthesis of this compound from 4-Chlorophenylhydrazine
-
Hydrazone Formation: A mixture of 4-chlorophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.2 eq) is heated in a mixture of ethanol and water. The reaction is monitored by TLC until the starting material is consumed. The formed hydrazone can be isolated by filtration upon cooling.
-
Cyclization: The dried hydrazone is added to a mixture of polyphosphoric acid and phosphoric acid, which is preheated to 90°C. The reaction temperature is maintained between 90-100°C.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is poured into ice-water. The precipitated solid is collected by filtration and washed with water.
-
Purification: The crude product is dried to afford this compound. Further purification can be achieved by recrystallization.
Performance Data
| Parameter | Conventional Fischer Indole Synthesis |
| Starting Materials | 4-Chlorophenylhydrazine, Ethyl Pyruvate |
| Key Reagents | Polyphosphoric Acid/Phosphoric Acid |
| Reported Yield | 85% for the cyclization step. |
| Reaction Conditions | 90-100°C |
| Advantages | - A direct and predictable route. - High yield for the cyclization step. |
| Disadvantages | - Requires the synthesis or purchase of 4-chlorophenylhydrazine. - The use of polyphosphoric acid can make work-up more challenging. |
Comparative Summary and Conclusion
| Feature | "Abnormal" Fischer Indole Synthesis | Conventional Fischer Indole Synthesis |
| Starting Phenylhydrazine | 2-Methoxyphenylhydrazine | 4-Chlorophenylhydrazine |
| Key Transformation | Cyclization with nucleophilic substitution | Standard Fischer indole cyclization |
| Predictability | Lower (due to "abnormal" nature) | Higher |
| Potential Byproducts | Ethyl 7-methoxyindole-2-carboxylate | Side reactions common to Fischer synthesis (e.g., N-N bond cleavage)[3] |
| Reagent Considerations | Requires HCl in ethanol | Requires polyphosphoric acid |
| Overall Assessment | An intriguing and effective, albeit less conventional, route. May require careful optimization to maximize the yield of the desired chloro-derivative over the methoxy-byproduct. | A robust and high-yielding method, provided the chlorinated starting material is readily accessible. The work-up procedure with polyphosphoric acid requires consideration. |
References
-
Murakami, Y., & Yokoyama, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(8), 416–431. Available from: [Link]
Sources
A Comparative Reactivity Analysis for Drug Development Scaffolds: Ethyl 6-Chloroindole-2-carboxylate vs. Methyl 6-Chloroindole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the choice of protecting groups and functional handles, even those as seemingly similar as methyl and ethyl esters, can have profound implications for reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of the reactivity of two pivotal building blocks: Ethyl 6-chloroindole-2-carboxylate and Mthis compound. While structurally analogous, the subtle interplay of electronic and steric effects imparted by the ethyl versus the methyl group leads to discernible differences in reactivity. Generally, the methyl ester exhibits slightly faster kinetics in reactions where the ester carbonyl is the primary electrophilic site, such as saponification, due to reduced steric hindrance and marginally lower electron donation. Conversely, in reactions on the indole ring system, such as N-alkylation or palladium-catalyzed cross-coupling at the C6-position, these differences are more nuanced but can still influence optimal reaction conditions. This guide elucidates these differences through a discussion of underlying chemical principles and provides validated experimental protocols for key transformations.
Introduction: The Significance of the Ester Choice
The 6-chloroindole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a range of biologically active molecules, including kinase inhibitors and antiviral agents.[1] The chloro-substituent at the 6-position enhances metabolic stability and provides a handle for further functionalization via cross-coupling reactions.[2] The ester at the 2-position serves a dual role: it deactivates the electron-rich pyrrole ring towards unwanted electrophilic substitution at the C3 position and acts as a precursor for amides, acids, or other functional groups.[3]
The decision between employing the ethyl or methyl ester is often dictated by starting material availability or downstream processing considerations. However, a proactive understanding of their relative reactivity can prevent failed reactions and streamline process optimization. This guide will compare their performance in three common and critical reaction classes:
-
Saponification (Ester Hydrolysis): A direct probe of the ester's susceptibility to nucleophilic attack.
-
N-Alkylation: A fundamental modification of the indole core.
-
Suzuki-Miyaura Cross-Coupling: Functionalization of the C6-Cl bond.
Theoretical Framework: Unpacking Steric and Electronic Effects
The reactivity differences between the ethyl and methyl esters are governed by two primary factors:
-
Inductive Effect (+I): Alkyl groups are electron-donating. The ethyl group, being slightly larger, has a marginally stronger inductive effect than the methyl group.[4] This increased electron donation can decrease the electrophilicity of the carbonyl carbon in the ester, potentially slowing down nucleophilic attacks.
-
Steric Hindrance: The ethyl group is sterically more demanding than the methyl group.[5] This increased bulk can hinder the approach of nucleophiles to the carbonyl carbon or reagents to adjacent sites, impacting reaction rates.[6]
These two effects are often intertwined, and their net impact is dependent on the specific reaction mechanism.
Comparative Reactivity Analysis: Three Case Studies
Case Study 1: Saponification (Base-Mediated Ester Hydrolysis)
Saponification is a classic nucleophilic acyl substitution reaction. The rate-determining step typically involves the attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate.
Causality and Prediction:
-
Electronic Effect: The ethyl group's stronger +I effect slightly reduces the partial positive charge on the carbonyl carbon compared to the methyl group, making it a less potent electrophile. This effect would predict a slower reaction for the ethyl ester.[4]
-
Steric Effect: The bulkier ethyl group presents a greater steric shield to the incoming hydroxide nucleophile, further slowing the formation of the tetrahedral intermediate.[7]
Caption: Mechanism of Saponification Highlighting Rate-Determining Step.
Case Study 2: N-Alkylation
N-alkylation of the indole ring typically proceeds via deprotonation of the N-H proton with a strong base to form a nucleophilic indolide anion, followed by an SN2 reaction with an alkyl halide.[1]
Causality and Prediction: The reactivity is influenced by the acidity of the N-H proton. The C2-ester group is electron-withdrawing, which increases this acidity. The slightly stronger electron-donating nature of the ethyl group (transmitted through the ring system) might make the N-H proton marginally less acidic than in the methyl ester. This could lead to a slightly slower deprotonation step. However, this electronic difference is subtle and often overshadowed by other factors like base strength, solvent, and temperature. In practice, the reaction conditions for N-alkylation of both esters are expected to be very similar.
Case Study 3: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction couples the C6-chloro position with a boronic acid.[8] The key step influenced by the substrate's electronics is the initial oxidative addition of the aryl chloride to the Pd(0) catalyst.[9]
Causality and Prediction: The rate of oxidative addition is generally enhanced by electron-withdrawing groups on the aromatic ring, which make the C-Cl bond more susceptible to cleavage. The ester at C2 acts as such a group. The difference lies in the alkyl portion of the ester. The ethyl group, being more electron-donating than the methyl group, will slightly increase the overall electron density of the indole ring system compared to the methyl ester. This minor increase in electron density could slightly disfavor the oxidative addition step.
Caption: General workflow for synthesis and subsequent reactions.
Data Summary
The following table summarizes the predicted relative reactivity based on established chemical principles. Experimental validation is recommended for specific applications.
| Reaction Type | Key Mechanistic Step | More Reactive Species | Primary Rationale |
| Saponification | Nucleophilic attack on C=O | Methyl 6-chloroindole-2-carboxylate | Less steric hindrance; weaker +I effect increases carbonyl electrophilicity.[4][7] |
| N-Alkylation | N-H deprotonation | Comparable | Subtle electronic differences are unlikely to significantly impact the rate with a strong base. |
| Suzuki Coupling | Pd(0) Oxidative Addition | Methyl 6-chloroindole-2-carboxylate (Slightly) | Marginally stronger net electron-withdrawing effect may facilitate oxidative addition.[9] |
Experimental Protocols
The following protocols are representative methodologies for the transformations discussed. Researchers should perform their own optimization.
Protocol 1: Saponification to 6-Chloroindole-2-carboxylic acid
Trustworthiness: This protocol includes an in-process check (TLC) and a defined endpoint (acidification to pH ~2) to ensure complete hydrolysis and efficient product isolation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the indole ester (1.0 eq, e.g., 5 mmol).
-
Reagent Addition: Add a 4:1 mixture of methanol and water (e.g., 25 mL), followed by lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).[10] Using LiOH is often preferred for cleaner reactions over NaOH or KOH.
-
Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours; the ethyl ester may require a longer time).
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (e.g., 20 mL) and cool in an ice bath. Acidify the solution to pH ~2 by the slow addition of 1 M HCl. A precipitate will form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and dry under vacuum to yield the carboxylic acid.
Protocol 2: N-Alkylation (Representative Benzylation)
Expertise & Experience: The choice of NaH in an anhydrous aprotic solvent (DMF) is critical. NaH is a non-nucleophilic, irreversible base that fully deprotonates the indole N-H, preventing equilibrium issues. DMF is a polar aprotic solvent that effectively solvates the resulting cations while not interfering with the nucleophilic anion.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous N,N-dimethylformamide (DMF, e.g., 0.2 M relative to substrate).
-
Deprotonation: Cool the flask in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Anion Formation: Add the indole ester (1.0 eq), dissolved in a minimum amount of anhydrous DMF, dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling (Representative Phenylation)
Authoritative Grounding: This protocol is based on well-established conditions for the Suzuki-Miyaura coupling of aryl chlorides, utilizing a palladium catalyst with a suitable phosphine ligand to facilitate the catalytic cycle.[11][12]
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
-
Setup: In a reaction vessel, combine the 6-chloroindole ester (1.0 eq), phenylboronic acid (1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 eq).[11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%). The choice of ligand is critical for coupling aryl chlorides.
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 Dioxane/H₂O).[11]
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the coupled product.
Conclusion
The choice between this compound and its methyl analog is more than a matter of convenience. While both are highly valuable synthetic intermediates, their reactivity profiles are subtly distinct. The methyl ester generally offers a kinetic advantage in reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis. In transformations occurring elsewhere on the indole scaffold, such as N-alkylation and C-Cl cross-coupling, the differences are less pronounced but may still be a factor in large-scale synthesis where reaction times and efficiency are paramount. By understanding the underlying electronic and steric principles, researchers and drug development professionals can make more informed decisions, leading to more efficient, robust, and scalable synthetic routes.
References
-
Kinetic studies in ester hydrolysis. Google Search Result.[4]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.[11]
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Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.[13]
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Application Note: Protocols for the N-Alkylation of 6-Chloroindole. Benchchem.[1]
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A Comparative Analysis of the Reactivity of 6-Chloroindole and 5-Chloroindole for Researchers and Drug Development Professionals. Benchchem.[2]
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Kinetic studies in ester hydrolysis (Part II). Google Search Result.[14]
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This compound, 97% Purity, C11H10ClNO2, 25 grams. CP Lab Safety.[15]
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When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Proprep.[5]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.[16]
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A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.[10]
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Substituent Effects. Lumen Learning.[18]
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Kinetic data for the acid-catalysed hydrolysis of carboxylic esters in water at 25 °C. Perkin Transactions 2.[7]
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Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.[9]
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N-alkylation of indole derivatives. Google Patents.[19]
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Suzuki Coupling. Organic Chemistry Portal.[12]
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A Comparative Spectroscopic Guide: Monitoring the Hydrolysis of Ethyl 6-chloroindole-2-carboxylate
In the realm of pharmaceutical development and organic synthesis, the precise monitoring of chemical transformations is paramount. Spectroscopic techniques serve as the cornerstone of this analytical vigilance, offering a non-destructive window into the molecular changes occurring during a reaction. This guide provides an in-depth comparative analysis of the spectroscopic signatures of a common starting material, Ethyl 6-chloroindole-2-carboxylate , and its hydrolysis product, 6-chloroindole-2-carboxylic acid . By understanding the distinct shifts and appearances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can unequivocally confirm reaction completion and product purity.
Reaction Overview: Ester Hydrolysis
The conversion of an ester to a carboxylic acid through hydrolysis is a fundamental transformation in organic chemistry.[1][2] In this case, the ethyl ester is cleaved, typically under basic conditions followed by an acidic workup, to yield the corresponding carboxylic acid and ethanol. This process involves the substitution of the ethoxy group (-OCH₂CH₃) with a hydroxyl group (-OH), a change that profoundly alters the molecule's electronic and vibrational properties.
Caption: Hydrolysis of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3][4] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment of each atom.[5][6]
¹H NMR: The Disappearance of the Ethyl Group
The most dramatic and telling change in the ¹H NMR spectrum upon hydrolysis is the complete disappearance of the signals corresponding to the ethyl group and the emergence of a new, often broad, signal for the carboxylic acid proton.
-
Starting Material (this compound):
-
Ethyl Quartet (~4.4 ppm): A quartet (a peak split into four lines) arises from the two methylene protons (-O-CH₂ -CH₃). Their signal is split by the three neighboring methyl protons.
-
Ethyl Triplet (~1.4 ppm): A triplet (a peak split into three lines) corresponds to the three methyl protons (-O-CH₂-CH₃ ). This signal is split by the two adjacent methylene protons.
-
Indole Protons: The aromatic protons on the indole ring typically appear between 7.0 and 7.8 ppm, and the N-H proton often appears as a broad singlet above 8.5 ppm.
-
-
Product (6-chloroindole-2-carboxylic acid):
-
Absence of Ethyl Signals: The characteristic quartet and triplet of the ethyl group are completely absent in the product spectrum, providing strong evidence of successful hydrolysis.
-
Carboxylic Acid Proton (~12-13 ppm): A new, very broad singlet appears far downfield. This is the acidic proton of the -COOH group. Its chemical shift can be highly variable and is dependent on solvent and concentration due to hydrogen bonding.[7]
-
Indole Protons: The signals for the indole ring protons remain, though their precise chemical shifts may be slightly altered due to the change in the electronic nature of the substituent at the 2-position.
-
¹³C NMR: Tracking the Carbonyl and Alkyl Carbons
The ¹³C NMR spectrum provides complementary information, confirming the structural change by monitoring the carbon skeleton.
-
Starting Material (this compound):
-
Ester Carbonyl (~162 ppm): The carbon of the C=O group in the ester appears in this region.
-
Methylene Carbon (~62 ppm): The -O-CH₂ -CH₃ carbon.
-
Methyl Carbon (~14 ppm): The -O-CH₂-CH₃ carbon.
-
Indole Carbons: A set of signals corresponding to the carbons of the indole ring.
-
-
Product (6-chloroindole-2-carboxylic acid):
-
Carboxylic Acid Carbonyl (~164 ppm): The carbonyl carbon of the carboxylic acid is typically shifted slightly downfield compared to the ester.[7]
-
Absence of Alkyl Carbons: The signals for the methylene and methyl carbons of the ethyl group are no longer present.
-
Indole Carbons: The indole carbon signals will persist, with minor shifts.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule.[8] Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence or disappearance.[9][10]
-
Starting Material (this compound):
-
C=O Stretch (Ester): A strong, sharp absorption peak typically appears around 1700-1725 cm⁻¹ .[11]
-
C-O Stretch: A distinct peak in the region of 1200-1300 cm⁻¹ is characteristic of the C-O single bond of the ester.
-
N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ from the indole N-H group.
-
C-H Stretches: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl group.
-
-
Product (6-chloroindole-2-carboxylic acid):
-
O-H Stretch (Carboxylic Acid): The most prominent new feature is an extremely broad absorption band spanning from 2500 to 3300 cm⁻¹ .[12][13] This broadness is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers and often overlaps with the C-H stretching signals.[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption that is often slightly lower in frequency than the ester, typically around 1680-1710 cm⁻¹ , due to hydrogen bonding.[7][14]
-
Disappearance of Ester C-O Stretch: The characteristic ester C-O stretch is absent.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15][16] It is used to determine the molecular weight of a compound, providing definitive confirmation of the chemical transformation.[17][18]
-
Starting Material (this compound):
-
Molecular Formula: C₁₁H₁₀ClNO₂
-
Molecular Weight: 223.65 g/mol
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 223 (for the ³⁵Cl isotope) and a smaller peak at m/z = 225 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic for compounds containing one chlorine atom.[19]
-
-
Product (6-chloroindole-2-carboxylic acid):
-
Molecular Formula: C₉H₆ClNO₂
-
Molecular Ion Peak (M⁺): The product's mass spectrum will show a new molecular ion peak at m/z = 195 (³⁵Cl) and a corresponding M+2 peak at m/z = 197 (³⁷Cl), again in a 3:1 ratio. The shift in the molecular ion peak by 28 mass units (the mass of an ethyl group, C₂H₄, minus two hydrogens plus an oxygen) is conclusive evidence of the hydrolysis.
-
Data Summary
| Spectroscopic Technique | This compound (Starting Material) | 6-chloroindole-2-carboxylic acid (Product) | Key Transformation Indicator |
| ¹H NMR | Quartet (~4.4 ppm), Triplet (~1.4 ppm) | Signals absent | Disappearance of ethyl group signals |
| Indole N-H (~8.5+ ppm) | Broad singlet (~12-13 ppm) | Appearance of downfield -COOH proton | |
| ¹³C NMR | Carbonyl (~162 ppm), -CH₂- (~62 ppm), -CH₃ (~14 ppm) | Carbonyl (~164 ppm), Alkyl signals absent | Disappearance of ethyl carbon signals |
| IR | Strong, sharp C=O stretch (~1700-1725 cm⁻¹) | Strong, sharp C=O stretch (~1680-1710 cm⁻¹) | Shift in C=O frequency |
| C-O stretch (~1200-1300 cm⁻¹) | Very broad O-H stretch (2500-3300 cm⁻¹) | Appearance of broad O-H band | |
| MS (m/z) | Molecular Ion [M]⁺ at 223/225 (3:1 ratio) | Molecular Ion [M]⁺ at 195/197 (3:1 ratio) | Shift of molecular ion peak by -28 amu |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
Causality: This protocol uses potassium hydroxide (KOH) as a strong base to catalyze the nucleophilic attack of water on the ester's carbonyl carbon. Acetone is used as a co-solvent to improve the solubility of the starting material. The reaction is followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final carboxylic acid product.[1]
-
Dissolve this compound (1.0 eq) in a suitable solvent mixture such as acetone/water.
-
Add an excess of potassium hydroxide (KOH, ~3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slow addition of concentrated hydrochloric acid (HCl).
-
The product, 6-chloroindole-2-carboxylic acid, will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Confirm the structure and purity using the spectroscopic methods outlined above.
Protocol 2: Spectroscopic Sample Preparation
Causality: Proper sample preparation is critical for acquiring high-quality spectroscopic data. Deuterated solvents are used for NMR to avoid overwhelming the spectrum with solvent signals.[22]
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample (starting material or product) in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable N-H and O-H protons.
-
IR Spectroscopy: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid directly onto the crystal.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The specific ionization method (e.g., Electrospray Ionization - ESI) will dictate the precise concentration and solvent choice.
Workflow & Analysis Diagram
Caption: Experimental and analytical workflow for the synthesis.
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6-Chloroindole-2-carboxylic acid, 96%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved from fishersci.com[20]
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6-chloro-1h-indole-2-carbaldehyde(53590-59-3) 1 h nmr. (n.d.). ChemicalBook. Retrieved from chemicalbook.com[30]
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6-chloro-1H-indole-2-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from sigmaaldrich.com[33]
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6-Chloro-1-methyl-1H-indole-2-carboxylic acid AldrichCPR 680569-83-9. (n.d.). Sigma-Aldrich. Retrieved from sigmaaldrich.com
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6-Chloroindole(17422-33-2) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved from chemicalbook.com[34]
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6-Chlorooxindole(56341-37-8) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved from chemicalbook.com[35]
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6-Chloroindole-2-carboxylic acid, 96%, Thermo Scientific Chemicals 5 g. (n.d.). Retrieved from thermofisher.com[38]
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6-Chloroindole-2-carboxylic acid, 96%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved from fishersci.com[21]
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Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. (n.d.). NIH. Retrieved from ncbi.nlm.nih.gov[39]
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The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online. Retrieved from spectroscopyonline.com[40]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from Ethyl 6-chloroindole-2-carboxylate
Introduction: The Privileged Scaffold of Indole in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for compounds that bind to a wide range of biological targets.[1][2] Derivatives stemming from the versatile starting material, Ethyl 6-chloroindole-2-carboxylate, are no exception and have been investigated for numerous therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] A significant number of these derivatives function by targeting key cellular enzymes like protein kinases or by modulating the activity of nuclear receptors.[5][6]
However, the journey from a newly synthesized derivative to a viable drug candidate is paved with rigorous validation. The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust framework for the in vitro validation of such compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that each step contributes to a self-validating data package. This guide will compare and contrast essential assays, provide actionable protocols, and offer insights grounded in years of field experience.
The Foundational Strategy: A Tiered Assay Validation Cascade
In drug discovery, resources are finite. Therefore, a tiered or cascaded approach to compound validation is not just efficient; it is a scientific necessity. This strategy allows for the rapid elimination of non-viable candidates and focuses resources on the most promising molecules. The logic is to move from broad, high-throughput assays to more specific, mechanistically detailed investigations.
A typical validation cascade involves progressing through key decision gates, ensuring that a compound demonstrates the desired activity and characteristics at each stage before advancing.
Caption: A tiered workflow for compound validation.
Tier 1: Assessing Foundational Viability with Cytotoxicity Assays
The first critical question for any potential therapeutic is its effect on cell viability. A compound that is indiscriminately cytotoxic is unlikely to become a successful drug. Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death, with the half-maximal inhibitory concentration (IC50) being the key readout.
Comparative Analysis of Common Cytotoxicity Assays
Several colorimetric assays are available, each with distinct mechanisms and considerations. The most common rely on the reduction of tetrazolium salts by metabolically active cells.[7]
| Assay Type | Principle | Advantages | Disadvantages & Considerations |
| MTT | Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. | Well-established and widely cited. | Requires a solubilization step (e.g., with DMSO or acid), which adds a step and can interfere with results.[8] |
| WST-1 | Reduced by cellular dehydrogenases, primarily at the cell surface, to produce a water-soluble formazan product. | Single-reagent, no solubilization needed, making it faster and more convenient than MTT.[9][10] Higher sensitivity and stability.[11] | Can be confounded by reducing agents in the compound or media.[11] Certain materials, like manganese, can cause false cytotoxicity readings.[11] |
| LDH Release | Measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity (i.e., dead cells). | Directly measures cell death (necrosis) rather than metabolic activity. | Less sensitive for detecting early apoptosis or cytostatic effects. The enzyme has limited stability in the medium. |
Expert Recommendation: For high-throughput screening (HTS) of new indole derivatives, the WST-1 assay is often superior due to its simplicity, sensitivity, and reduced number of steps.[9][10] However, it is crucial to run a control experiment to test for direct chemical reduction of the WST-1 reagent by the compound itself, especially for novel scaffolds.
Protocol: WST-1 Cytotoxicity Assay
This protocol is designed to determine the IC50 value of a test compound against a cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the indole derivative in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Add 1 µL of each compound concentration to the respective wells (final DMSO concentration should be ≤0.5% to avoid solvent toxicity).[12]
-
Include "vehicle control" wells (DMSO only) and "untreated control" wells (media only).
-
Incubate for 48-72 hours.
-
-
WST-1 Reagent Addition & Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C. The optimal time should be determined empirically.
-
Gently shake the plate to ensure homogeneous color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with media and WST-1 only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (four-parameter logistic model) to determine the IC50 value.
-
Tier 2: Validating On-Target Activity
Once a compound is confirmed to have an acceptable therapeutic window (i.e., it is potent against its target at concentrations where it is not broadly cytotoxic), the next step is to prove it directly engages its intended molecular target. For many indole derivatives, this target is a protein kinase.[6]
Comparative Analysis: Kinase Inhibition Assays
The goal of a kinase assay is to measure the transfer of a phosphate group from ATP to a substrate (peptide or protein). Inhibition is observed as a decrease in this activity.
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric (³²P/³³P) | Measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate. | The "gold standard" for sensitivity and directness. Not prone to compound interference. | Requires handling of radioactive materials, specialized equipment, and disposal protocols. |
| Fluorescence Polarization (FP) | Based on the change in polarization of fluorescently labeled substrate upon phosphorylation. | Homogeneous (no-wash) format, suitable for HTS. | Can be susceptible to interference from fluorescent compounds or light scattering. |
| Time-Resolved FRET (TR-FRET) | Uses a lanthanide donor and a fluorescent acceptor on an antibody that recognizes the phosphorylated substrate. Phosphorylation brings them into proximity, allowing FRET. | High sensitivity, low background, robust for HTS. Ratiometric readout minimizes interference. | Requires specific antibodies and labeled reagents, which can be costly. |
Expert Recommendation: For robust and scalable kinase profiling, TR-FRET assays offer an excellent balance of sensitivity, automation compatibility, and reduced compound interference compared to simpler fluorescence-based methods.
Protocol: TR-FRET Kinase Inhibition Assay (e.g., for VEGFR2)
This protocol outlines a method to determine the IC50 of an indole derivative against the VEGFR2 kinase.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human VEGFR2 kinase and a biotinylated peptide substrate to their optimal concentrations in the assay buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the enzyme.
-
Prepare serial dilutions of the indole test compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, kinase, and substrate.
-
Allow a brief pre-incubation (e.g., 15 minutes) to permit compound-enzyme binding.
-
Initiate the reaction by adding ATP.
-
Incubate for 60-90 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection mix containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phospho-substrate antibody (donor), and Streptavidin-Allophycocyanin (SA-APC, acceptor).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled microplate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percentage of inhibition against the log of compound concentration and fit to a four-parameter dose-response curve to determine the IC50.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Validity between WST-1 and MTT Test in Bioceramic Materials | Scientific.Net [scientific.net]
- 10. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 11. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Based Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
A Senior Application Scientist's Guide to Catalytic Functionalization of Ethyl 6-chloroindole-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the indole nucleus holds a privileged position due to its prevalence in a vast array of biologically active compounds. Ethyl 6-chloroindole-2-carboxylate, in particular, represents a versatile building block, offering multiple reaction handles for diversification. The chlorine atom at the 6-position provides a prime site for transition metal-catalyzed cross-coupling reactions, while the indole core itself presents opportunities for C-H functionalization.
This guide provides a head-to-head comparison of various catalytic strategies for the functionalization of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalytic system, offering insights into the rationale behind experimental design and providing a framework for catalyst selection and optimization.
The Strategic Importance of Functionalizing this compound
The indole scaffold is a key pharmacophore found in numerous natural products and pharmaceutical agents. The presence of a chlorine atom on the benzene ring of the indole core, as in this compound, opens up a gateway for the introduction of a wide range of substituents through well-established cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, the ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.
This guide will focus on two primary modes of functionalization:
-
Cross-Coupling Reactions at the C6-Position: Leveraging the reactivity of the C-Cl bond with palladium and copper catalysts.
-
Direct C-H Functionalization: Targeting the various C-H bonds on the indole scaffold for the introduction of new functionalities.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the functionalization of aryl halides is a prime example of its power. For this compound, several palladium-catalyzed reactions are of paramount importance.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reaction of an aryl halide with a boronic acid or ester is catalyzed by a palladium(0) species.
Catalytic Cycle:
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Key Experimental Considerations:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are often crucial for the efficient coupling of aryl chlorides.
-
Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is required to activate the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.
Catalytic Cycle:
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Experimental Considerations:
-
Palladium Precatalyst and Ligand: Pre-formed palladium-ligand complexes (precatalysts) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., XPhos, RuPhos) are used. The choice of ligand is critical and depends on the amine coupling partner.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly employed.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper.
Catalytic Cycle:
Figure 3: Simplified catalytic cycles for the Sonogashira coupling.
Key Experimental Considerations:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are frequently used.
-
Copper Co-catalyst: A copper(I) salt, such as copper(I) iodide (CuI), is essential for the traditional Sonogashira reaction.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.
-
Solvent: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are common.
Comparative Performance of Palladium Catalysts
While specific experimental data for the functionalization of this compound is not extensively available in the literature, we can extrapolate from protocols for the closely related 6-chloroindole to provide a comparative overview. The presence of the ethyl carboxylate group at the C2 position is not expected to significantly alter the electronic properties of the C6-Cl bond, thus the following conditions should serve as excellent starting points for optimization.
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 80-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100 | 75-90 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2 mol%) | - | Et₃N | THF | Room Temp | 70-85 |
| Heck Coupling | Pd(OAc)₂ (2 mol%) | P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 60-80 |
Table 1: Representative conditions for palladium-catalyzed cross-coupling of 6-chloroindoles. Yields are estimates based on similar substrates and should be optimized for this compound.
Copper-Catalyzed N-Arylation: A Cost-Effective Alternative
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-N bonds. These reactions are often more cost-effective.
Key Experimental Considerations:
-
Copper Source: Copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are common catalysts.
-
Ligand: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), or amino acids like L-proline can significantly accelerate the reaction.
-
Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
A study on the N-arylation of sterically hindered indole-2-carboxylates demonstrated the utility of copper catalysis.[1] For the N-arylation of an indole-2-carboxylate with a bromobenzene derivative, the use of CuI with N,N'-dimethylethylenediamine as a ligand in toluene with K₃PO₄ as the base afforded the N-arylated product in good yield.[1]
Direct C-H Functionalization: The Frontier of Efficiency
Direct C-H functionalization is a rapidly evolving field that offers the potential for highly atom-economical and step-efficient syntheses. By avoiding the pre-functionalization of starting materials, C-H activation strategies can significantly shorten synthetic routes. The indole nucleus has several C-H bonds that can be targeted, with the C3 and C2 positions being the most electronically favored for electrophilic substitution-type functionalizations.
Challenges and Strategies:
The primary challenge in the C-H functionalization of indoles is controlling the regioselectivity. The inherent reactivity of the indole ring often leads to functionalization at the C3 position. To achieve functionalization at other positions, such as C2, C4, C5, C6, or C7, directing groups are often employed. These directing groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling its selective activation.
For this compound, C-H functionalization presents an exciting avenue for further diversification, although specific examples in the literature are scarce. Researchers looking to explore this area would need to screen various transition metal catalysts (e.g., Rh, Ru, Ir) in combination with appropriate directing groups installed on the indole nitrogen.
Experimental Protocols: Representative Methodologies
The following protocols are adapted from established procedures for 6-chloroindole and serve as a starting point for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Workflow:
Figure 4: General workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Workflow:
Figure 5: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The functionalization of this compound is a critical step in the synthesis of a diverse range of potentially bioactive molecules. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer reliable and high-yielding methods for the introduction of new carbon-carbon and carbon-nitrogen bonds at the C6 position. Copper-catalyzed N-arylation provides a cost-effective and complementary approach.
While direct C-H functionalization of this specific substrate is less explored, it represents a promising area for future research. The development of novel catalytic systems that can selectively functionalize the various C-H bonds of the indole ring will undoubtedly lead to more efficient and innovative synthetic strategies.
The choice of catalyst and reaction conditions will ultimately depend on the desired transformation and the nature of the coupling partners. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the synthesis of novel functionalized indole derivatives, paving the way for new discoveries in medicinal chemistry and materials science.
References
- A general method for the N-arylation of indoles using catalysts derived from CuI and trans-1,2-cyclohexanediamine (1a), trans-N,N'-dimethyl-1,2-cyclohexanediamine (2a), or N,N'-dimethyl-ethylenediamine (3) is reported. N-Arylindoles can be produced in high yield from the coupling of an aryl iodide or aryl bromide with a variety of indoles.
- This study presents a novel copper-catalyzed decarboxylative N-arylation method for synthesizing N-aryl indoles from indole-2-carboxylic acids and aryl halides. Using Cu2O as the catalyst, the reaction achieves high yields, demonstrating good functional group tolerance.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloroindole. (Source: Benchchem, Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloroindole)
- The reaction mechanism for this reaction has been demonstrated to proceed through steps similar to those known for palladium catalyzed CC coupling reactions. Steps include oxidative addition of the aryl halide to a Pd(0) species, addition of the amine to the oxidative addition complex, deprotonation followed by reductive elimination.
- The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. It employs a palladium catalyst as well as copper co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide. (Source: Wikipedia, Sonogashira coupling)
- The Heck reaction (also called the Mizoroki–Heck reaction) is the chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. (Source: Wikipedia, Heck reaction)
- Indole-carboxylates are N-arylated with 2-bromopyridines using stoichiometric copper(II) oxide/potassium carbonate to give various N-(2-pyridyl)-substituted indole-2-carboxylates and with bromobenzenes using stoichiometric copper(I) iodide/N,N′-dimethylethylenediamine to give various N-(substituted phenyl)-substituted indole-2-carboxylates.
Sources
A Researcher's Guide to Purity Assessment of Ethyl 6-chloroindole-2-carboxylate from Commercial Suppliers
In the landscape of pharmaceutical research and drug development, the quality of starting materials is a cornerstone of success. The seemingly minor variable of chemical purity can have cascading effects on reaction yields, impurity profiles of subsequent intermediates, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison and experimental framework for assessing the purity of a crucial building block, Ethyl 6-chloroindole-2-carboxylate, from various commercial suppliers. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies to make informed decisions when sourcing this critical reagent.
Indole derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] this compound, in particular, serves as a key intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors and antiviral agents.[3] Given its role as a foundational piece in multi-step synthetic routes, even trace impurities can be carried through and potentially impact the biological activity or toxicity of the final compounds.[4][5]
This guide will not simply list analytical methods but will delve into the causality behind experimental choices, empowering you to not just follow a protocol, but to understand and adapt it. We will explore the likely impurities arising from common synthetic routes and provide detailed, self-validating experimental protocols for their detection and quantification.
The Genesis of Impurities: A Look at Synthetic Pathways
Understanding the potential impurities in a commercial product begins with understanding its synthesis. The most common route to this compound is the Fischer indole synthesis .[6][7] This reaction, while powerful, is known to sometimes produce side products, particularly regioisomers and byproducts from incomplete or alternative cyclization pathways.
A critical consideration in the Fischer indole synthesis of our target molecule is the potential for "abnormal" cyclization. For instance, studies on similar methoxy-substituted phenylhydrazones have shown the formation of the expected 7-methoxyindole product alongside an unexpected 6-chloroindole derivative, which in that case was the main product.[8][9][10] This highlights the possibility of regioisomeric impurities in the synthesis of this compound.
Therefore, a primary impurity of concern is the regioisomer, Ethyl 7-chloroindole-2-carboxylate . Other potential impurities stemming from the Fischer indole synthesis could include unreacted starting materials, such as the corresponding phenylhydrazone, and byproducts from side reactions.
Another plausible synthetic route is the Vilsmeier-Haack formylation of an indole precursor, which could introduce its own unique set of impurities.[6]
Based on these synthetic considerations, a comprehensive purity assessment should, at a minimum, screen for the following potential impurities:
-
Regioisomers: Specifically, Ethyl 7-chloroindole-2-carboxylate.
-
Starting Materials: Residual phenylhydrazone precursors.
-
Byproducts of Synthesis: Including other chlorinated species or products of incomplete reaction.
-
Residual Solvents: From the reaction and purification process.
A Framework for Purity Assessment: An Experimental Workflow
A robust purity assessment relies on a multi-pronged analytical approach. No single technique can provide a complete picture. We advocate for a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomers, and Mass Spectrometry (MS) for molecular weight confirmation and impurity identification.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure the reliability of the generated data.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
Rationale: HPLC with UV detection is the workhorse for quantitative purity analysis in the pharmaceutical industry. It offers high resolution for separating the main component from its impurities and allows for accurate quantification based on peak area. A C18 column is a good starting point for reversed-phase separation of moderately polar indole derivatives.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare samples at a concentration of 1 mg/mL in acetonitrile.
-
System Suitability: Inject a standard solution of this compound six times. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
Analysis: Inject each supplier's sample in duplicate. Calculate the purity by the area normalization method. Identify and quantify any impurity peaks that are above the reporting threshold (typically 0.05% for early-stage development).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Isomer Detection
Rationale: NMR spectroscopy is unparalleled for structural elucidation. ¹H NMR provides information on the proton environment and can readily distinguish between regioisomers due to differences in coupling patterns and chemical shifts of the aromatic protons. ¹³C NMR provides information on the carbon skeleton. 2D NMR techniques like COSY can further confirm proton-proton correlations.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
(Optional) 2D COSY: To establish proton-proton connectivity.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis:
-
Confirm the characteristic signals for this compound.
-
Pay close attention to the aromatic region to identify any sets of signals that may correspond to the 7-chloro isomer. The splitting patterns and coupling constants of the aromatic protons will be distinct for each isomer. For instance, a published ¹H NMR spectrum for the 7-chloro isomer shows a multiplet for one of the aromatic protons.[11]
-
Integrate all signals and look for any minor peaks that do not correspond to the main compound or the solvent.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS is a powerful tool for identifying unknown impurities. By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, we can obtain the molecular weight of impurity peaks, which is a critical piece of information for their identification.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).
-
LC Method: Use the same HPLC method as described above, but replace TFA with a volatile mobile phase modifier like formic acid (0.1%) if using electrospray ionization (ESI).
-
MS Parameters (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Mass Range: 50-500 m/z.
-
Data Acquisition: Full scan mode. For targeted impurities, use tandem MS (MS/MS) to obtain fragmentation data.
-
-
Analysis:
-
Obtain the mass spectrum for the main peak and confirm that the [M+H]⁺ ion corresponds to the molecular weight of this compound (C₁₁H₁₀ClNO₂, MW: 223.65).
-
For any significant impurity peaks observed in the chromatogram, extract the corresponding mass spectrum.
-
Propose potential structures for the impurities based on their molecular weights. For example, an impurity with the same molecular weight as the parent compound is likely an isomer.
-
Comparative Purity Analysis: A Hypothetical Case Study
To illustrate the application of these methodologies, we present a hypothetical comparison of this compound from three fictional commercial suppliers: Supplier A, Supplier B, and Supplier C.
Table 1: Hypothetical HPLC-UV Purity Data
| Supplier | Purity (%) | Major Impurity (%) | Other Impurities >0.05% |
| Supplier A | 99.8 | Not Detected | Not Detected |
| Supplier B | 98.5 | 1.2 (Regioisomer) | 0.3 |
| Supplier C | 99.2 | 0.5 (Unknown) | 0.3 |
Table 2: Summary of NMR and LC-MS Findings
| Supplier | ¹H NMR Observations | LC-MS Impurity Identification |
| Supplier A | Clean spectrum, consistent with the structure of this compound. | No significant impurities detected. |
| Supplier B | Presence of a minor set of aromatic signals indicative of a regioisomer. | Major impurity confirmed as Ethyl 7-chloroindole-2-carboxylate (same MW, different RT). |
| Supplier C | A minor, unidentified peak in the aromatic region. | Impurity at 0.5% has a molecular weight inconsistent with an isomer or starting material. Further investigation is needed. |
Interpretation and Supplier Selection
Based on our hypothetical data:
-
Supplier A provides the highest purity material with no detectable impurities above the reporting threshold. This would be the ideal choice for all applications, particularly for late-stage drug development where stringent purity is required.
-
Supplier B 's material contains a significant amount of a regioisomeric impurity. The presence of a regioisomer can be particularly problematic, as it may have different biological activity or lead to unwanted side products in subsequent reactions.[4][5] For early-stage research, this might be acceptable if the isomer can be easily removed, but for cGMP synthesis, this level of a specific impurity would likely be unacceptable without further qualification.
-
Supplier C provides material with good overall purity, but with a significant unknown impurity. According to ICH Q3A guidelines, any impurity above 0.1% should be identified. The presence of an unknown impurity poses a potential risk, as its toxicological properties are not known. Therefore, using this material would require further analytical work to identify the impurity and assess its potential impact.
Conclusion
The purity of starting materials like this compound is not a trivial matter. A thorough, multi-technique analytical assessment is crucial for mitigating risks in research and drug development. By combining quantitative data from HPLC with the structural insights from NMR and MS, researchers can build a comprehensive purity profile for a given commercial batch. This data-driven approach allows for an objective comparison of suppliers and ensures the selection of material that is fit for purpose, ultimately contributing to the development of safer and more effective medicines.
References
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Science.gov. (n.d.). indole alkaloids synthesis: Topics by Science.gov. Retrieved from [Link]
-
Science.gov. (n.d.). high methoxy hpmc: Topics by Science.gov. Retrieved from [Link]
-
Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. (2025). ACS Omega. Retrieved from [Link]
-
Science.gov. (n.d.). pyridine pyrrole indole: Topics by Science.gov. Retrieved from [Link]
-
Science.gov. (n.d.). indole alkaloid pathway: Topics by Science.gov. Retrieved from [Link]
-
Science.gov. (n.d.). cruciferous vegetable-derived indole-3-carbinol: Topics by Science.gov. Retrieved from [Link]
-
Exploring Regioisomeric Indole-Furanone Tubulin Inhibitors. (2025). PubMed. Retrieved from [Link]
-
Science.gov. (n.d.). indole aryne cycloaddition: Topics by Science.gov. Retrieved from [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. Retrieved from [Link]
-
Building Block Chemical. (n.d.). CAS 27034-51-1 this compound. Retrieved from [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Retrieved from [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved from [Link]
-
Science.gov. (n.d.). karl fischer titration: Topics by Science.gov. Retrieved from [Link]
-
Science.gov. (n.d.). fischer-tropsch wax products: Topics by Science.gov. Retrieved from [Link]
-
Science.gov. (n.d.). sasol-type fischer tropsch technologies: Topics by Science.gov. Retrieved from [Link]
-
Science.gov. (n.d.). fischer deuteromycetes para: Topics by Science.gov. Retrieved from [Link]
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- 4. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. high methoxy hpmc: Topics by Science.gov [science.gov]
- 10. Buy 3-(5-methoxy-1H-indol-3-yl)propanoic acid | 39547-16-5 [smolecule.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-Chloroindole-2-carboxylate
This guide provides essential safety protocols and logistical plans for the handling and disposal of Ethyl 6-Chloroindole-2-carboxylate. As your partner in laboratory safety, our goal is to provide value beyond the product by equipping researchers, scientists, and drug development professionals with the in-depth technical guidance necessary to ensure a safe and efficient work environment. The following procedures are grounded in established safety standards and an expert understanding of the chemical's hazard profile.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
A thorough understanding of the inherent risks of a chemical is the foundation of any effective safety plan. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our choice of personal protective equipment.[1][2] The primary mandate of PPE is to create a reliable barrier between the user and these identified hazards.
According to safety data provided by PubChem and Fisher Scientific, this compound presents a triad of risks that must be systematically mitigated.[1][2] The Occupational Safety and Health Administration (OSHA) requires that a hazard assessment be performed to select the appropriate PPE for any given task.[3][4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement | GHS Category | Implication for PPE Selection |
|---|---|---|---|
| H315 | Causes skin irritation | Skin Irritation, Category 2 | Requires chemical-resistant gloves and a protective lab coat to prevent direct skin contact.[1][2][6] |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A | Mandates the use of chemical splash goggles or a face shield to protect against splashes and aerosols.[1][2][6] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Necessitates the use of engineering controls like a chemical fume hood and, in specific scenarios, respiratory protection.[1][2][6] |
The indole class of compounds, in general, can have irritant effects on the skin, eyes, and respiratory tract, reinforcing the need for caution.[7]
Mandatory Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, the following PPE is mandatory for all personnel handling this compound. This selection aligns with OSHA's standards for laboratory safety and personal protection.[3][8]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Authoritative Standard |
|---|---|---|
| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards.[9] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., handling large volumes, heating). | Protects against the "serious eye irritation" hazard (H319). Standard safety glasses with side shields are insufficient to protect from chemical splashes.[9][10] |
| Skin Protection | Gloves: Chemical-resistant nitrile gloves, inspected for integrity before each use. For prolonged contact or handling larger quantities, consider double-gloving.[9] Lab Coat: A long-sleeved, chemically-resistant lab coat. | Nitrile provides good resistance against a broad range of chemicals and is essential to prevent skin irritation (H315).[11] Contaminated gloves must be removed properly to avoid skin contact.[6] A lab coat protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Primary protection is an engineering control: all handling must occur inside a certified chemical fume hood. For emergencies (e.g., large spills) or when a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[11][12] | Mitigates the risk of respiratory tract irritation (H335) by containing vapors and dust at the source.[8] Respirator use requires prior medical clearance and fit-testing as per OSHA regulations.[10] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | This is a minimum requirement for any laboratory setting to protect against spills and dropped objects.[9][12] |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step operational plan is critical for preventing exposure and ensuring the integrity of your research.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Inspection:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an ANSI-compliant safety shower and eyewash station are accessible and unobstructed.[8][12]
-
Inspect all PPE for signs of damage or degradation (e.g., cracks in goggles, pinholes in gloves) before use.[12]
-
Prepare and label all necessary waste containers for solid and liquid chemical waste.
-
-
Donning PPE:
-
The sequence is critical to avoid contamination.
-
First, don the lab coat and foot protection.
-
Next, put on chemical splash goggles and/or face shield.
-
Finally, don chemical-resistant gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.
-
-
Chemical Handling:
-
Doffing PPE:
-
This process is designed to remove the most contaminated items first.
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.[6]
-
Remove the lab coat by rolling it inside-out, without shaking it.
-
Remove face shield and goggles.
-
Dispose of all single-use PPE in the designated hazardous waste container.
-
-
Personal Hygiene:
Chemical Handling Workflow Diagram
Caption: Workflow for the Safe Handling of this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
PPE Disposal: All disposable PPE, including gloves and lab coats, that has been potentially contaminated with this compound must be treated as hazardous waste.[11] Place it in a designated, sealed, and clearly labeled waste container for collection by your institution's environmental health and safety department.
-
Chemical Disposal: Dispose of unused this compound and any contaminated materials (e.g., paper towels, weighing boats) in accordance with all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain. The Safety Data Sheet advises disposal via an approved waste disposal plant.[2]
Emergency Response Protocols
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected individual to fresh air immediately.[2] If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Spill: Evacuate the immediate area. For a small spill, and only if you are trained and have the proper equipment, contain the spill with an inert absorbent material. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's emergency response team.
By integrating these expert-validated protocols into your daily laboratory operations, you build a culture of safety that protects both the researcher and the integrity of the scientific process.
References
-
This compound. PubChem, National Center for Biotechnology Information.[Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder.[Link]
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OSHA's PPE Laboratory Standards. Clarion Safety Systems.[Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH), National Center for Biotechnology Information.[Link]
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OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Bio-Safety.[Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.[Link]
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School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH).[Link]
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[Toxicological characteristic of indole as a basis for its hygienic regulation]. National Institutes of Health (NIH), PubMed.[Link]
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This compound, 97% Purity. CP Lab Safety.[Link]
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Guidelines for Biosafety Laboratory Competency. Centers for Disease Control and Prevention (CDC).[Link]
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Personal Protective Equipment. POGO Satellite Manual.[Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Society.[Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
